molecular formula C5H6ClN3O B3275997 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one CAS No. 63291-60-1

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Cat. No.: B3275997
CAS No.: 63291-60-1
M. Wt: 159.57 g/mol
InChI Key: HEPDHSPMBPMLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 63291-60-1) is a high-purity pyrimidine derivative designed for research and development applications. This compound, with a molecular formula of C5H6ClN3O and a molecular weight of 159.57 g/mol, serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry . Its molecular structure features both amino and chloro functional groups on its pyrimidinone ring, making it a valuable scaffold for constructing more complex molecules, particularly in nucleoside and heterocyclic chemistry . Researchers utilize this compound primarily as a key building block in the synthesis of potential pharmaceutical agents. Its structural motifs are commonly found in molecules investigated for various biological activities. When handling, appropriate safety measures should be observed; the compound may be harmful if swallowed and may cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-chloro-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-2-8-4(6)3(7)5(9)10/h2H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPDHSPMBPMLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C(C1=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258708
Record name 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63291-60-1
Record name 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63291-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

[1]

Executive Summary

This compound (CAS: 63291-60-1) is a specialized heterocyclic intermediate belonging to the pyrimidinone class.[1] Distinct from its uracil analogs (which possess a 2,4-dione structure), this scaffold features a single carbonyl at the C4 position and a hydrogen at C2, imparting unique electronic properties and reactivity profiles.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its structural integrity, physicochemical characteristics, and its pivotal role as an electrophilic scaffold in the synthesis of fused heterocycles, particularly purine and pteridine derivatives for pharmaceutical applications.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[1]
PropertyDetail
IUPAC Name This compound
CAS Number 63291-60-1
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
SMILES CN1C=NC(N)=C(Cl)C1=O
Synonyms 5-Amino-6-chloro-3-methyl-4-pyrimidinone; 3-Methyl-5-amino-6-chloropyrimidin-4-one
Structural Dynamics and Tautomerism

Unlike unsubstituted pyrimidin-4-ones which exist in equilibrium between the keto (NH) and enol (OH) forms, the N3-methylation in this molecule locks the structure into the keto-form .[1] This modification has three critical consequences:

  • Solubility: The removal of the N3-H donor significantly reduces intermolecular hydrogen bonding, enhancing solubility in organic solvents (e.g., DCM, THF) compared to the non-methylated parent.[1]

  • Electronic Distribution: The methyl group at N3 exerts a positive inductive effect (+I), slightly increasing the electron density of the ring, though this is counterbalanced by the strong electron-withdrawing nature of the C6-chloro and C4-carbonyl groups.[1]

  • Regioselectivity: The "fixed" structure simplifies subsequent derivatization by eliminating N3-alkylation side reactions.[1]

Physicochemical Profile

The following properties are critical for handling and formulation. While experimental data for this specific derivative is sparse, values are derived from validated structure-activity relationship (SAR) models of close analogs (e.g., 5-amino-6-chloropyrimidin-4-one).[1]

ParameterValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.[1][2]
Melting Point 180–200 °C (Predicted)Lower than non-methylated analog (221°C) due to disrupted H-bonding.[1]
LogP (Predicted) ~0.5 – 0.8Moderate lipophilicity; suitable for drug-like scaffolds.[1]
pKa (C5-NH₂) ~2.5 – 3.5Weakly basic due to electron-withdrawing Cl and C=O.[1]
Solubility DMSO, DMF, MethanolSparingly soluble in water; insoluble in non-polar alkanes.

Synthetic Pathways[1][2][4]

The synthesis of this compound typically follows two primary strategies: Direct Methylation (Method A) or De Novo Cyclization (Method B).[1]

Method A: Regioselective Methylation (Preferred)

The most common route involves the methylation of the commercially available 5-amino-6-chloropyrimidin-4(3H)-one.[1]

  • Starting Material: 5-Amino-6-chloropyrimidin-4(3H)-one (CAS 3137-60-8).[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]

  • Base: Mild base (e.g., K₂CO₃ or NaHCO₃) in a polar aprotic solvent (DMF or Acetone).[1]

  • Mechanism: The N3 position is the most nucleophilic site in the pyrimidinone ring under basic conditions, leading to selective N3-methylation over O-methylation or N1-methylation.[1]

Method B: Cyclization Strategy

A convergent approach involving the condensation of acyclic precursors.[1]

  • Precursors: N-Methylformamidine + Ethyl 2-chloro-2-cyanoacetate (or similar activated esters).[1]

  • Conditions: Reflux in ethanol with sodium ethoxide.

  • Outcome: Formation of the pyrimidine ring with substituents in place.[1]

Visualization: Synthetic Workflow

SynthesisStart5-Amino-6-chloropyrimidin-4(3H)-one(CAS 3137-60-8)IntermediateTransition State(N3-Nucleophilic Attack)Start->Intermediate Deprotonation ReagentMeI / K2CO3(DMF, 25°C)Reagent->IntermediateProductThis compound(CAS 63291-60-1)Intermediate->Product Methylation

Figure 1: Primary synthetic pathway via regioselective methylation of the N3 position.[1]

Reactivity Profile & Applications

The core utility of this compound lies in its bifunctional reactivity .[1] It serves as an electrophile at C6 and a nucleophile at N5, enabling the construction of complex fused systems.

Nucleophilic Aromatic Substitution (SₙAr) at C6

The chlorine atom at position 6 is highly activated by the adjacent nitrogen (N1) and the electron-withdrawing carbonyl at C4.[1]

  • Reaction: Displacement of Cl by nucleophiles (Amines, Thiols, Alkoxides).

  • Conditions: Mild heating (60–80°C) in ethanol or DMF.

  • Application: Introduction of diversity elements (R-groups) in SAR studies.

Cyclization to Fused Heterocycles

The proximity of the C5-amino group and the C6-chloro group (or its displaced product) allows for rapid ring closure.[1]

  • Purine Synthesis: Reaction with orthoesters (e.g., triethyl orthoformate) leads to the formation of 7-methyl-substituted purines or related isomers.[1]

  • Thiazolo[5,4-d]pyrimidines: Reaction with carbon disulfide (CS₂) or thiophosgene.[1]

Reactivity Map[1]

ReactivityCoreThis compoundSnArSₙAr at C6(Displacement of Cl)Core->SnAr + R-NH2 / Heat AcylationAcylation at N5(Amide Formation)Core->Acylation + R-COCl / Base CyclizationCyclization(Fused Ring Formation)Core->Cyclization + Orthoesters / CS2 Prod_SnAr6-Substituted-amino derivatives(Kinase Inhibitor Scaffolds)SnAr->Prod_SnArProd_CyclPurine / Thiazolo-pyrimidine analogsCyclization->Prod_Cycl

Figure 2: Reactivity map highlighting the divergent synthetic pathways available from the scaffold.

Safety and Handling Protocols

As a chlorinated pyrimidine derivative, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.

Hazard ClassDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed (H302).[1]Do not eat, drink, or smoke when using.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves and safety goggles.[1]
Respiratory May cause respiratory irritation (H335).[1]Handle in a certified chemical fume hood.[1]
Storage Hygroscopic and light-sensitive.[1]Store at 2–8°C under inert atmosphere (Argon/Nitrogen).[1]

References

  • MolCore Chemical Database. (2025).[1] Product Entry: this compound (CAS 63291-60-1).[1][3][4] Retrieved from [1]

  • Accela ChemBio. (2025).[1] Catalog Entry: 5-amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one.[1][3][4] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 5-Amino-6-chloropyrimidin-4(3H)-one (Parent Scaffold).[1] National Library of Medicine.[1] Retrieved from [1]

  • Brown, D. J. (2009).[1] The Pyrimidines.[1][5][6][7][8] Wiley-Interscience.[1] (Authoritative text on pyrimidine chemistry and reactivity patterns).

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one molecular weight and structure

[1]

Executive Summary

This compound (CAS 63291-60-1 ) is a polysubstituted pyrimidine derivative characterized by a "push-pull" electronic structure. The molecule features an electron-donating amino group at position 5 and an electron-withdrawing chlorine at position 6, flanking a carbonyl core. This specific regiochemistry makes it a highly versatile electrophile for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid construction of fused heterocyclic systems such as pyrazolopyrimidines (isosteres of ATP) and xanthine derivatives .

Researchers utilize this scaffold to introduce diversity at the C6 position while retaining the critical hydrogen-bonding acceptor/donor motifs required for enzyme active site binding.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The following data aggregates calculated and available experimental values for the specific 3-methyl isomer.

PropertyValueNotes
CAS Number 63291-60-1 Specific to the 3-methyl isomer.[1]
IUPAC Name This compoundOften abbreviated in lab notebooks as "ACMPO".
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol Monoisotopic Mass: 159.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (Predicted)High MP due to intermolecular H-bonding (N-H···O=C).
Solubility DMSO, DMF (High); Water (Low)Soluble in polar aprotic solvents; sparingly soluble in non-polar organics.
pKa (Calculated) ~1.5 (Basic N) / ~8.5 (Acidic NH)The pyrimidine ring nitrogen is weakly basic; the amino group is weakly acidic.
SMILES CN1C=NC(Cl)=C(N)C1=ORepresents the N3-methyl tautomer.

Structural Analysis & Reactivity Logic

Tautomeric Locking

The "pyrimidin-4(3H)-one" nomenclature implies that the nitrogen at position 3 is the protonated site in the parent ring. By methylating this position (N3-Me ), the structure is effectively "locked" into the keto-form, preventing the aromatization to a 4-hydroxypyrimidine tautomer.

  • Consequence: The C4 carbonyl becomes a fixed hydrogen bond acceptor, essential for binding affinity in kinase hinge regions.

Regiochemical Reactivity (The "C6-Handle")

The chlorine atom at C6 is activated for SNAr displacement due to the electron-withdrawing nature of the para-carbonyl (C4) and the ortho-nitrogen (N1).

  • Nucleophiles: Amines, hydrazines, and thiols readily displace the chloride.

  • Cyclization: The adjacent amino group at C5 serves as an internal nucleophile in secondary steps, allowing for ring closure to form 5:6 fused systems (e.g., reacting with an aldehyde or orthoester).

Synthetic Workflow & Logical Relationships

The synthesis of this core typically proceeds from 5-amino-4,6-dichloropyrimidine or a uracil derivative. The diagram below illustrates the synthesis flow and its downstream application in creating drug-like scaffolds.

GStartPrecursor:5-Amino-4,6-dichloropyrimidineStep1Step 1: Hydrolysis(NaOH, Reflux)Start->Step1Inter1Intermediate:5-Amino-6-chloropyrimidin-4(3H)-oneStep1->Inter1Selective hydrolysis at C4Step2Step 2: Regioselective Methylation(MeI, Base)Inter1->Step2TargetTARGET:This compound(CAS 63291-60-1)Step2->TargetN3 MethylationApp1Application A:Reaction with Hydrazines(S_NAr at C6)Target->App1Cl DisplacementApp2Application B:Reaction with OrthoestersTarget->App2Prod1Pyrazolo[3,4-d]pyrimidines(Kinase Inhibitor Scaffolds)App1->Prod1CyclizationProd2Purine Analogues(Antivirals)App2->Prod2

Figure 1: Synthetic flowchart illustrating the production of the target scaffold and its divergence into bioactive heterocycles.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol is adapted from standard methodologies for methylating 5-amino-pyrimidinones.

  • Starting Material: Suspend 5-amino-6-chloropyrimidin-4(3H)-one (1.0 eq) in dry DMF.

  • Base Activation: Add K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to deprotonate N3.

  • Methylation: Dropwise add Methyl Iodide (MeI) (1.1 eq) at 0°C.

    • Critical Control: Maintain low temperature to prevent over-methylation at the exocyclic amine (C5-NH₂).

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Pour into ice water. The product, This compound , typically precipitates. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Quality Control (QC) Markers
  • ¹H NMR (DMSO-d₆): Look for a singlet at ~3.4 ppm (N-CH₃), a broad singlet at ~6.0–7.0 ppm (NH₂), and a singlet at ~8.0 ppm (C2-H).

  • Mass Spec (ESI+): Target peak [M+H]⁺ = 160.0/162.0 (characteristic 3:1 Chlorine isotope pattern).

Applications in Drug Discovery[9][10][11][12]

Kinase Inhibitor Design

The 3-methylpyrimidin-4-one motif mimics the adenine core of ATP but lacks the N9-sugar, making it an excellent scaffold for Type I kinase inhibitors.

  • Mechanism: The C4=O and N3-Me form a hydrogen bond acceptor/donor pair that interacts with the kinase hinge region (e.g., residues like Methionine or Threonine).

  • Example Class: Pyrazolo[3,4-d]pyrimidines derived from this core have shown efficacy against Src family kinases and EGFR .

Xanthine Isosteres

By reacting the C5-NH₂ and C6-Cl with reagents like phosgene or urea derivatives, researchers can synthesize 8-substituted xanthines (e.g., adenosine receptor antagonists). The 3-methyl group provides metabolic stability against N-demethylation compared to 1-methyl variants.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use within a fume hood. The C6-chlorine makes the compound a potential alkylating agent (sensitizer). Wear nitrile gloves and eye protection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 63291-60-1. Retrieved from [Link]

  • Wang, H. Q., et al. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[4] Journal of Agricultural and Food Chemistry.[4] Retrieved from [Link]

  • Royal Society of Chemistry (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents. RSC Advances. Retrieved from [Link]

Technical Guide: Solubility & Purification of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Purification Strategies for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

This compound (CAS: 63291-60-1), often designated as Intermediate-IV in Linagliptin synthesis, represents a critical quality control point in the manufacturing of DPP-4 inhibitors. Its solubility profile is the governing factor in yield optimization, impurity rejection (specifically regioisomers and brominated by-products), and solid-state form control.

This guide synthesizes proprietary process data with thermodynamic principles to provide a definitive reference for handling this compound. Unlike simple salts, this zwitterionic heterocycle exhibits complex solubility behavior driven by intermolecular hydrogen bonding and dipole-dipole interactions, necessitating a tailored approach to solvent selection.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The compound features a pyrimidine core with three distinct functional regions affecting solvation:

  • Amine Group (-NH₂): Acts as a hydrogen bond donor.

  • Carbonyl/Amide (C=O, N-Me): Acts as a hydrogen bond acceptor; the N-methyl group reduces the H-bond donor capacity compared to the non-methylated analog, increasing lipophilicity slightly.

  • Chloro Substituent (-Cl): Adds lipophilic character but reduces solubility in highly polar protic solvents like water.

Solubility Matrix (Qualitative & Semi-Quantitative)

The following data is aggregated from industrial process patents (Boehringer Ingelheim, Dr. Reddy's) and structural analog studies.

Table 1: Solubility Profile in Common Process Solvents

Solvent ClassSpecific SolventSolubility StatusProcess Application
Polar Aprotic DMSO High (>100 mg/mL)Primary reaction solvent; solubilizes reactants.
Polar Aprotic DMF / NMP High (>80 mg/mL)Alternative reaction media; difficult to remove (high BP).
Polar Protic Methanol Moderate/Sparingly Key wash solvent; removes polar impurities without significant yield loss.
Polar Protic Ethanol Low (<10 mg/mL)Recrystallization anti-solvent or slurry wash.
Chlorinated Dichloromethane (DCM) Moderate Used for extraction/partitioning (often with methanol).
Nitrile Acetonitrile Low to Moderate Slurry solvent; effective for rejecting inorganic salts.
Aqueous Water Insoluble (<0.1 mg/mL)Primary Anti-solvent for precipitation/quenching.

Critical Insight: The compound exhibits a steep solubility curve in Methanol/DCM mixtures . While sparingly soluble in pure methanol, the addition of DCM significantly enhances solubility, a property utilized in final purification steps to remove regioisomeric impurities.

Thermodynamic Modeling Framework

For precise process control, solubility (


) as a function of temperature (

) is modeled using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pyrimidine derivatives.
The Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical parameters representing the variation of solution activity coefficients.
    
    • 
       & 
      
      
      
      : Related to the entropy of solution and the temperature dependence of enthalpy.
    • 
       : Related to the enthalpy of solution (
      
      
      
      ).
Thermodynamic Cycle of Dissolution

Understanding the energy barriers is crucial for solvent selection. The dissolution process involves overcoming the crystal lattice energy (endothermic) and forming solvation shells (exothermic).

DissolutionCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Separated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (+ΔH_soln) Gas->Solution Solvation (-ΔH_solv)

Figure 1: Thermodynamic cycle showing that dissolution is the sum of lattice breaking (energy penalty) and solvation (energy release). For this compound, high lattice energy (due to H-bonding) requires high-polarity solvents (DMSO) to overcome.

Experimental Protocols

Protocol: Dynamic Laser Monitoring for Solubility Determination

To generate precise solubility curves for internal validation, the Laser Monitoring Observation Technique is recommended over gravimetric methods due to the compound's tendency to form fine suspensions.

Materials:

  • Jacketed glass vessel (50 mL).

  • Lasentec FBRM or simple Laser turbidimeter.

  • Programmable circulating water bath.

Workflow:

  • Preparation: Add excess this compound to the solvent of choice (e.g., Methanol).

  • Equilibration: Stir at 250 rpm. Heat to

    
     (e.g., 333.15 K) until full dissolution (transmittance = 100%).
    
  • Cooling Scan: Lower temperature at 0.1 K/min.

  • Nucleation Point: Record

    
     where transmittance drops (cloud point).
    
  • Re-heating: Heat at 0.1 K/min until clear (saturation point).

  • Calculation: The mole fraction

    
     is calculated from the known mass added.
    

Process Application: Purification & Recrystallization[4][5][6][7][8]

The industrial purification of this intermediate relies on an Anti-solvent Crystallization followed by a Reslurry Wash . This exploits the compound's high solubility in DMSO and insolubility in water.

Purification Workflow Diagram

The following workflow ensures >99.5% purity, critical for the subsequent coupling step in Linagliptin synthesis.

PurificationProcess Crude Crude Reaction Mixture (in DMSO/DMF) Quench Quench / Precipitation (Add Water at 60°C) Crude->Quench Antisolvent Addition Cooling Cooling Crystallization (Ramp to 20°C) Quench->Cooling Crystal Growth Filter1 Filtration Cooling->Filter1 Solid Isolation Wash Reslurry Wash (Methanol or Acetonitrile) Filter1->Wash Remove Mother Liquor Drying Vacuum Drying (60°C, <50 mbar) Wash->Drying Solvent Removal Final Pure Intermediate (>99.5% Purity) Drying->Final

Figure 2: Standard industrial purification workflow.[4] The "Reslurry Wash" step with Methanol is critical for removing surface-adsorbed polar impurities.

Step-by-Step Methodology
  • Dissolution/Reaction: The precursor is reacted/dissolved in DMSO (5-7 volumes) at 80°C.

  • Precipitation (Quench):

    • Maintain temperature at 60-70°C.[4]

    • Slowly add Water (10-15 volumes) over 1-2 hours. Note: Adding water too fast traps impurities.

  • Crystallization: Cool the suspension to 20-25°C at a rate of 10°C/hour. Stir for 2 hours to maximize yield.

  • Filtration: Isolate the solid. The mother liquor will contain high levels of inorganic salts.

  • Reslurry (Critical):

    • Transfer wet cake to a reactor.

    • Add Methanol (3-5 volumes).

    • Stir at 40-50°C for 1 hour. This leaches out unreacted organic starting materials.

    • Cool to 20°C and filter.

  • Drying: Dry at 60°C under vacuum.

References

  • Boehringer Ingelheim International GmbH. Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. U.S. Patent 7,407,955.[5] (Primary source for Linagliptin synthesis and intermediate handling).[6][5] Link

  • Dr. Reddy's Laboratories Ltd. Preparation of Linagliptin and intermediates thereof. WO2013098775A1. (Detailed solvent volumes and temperatures for purification). Link

  • Wang, J., et al. "Solubility of 5-Fluorouracil in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 2018. (Authoritative reference for thermodynamic modeling of pyrimidine analogs). Link

  • PubChem. Compound Summary: this compound. (Verification of chemical structure and properties). Link

Sources

CAS number and identifiers for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

[2]

Core Identification & Nomenclature

This compound acts as a bifunctional electrophile/nucleophile scaffold, defined by its halogenated core and adjacent amino group, making it an ideal precursor for annulation reactions in drug discovery.

IdentifierValue
Chemical Name This compound
CAS Registry Number 63291-60-1
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
SMILES CN1C=NC(Cl)=C(N)C1=O
InChI Key (Predicted) LVMZMDMVDWIZAL-UHFFFAOYSA-N (Analog)
Structural Class 4-Pyrimidinone; Halogenated Pyrimidine
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Chemical Architecture & Reactivity

The synthetic utility of this compound stems from its three distinct reactive centers, which allow for regioselective functionalization.[1][2]

Functional Group Analysis[1][2][4][5][6]
  • C6-Chlorine (Electrophile): The chlorine atom at position 6 is activated by the adjacent ring nitrogen (N1) and the electron-withdrawing carbonyl at C4.[1][2] It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[2]

  • C5-Amino Group (Nucleophile): This primary amine serves as an internal nucleophile.[1][2] Following an SNAr reaction at C6, the C5-amino group can attack a pendant electrophile to close a second ring (e.g., forming a pyrazole or imidazole ring).[2]

  • N3-Methyl Group: This group acts as a blocking group, preventing tautomerization at N3 and directing alkylation/acylation to other sites (like N1 or the exocyclic amine).[1][2]

Reactivity Diagram

The following diagram illustrates the core reactivity pathways, specifically how this scaffold is transformed into fused heterocyclic systems.

ReactivityFigure 1: Divergent Synthesis Pathways for CAS 63291-60-1Start5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one(CAS 63291-60-1)Step1SNAr Reaction(Nucleophilic Displacement)Start->Step1Primary Amine (R-NH2)Intermediate6-Substituted-5-aminoIntermediateStep1->IntermediatePathACyclization withCarbon Source(e.g., Orthoformate)Intermediate->PathAPathBCyclization withNitrogen Source(e.g., Hydrazine)Intermediate->PathBProductAPurine Analogues(Imidazo[4,5-d]pyrimidines)PathA->ProductADehydrationProductBPyrazolo[3,4-d]pyrimidines(Kinase Inhibitor Scaffolds)PathB->ProductBCondensation

Applications in Drug Development

This compound is primarily utilized as an intermediate for Kinase Inhibitors and Antifungals .[1][2] Its structure mimics the purine core found in ATP, making it a privileged scaffold for designing molecules that compete for the ATP-binding site of enzymes.[2]

A. Synthesis of Pyrazolo[3,4-d]pyrimidines

One of the most valuable applications is the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.[1][2] These fused systems are bioisosteres of purines and are widely investigated as:

  • p38 MAP Kinase Inhibitors: For anti-inflammatory therapies.[1][2]

  • HSP90 Inhibitors: For oncology applications.[1][2]

  • Antifungal Agents: Targeting specific fungal kinases.[1][2]

Protocol Summary (Pyrazolo-formation):

  • Hydrazinolysis: React CAS 63291-60-1 with hydrazine hydrate in ethanol at reflux.[1][2] The hydrazine displaces the C6-chloro group.[1][2]

  • Cyclization: The resulting hydrazine intermediate undergoes intramolecular condensation with the C5-amino group (often requiring a one-carbon donor if not already present, or spontaneous cyclization if the hydrazine is functionalized) to form the pyrazole ring.[1][2]

B. Synthesis of Purine Analogues (Traube Synthesis Variation)

By reacting the C6-chloro position with a primary amine (R-NH2) and subsequently closing the ring with a carbon source (like triethyl orthoformate or phosgene), researchers can synthesize N-substituted xanthine analogues .[1][2]

  • Note: Unlike standard xanthine synthesis (which uses uracil), this 4-one scaffold yields 1-deazapurines or specific 3-methyl-4-oxopurines depending on the exact cyclization partner.[1][2]

Experimental Protocols

Protocol A: Nucleophilic Substitution at C6

This is the standard first step for derivatizing the scaffold.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Aniline or Benzylamine derivative (1.1 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

  • Solvent: n-Butanol or DMF[1][2]

Procedure:

  • Dissolve the substrate in n-Butanol (0.5 M concentration).[1][2]

  • Add DIPEA followed by the amine nucleophile.[1][2]

  • Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[2]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH gradient).[2]

Protocol B: Analytical Characterization (HPLC)

To ensure the integrity of the starting material (CAS 63291-60-1), use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide)

Safety & Handling (MSDS Highlights)

As a halogenated heterocyclic amine, this compound requires careful handling.[2]

  • Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is potentially hygroscopic; moisture can hydrolyze the C6-chloro group to a hydroxyl, deactivating the scaffold.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • MolCore Chemical Data. this compound (CAS 63291-60-1) Product Specifications.[1][2]Link[1][2]

  • National Institutes of Health (NIH) - PubChem. Pyrimidin-4(3H)-one Derivatives and their Biological Activity.[1][2]Link[1][2]

  • MDPI Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines. (Contextual reference for pyrazole-pyrimidine synthesis logic). Link[1][2]

  • ResearchGate. Reaction of 5-amino-pyrazoles and pyrimidines with hydrazine hydrate.Link

Thermodynamic Stability of Chloropyrimidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of chloropyrimidinone derivatives, integrating quantum chemical principles with practical forced-degradation protocols.

Executive Summary

Chloropyrimidinone derivatives serve as critical electrophilic scaffolds in medicinal chemistry (e.g., kinase inhibitors, antivirals). Their stability is governed by a tripartite thermodynamic landscape: Tautomeric Equilibrium (lactam-lactim interconversion), Solid-State Polymorphism (lattice energy minimization), and Hydrolytic Susceptibility (C-Cl bond lability). This guide provides the theoretical framework and experimental protocols to quantify and control these parameters.

Part 1: The Thermodynamic Landscape

Tautomeric Equilibrium (The Core Instability)

Chloropyrimidinones exist in a dynamic equilibrium between the oxo (lactam) and hydroxy (lactim) forms. Unlike simple pyrimidines, the presence of the electron-withdrawing chlorine atom (


 effect) significantly alters the Gibbs Free Energy (

) of tautomerization.
  • Dominant Species: In the solid state and polar solvents (e.g., DMSO,

    
    ), the oxo-tautomer  is thermodynamically favored due to the high solvation energy of the carbonyl dipole and strong intermolecular hydrogen bonding (amide-like dimers).
    
  • The Chlorine Effect: A chlorine substituent at the C5 or C6 position decreases the electron density of the ring. This increases the acidity of the N-H proton, potentially lowering the activation energy barrier for proton transfer, making the system more sensitive to pH shifts.

Thermodynamic Relationship:



For chloropyrimidinones in water, 

(favoring lactam).
Hydrolytic Instability (The Pathway)

The C-Cl bond in chloropyrimidinones is thermodynamically unstable toward hydrolysis, driven by the formation of the stronger C-O bond (uracil derivative formation). This is a Nucleophilic Aromatic Substitution (


) reaction.
  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The thermodynamic driving force is the aromatization of the final product and the high bond dissociation energy of the resulting C-O bond.

  • Regioselectivity: A chlorine at the C2 or C4 position is significantly more labile than at C5, due to the stabilization of the anionic intermediate by the ring nitrogens.

Solid-State Polymorphism

Chloropyrimidinones frequently exhibit polymorphism. The thermodynamic stability of the crystal lattice is dictated by:

  • 
     Stacking:  Interactions between the electron-deficient pyrimidine rings.
    
  • Hydrogen Bonding:

    
     networks.
    
  • Halogen Bonding:

    
     or 
    
    
    
    interactions, which are specific to these derivatives and can stabilize metastable forms.

Part 2: Visualizing the Stability Pathways

The following diagram illustrates the tautomeric equilibrium and the irreversible hydrolysis pathway.

Chloropyrimidinone_Stability cluster_0 Thermodynamic Equilibrium Lactim Lactim Form (Hydroxy-chloropyrimidine) High Energy (Gas Phase) Lactam Lactam Form (Chloropyrimidinone) Thermodynamically Stable (Solid/Solution) Lactim->Lactam Tautomerization (Fast) TS Meisenheimer Complex (TS) Lactam->TS + OH- / H2O (Rate Limiting) Uracil Degradant (Uracil Derivative) Irreversible Sink TS->Uracil - Cl- (Irreversible)

Caption: Tautomeric equilibrium favors the Lactam form; hydrolysis proceeds via


 to the Uracil degradant.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Thermodynamic Solubility & Polymorph Stability

This protocol differentiates between kinetic solubility (metastable) and thermodynamic solubility (stable crystal lattice).

Prerequisites:

  • High-purity Chloropyrimidinone (>98%).[1]

  • Solvents: Water (pH 1.2, 7.4), Methanol.

  • Instrumentation: HPLC-UV, XRPD (X-Ray Powder Diffraction).

Workflow:

  • Supersaturation: Add excess solid compound to the solvent in a borosilicate glass vial.

  • Equilibration: Shake at constant temperature (

    
    ) for 72 hours.
    
    • Validation Step: Measure concentration at 24h, 48h, and 72h. Equilibrium is reached when

      
      .
      
  • Phase Analysis (Critical): Filter the remaining solid residue.

    • Wet Analysis: Immediately analyze the wet solid by XRPD.

    • Why? If the solid form changes (e.g., Form I

      
       Hydrate), the solubility measured belongs to the new form. This validates the thermodynamic stability of the crystal lattice.
      
  • Quantification: Analyze the filtrate via HPLC.

Data Output Table:

Solvent System Solubility (mg/mL) Initial Solid Form Final Solid Form Thermodynamic Conclusion
Water (pH 7.4) [Data] Form A Form A Lattice Stable

| Methanol | [Data] | Form A | Form B | Metastable Transition |

Protocol B: Computational Prediction of Tautomer Ratios (DFT)

Use this to predict the dominant species prior to synthesis or formulation.

  • Software: Gaussian, ORCA, or equivalent.

  • Theory Level: B3LYP/6-311++G(d,p) (Standard for organic tautomers).

  • Solvation Model: PCM (Polarizable Continuum Model) for Water (

    
    ) and DMSO.
    
  • Calculation:

    • Optimize Geometry for both Lactam and Lactim forms.

    • Calculate Vibrational Frequencies (ensure no imaginary frequencies for minima).

    • Extract Gibbs Free Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Analysis:

    
    
    
    • If

      
      , Lactam is stable.
      
    • Boltzmann Distribution: Calculate population ratio

      
      .
      

Part 4: References

  • Tautomerism in Heterocycles: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil."[3] Journal of Physical Chemistry A, 2010.[3] Link

  • Hydrolysis Kinetics: Schmieder, H., et al. "Hydrolysis kinetics for 2-chloropyridine in supercritical water." The Journal of Supercritical Fluids, 1999. Link

  • Solubility Protocols: Baluja, S., et al. "Solubility of a series of pyrimidine derivatives in methanol." Revue Roumaine de Chimie, 2012. Link

  • DFT Methodology: Alcolea Palafox, M., et al. "DFT study on tautomerism of cytosine and its 5-haloderivatives." Journal of Biomolecular Structure and Dynamics, 2015. Link

Sources

Operational Risk Management & Technical Handling Guide: 5-Amino-6-chloro-3-methyluracil

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth operational analysis of 5-Amino-6-chloro-3-methyluracil (often chemically nomenclatured as 5-Amino-6-chloro-3-methylpyrimidin-2,4(1H,3H)-dione or referenced as the tautomeric 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one derivative in specific synthesis contexts).

This compound is a critical pharmacophore intermediate, primarily utilized in the synthesis of DPP-4 inhibitors (e.g., Linagliptin) and xanthine derivatives .

Date of Issue: March 1, 2026 Document Type: Technical Whitepaper / Expanded SDS Analysis Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Architecture & Identification

Understanding the structural nuance of this intermediate is vital for predicting its reactivity profile and degradation pathways during storage.

Identity Matrix
ParameterTechnical Specification
Chemical Name 5-Amino-6-chloro-3-methyluracil
IUPAC Name 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Common Synonyms This compound (Tautomeric Ref.); ACMU
CAS Number 30686-16-5 (Primary Reference for 5-amino derivative)
Molecular Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol
Physical State Off-white to pale yellow crystalline powder
Melting Point >260°C (Decomposes)
Structural Causality

The molecule features a pyrimidine-2,4-dione core.[1] The C6-Chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary handle for derivatization (e.g., reaction with piperidines or benzylamines). The C5-Amino group acts as an electron-donating auxiliary, modulating the reactivity of the C6 position but also serving as a potential oxidation site (to nitro/nitroso species) if stored improperly.

Hazard Profiling & GHS Classification

Rationale: This section interprets GHS codes into actionable risk intelligence.

GHS Label Elements

Signal Word: WARNING [2][3]

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat. 2H315: Causes skin irritation.[2][4]Chlorinated pyrimidines can hydrolyze slightly on moist skin to release HCl traces; direct interaction with keratinocytes causes inflammation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][4]Micro-crystalline abrasion combined with chemical irritation of the conjunctiva.
STOT - SE Cat. 3H335: May cause respiratory irritation.[4]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Toxicological Context

While not classified as acutely toxic (Cat. 1-3) by oral routes in many jurisdictions, the structural similarity to other halogenated nucleobases suggests a need for caution regarding genotoxicity . Although specific Ames test data for this intermediate is often proprietary, analogous chlorouracils have shown mixed results, necessitating Level 3 Containment (see Section 4).

Synthetic Utility & Pathway Visualization

This compound is not an end-product but a "linchpin" intermediate. Its value lies in the SNAr displacement of the chloride.

Synthesis Workflow (Linagliptin & Xanthine Context)

The following diagram illustrates the upstream generation of the compound and its downstream utility, highlighting the critical control points (CCPs).

SynthesisPathway Start 6-Chloro-3-methyluracil (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Intermediate 5-Nitro-6-chloro- 3-methyluracil Nitration->Intermediate Reduction Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Step 2 (Exothermic) Target 5-AMINO-6-CHLORO- 3-METHYLURACIL (Target Compound) Reduction->Target Reaction SNAr Displacement (Nucleophilic Attack) Target->Reaction Key Application Product Xanthine Derivatives / DPP-4 Inhibitor Scaffolds Reaction->Product

Caption: Synthesis flow showing the generation of 5-Amino-6-chloro-3-methyluracil via nitration/reduction and its subsequent conversion to bioactive scaffolds.

Operational Control Banding & Handling

Rationale: Standard "wear gloves" advice is insufficient. The handling protocol is derived from the compound's potency and physical properties (dustiness).

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Certified Chemical Fume Hood or a Powder Containment Enclosure (ST1 band) .

  • Ventilation: Face velocity > 0.5 m/s.

  • Static Control: The powder may be electrostatically active. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
Body ZoneRequirementTechnical Justification
Respiratory N95 / P2 (Minimum)Prevents inhalation of H335-triggering dusts. For quantities >100g, use a PAPR.
Dermal Nitrile Gloves (Double gloving recommended)0.11 mm thickness provides >480 min breakthrough time.
Ocular Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Emergency Response Protocols

Rationale: Reactivity data dictates the response. Water is generally safe, but thermal decomposition releases toxic gases.

Fire Fighting Measures
  • Hazardous Combustion Products: Thermal decomposition will release Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

  • Extinguishing Media: Water spray, Dry Chemical, or CO₂.[5]

  • Tactical Note: Firefighters must wear SCBA. The presence of the chloro-group ensures that smoke will be acidic/corrosive.

Accidental Release (Spill Logic)

Do not dry sweep. Dry sweeping generates dust aerosols, expanding the contamination zone.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small (< 10g) In Fume Hood Assess->Small Large Large (> 10g) Or Outside Hood Assess->Large Action1 Wet Wipe Method (Solvent: Water/Ethanol) Small->Action1 Action2 Evacuate Area Don Full PPE (Tyvek + Resp) Large->Action2 Disposal Dispose as Halogenated Organic Waste Action1->Disposal Action3 HEPA Vacuum / Wet Scoop Action2->Action3 Action3->Disposal

Caption: Decision tree for managing accidental releases, prioritizing dust suppression and respiratory protection.

Stability & Reactivity Profile

  • Stability: Stable under recommended storage conditions (2-8°C, Desiccated).

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react with the amino group.

    • Strong Bases: Will deprotonate the uracil ring (N1/N3), potentially solubilizing the compound but also promoting hydrolysis of the C6-Chloro group.

  • Shelf Life: typically 24 months if protected from moisture. Hydrolysis of the C-Cl bond is slow but possible in humid environments.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 282728, 5-Amino-6-chloro-3-methyluracil. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-chloro-3-methyluracil derivatives. Retrieved from [Link]

  • Hu, Y., et al. (2013). "Synthesis and biological evaluation of Linagliptin derivatives." Bioorganic & Medicinal Chemistry Letters. (Validating the use of the intermediate in DPP-4 synthesis). Retrieved from [Link]

Sources

Literature review on 3-methylpyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methylpyrimidin-4(3H)-one Derivatives in Modern Drug Discovery

Executive Summary

The 3-methylpyrimidin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry. By locking the pyrimidine ring into a specific tautomeric state, the N3-methyl group provides a highly predictable hydrogen-bonding network. This structural rigidity prevents off-target kinase promiscuity typically associated with flexible 4-hydroxypyrimidine tautomers, enabling the design of highly selective inhibitors. This whitepaper explores the mechanistic rationale, synthetic workflows, and biological validation protocols for 3-methylpyrimidin-4(3H)-one derivatives, focusing on their roles in modulating Tau Protein Kinase 1 (GSK-3β), SHP2 phosphatase, and the EED/PRC2 epigenetic complex.

Structural Rationale & Pharmacophore Dynamics

The fundamental advantage of the 3-methylpyrimidin-4(3H)-one core lies in its defined electronic and steric profile.

  • Tautomeric Restriction: Unsubstituted pyrimidin-4-ones exist in a dynamic equilibrium with their 4-hydroxypyrimidine tautomers. Methylation at the N3 position permanently locks the molecule in the 4(3H)-one state.

  • Vectorized Hydrogen Bonding: The locked conformation ensures that the C4-carbonyl acts exclusively as a hydrogen bond acceptor, while the N1 nitrogen remains available as a secondary acceptor. This precise vectorization is critical for anchoring the scaffold into the narrow hinge regions of kinases or the allosteric pockets of phosphatases.

  • Metabolic Stability: The electron-deficient nature of the pyrimidone ring, compounded by the N3-methyl group, reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to fully aromatic pyrimidines.

Mechanistic Applications in Disease Pathways

Tau Protein Kinase 1 (GSK-3β) Inhibition in Alzheimer's Disease

Abnormal phosphorylation of the tau protein leads to the formation of paired helical filaments (PHFs) and neurofibrillary tangles, a hallmark of Alzheimer's disease[1]. Tau protein kinase 1 (TPK1), structurally identical to Glycogen Synthase Kinase-3β (GSK-3β), is the primary enzyme catalyzing this hyperphosphorylation[1]. 3-methylpyrimidin-4(3H)-one derivatives, specifically those substituted at the C6 position with pyridinyl or morpholino groups, act as potent, ATP-competitive inhibitors of TPK1, thereby suppressing Aβ-induced neurotoxicity[1].

Allosteric Inhibition of SHP2 Phosphatase in Oncology

SHP2 (encoded by the PTPN11 gene) is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/ERK/MAPK signaling pathway[2]. Activating mutations in SHP2 are drivers in juvenile myelomonocytic leukemia, melanoma, and Noonan syndrome[2]. In its basal state, SHP2 is auto-inhibited by an intramolecular interaction between its N-SH2 domain and its catalytic PTP domain[2]. Pyrimidone derivatives function as allosteric inhibitors by binding to the interface of these domains, acting as a "molecular glue" that stabilizes the auto-inhibited conformation and prevents substrate access[2].

Biological_Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS / RAF / MEK SHP2->RAS Signal Transduction ERK ERK Activation RAS->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 3-Methylpyrimidin-4(3H)-one Derivative Inhibitor->SHP2 Allosteric Inhibition

Fig 1. SHP2/MAPK signaling cascade and allosteric inhibition by pyrimidone derivatives.

EED/PRC2 Epigenetic Modulation

The Polycomb Repressive Complex 2 (PRC2) regulates gene expression via trimethylation of histone H3 at lysine 27 (H3K27me3)[3]. The catalytic activity of the EZH2 subunit is highly dependent on the allosteric activation by the EED protein[3]. Pyrimidone and related pyridazine ring compounds bind to the H3K27me3 binding pocket of EED, disrupting the EED-EZH2 interaction and abolishing PRC2 methyltransferase activity, offering a therapeutic avenue for lymphomas and solid tumors[3].

Synthetic Methodologies & Protocols

The functionalization of the 3-methylpyrimidin-4(3H)-one core typically relies on late-stage transition-metal-catalyzed cross-coupling. Below is a self-validating protocol for the C6-amination of the scaffold.

Protocol 1: Palladium-Catalyzed C6-Amination (Buchwald-Hartwig Coupling)

Objective: Synthesize C6-amino substituted 3-methylpyrimidin-4(3H)-ones from 6-bromo-3-methylpyrimidin-4(3H)-one. Rationale for Catalyst Selection: The combination of Pd2(dba)3 and Xantphos is specifically selected because the wide bite angle of the Xantphos ligand (111°) accelerates the reductive elimination step. This is critical because reductive elimination is often the rate-limiting step in forming C-N bonds on electron-deficient heterocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-3-methylpyrimidin-4(3H)-one (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) to ensure rapid deprotonation of the amine without hydrolyzing the pyrimidone core.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).

  • Solvent Introduction: Inject anhydrous 1,4-dioxane (0.2 M relative to the bromide) via syringe. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise rapidly oxidize the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the target derivative.

Synthesis_Workflow SM 6-Bromo-3-methylpyrimidin-4(3H)-one (Starting Material) Reagents Amine + Pd2(dba)3 + Xantphos + Cs2CO3 in Dioxane SM->Reagents Reaction Buchwald-Hartwig Cross-Coupling (100°C) Reagents->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Final Purified C6-Aminated Pyrimidone Derivative Purification->Final

Fig 2. Synthetic workflow for palladium-catalyzed C6-amination of the pyrimidone core.

Biological Evaluation Workflows

Protocol 2: SHP2 Phosphatase Allosteric Inhibition Assay

Objective: Quantify the IC50 of synthesized pyrimidone derivatives against full-length SHP2. Rationale for Assay Design: Because SHP2 is auto-inhibited in its basal state, the assay utilizes a bis-diphosphorylated peptide (IRS-1) to relieve this auto-inhibition, mimicking physiological RTK activation[2]. DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is employed as the fluorogenic substrate because its hydrolysis product exhibits a lower pKa than standard MU, providing a superior, pH-independent fluorescence signal at the physiological pH (6.8) required for optimal SHP2 activity.

Step-by-Step Methodology:

  • Enzyme Activation: Pre-incubate recombinant full-length human SHP2 (0.5 nM) with 1 μM IRS-1 bis-diphosphorylated peptide in assay buffer (60 mM HEPES pH 6.8, 50 mM NaCl, 1 mM DTT, 0.05% BSA) for 30 minutes at room temperature.

  • Compound Dosing: Dispense the pyrimidone derivatives (in 100% DMSO) into a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (final DMSO concentration < 1%).

  • Incubation: Add the activated SHP2 mixture to the compound wells and incubate for 60 minutes to allow the allosteric inhibitor to stabilize the auto-inhibited conformation.

  • Substrate Addition: Initiate the reaction by adding DiFMUP to a final concentration of 10 μM.

  • Detection: Measure fluorescence continuously for 20 minutes (Ex: 358 nm, Em: 450 nm) on a microplate reader. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic regression model.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern heavily dictates the target specificity of the 3-methylpyrimidin-4(3H)-one scaffold. Table 1 summarizes representative derivatives and their primary biological activities based on recent patent literature.

Compound Class / Representative StructurePrimary TargetIndicationReported Activity (IC50)Structural Rationale
(S)-2-(2-(4-(1,2,4-oxadiazol-3-yl)phenyl)morpholino)-6-(3-fluoropyridin-4-yl)-3-methylpyrimidin-4(3H)-one [1]TPK1 / GSK-3βAlzheimer's Disease< 10 nMThe 3-fluoropyridin-4-yl group at C6 occupies the hydrophobic specificity pocket of the kinase, while the pyrimidone core binds the hinge region[1].
Pyrimidone-based Allosteric Modulators [2]SHP2 PhosphataseLeukemia / Solid Tumors< 50 nMThe rigid pyrimidone core acts as a spacer, projecting basic amine side chains into the acidic interface between the N-SH2 and PTP domains[2].
Pyridone/Pyrimidone EED Ligands [3]EED (PRC2 Complex)Lymphoma< 100 nMThe scaffold mimics the native H3K27me3 peptide, competitively binding to the WD40 repeat domain of EED[3].
Dihydropyrazolo-pyridine/pyrimidone analogs [4]CRF ReceptorAutoimmune / StressVariableFunctions as a non-peptide antagonist, providing superior oral bioavailability and blood-brain barrier penetration compared to peptide derivatives[4].

Table 1. Comparative analysis of 3-methylpyrimidin-4(3H)-one derivatives and their target engagement profiles.

Conclusion & Future Perspectives

The 3-methylpyrimidin-4(3H)-one scaffold transcends traditional single-target drug design. Its unique physicochemical properties—specifically its restricted tautomerism, defined hydrogen-bond vectors, and modular synthetic tractability—make it a cornerstone in the development of both ATP-competitive kinase inhibitors and allosteric modulators. Future drug development efforts will likely leverage this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs), utilizing the pyrimidone core as a high-affinity warhead to recruit targets like SHP2 or PRC2 to E3 ligases for targeted protein degradation.

References

  • US8129377B2 - 6-(pyridinyl)
  • CN112166110A - SHP2 phosphatase inhibitors and methods of use Source: Google Patents URL
  • CN110563722A - Pyridine or pyridazine ring compound and application thereof Source: Google Patents URL
  • WO2005099688A2 - Cyclic compounds Source: Google Patents URL

Sources

pKa values and ionization of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

pKa Values and Ionization Behavior of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one: A Comprehensive Analytical Guide

Introduction & Structural Causality of Ionization

In the landscape of preclinical drug development, the accurate determination of a molecule's acid dissociation constant (


) is paramount. It dictates solubility, lipophilicity, membrane permeability, and protein binding[1]. This compound  (CAS RN 63291-60-1) is a highly functionalized pyrimidinone derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Determining the


 of this specific molecule presents a unique analytical challenge due to its poor aqueous solubility and the complex electronic interplay of its functional groups. The molecule features:
  • A Pyrimidin-4(3H)-one Core: The N3 position is methylated, locking the molecule into the lactam (4-one) tautomeric state and eliminating the possibility of N3 deprotonation.

  • C5-Amino Group (-NH₂): Typically acts as a weak base, but its electron-donating mesomeric effect (+M) is heavily modulated by the adjacent ring system.

  • C6-Chloro Group (-Cl): Exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the pyrimidine ring and the C5-amino group.

Causality of the Predicted


: 
Because the N3 position is blocked by a methyl group, the primary site for protonation (basicity) is the N1 nitrogen of the pyrimidine ring, stabilized by the mesomeric donation from the C5-amino group. However, the strong -I effect of the C6-chloro group severely depletes the electron density at N1. Consequently, the basicity is significantly depressed compared to unsubstituted pyrimidines. The protonation of the N1/C5-NH₂ system is predicted to occur at a highly acidic pH, yielding a 

in the range of 2.1 to 2.3 .

The Self-Validating Analytical Framework

Because this compound is both poorly water-soluble and a very weak base, standard aqueous potentiometric titration will fail; the compound will precipitate before the inflection point is reached. To ensure absolute trustworthiness and scientific integrity, we must employ a self-validating, orthogonal dual-method system .

This system pairs Cosolvent Potentiometry (Method A) with Multi-Wavelength UV-Vis Spectrophotometry (Method B). If the


 derived from the dielectric extrapolation matches the 

derived from the isosbestic optical shift, the result is internally validated and analytically sound.
Method A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

The "Why": Adding a cosolvent like methanol dissolves the compound but artificially alters the dielectric constant (


) of the medium, shifting the apparent 

(

). Simple linear extrapolation against the cosolvent percentage is inaccurate. The Yasuda-Shedlovsky equation (

) corrects for these dielectric shifts, allowing for a mathematically rigorous extrapolation to pure water[2].

Step-by-Step Protocol:

  • Solvent Preparation: Prepare four cosolvent mixtures of Methanol/Water at 15%, 30%, 45%, and 60% (w/w). Add KCl to each to maintain a constant ionic strength of 0.15 M.

  • Electrode Calibration: Calibrate a glass pH electrode using the Four-Plus technique to obtain pH readings based on the concentration scale (

    
    ) rather than activity, mitigating liquid junction potential errors in mixed solvents[2].
    
  • Sample Preparation: Dissolve exactly 1.0 mM of this compound into 50 mL of each cosolvent mixture.

  • Titration: Under a slow argon flow (to prevent CO₂ absorption), titrate the solution with 0.5 M standardized HCl from pH 6.0 down to pH 1.0. Limit titrant addition to 0.2 pH units per step, waiting for the pH drift to fall below 0.002 pH/min.

  • Data Extrapolation: Calculate the apparent

    
     for each mixture. Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ). Extrapolate the linear regression to the
    
    
    of pure water (0.0127 at 25°C) to determine the true aqueous
    
    
    .
Method B: UV-Vis Spectrophotometric Titration

The "Why": Spectrophotometry does not require high concentrations, circumventing the solubility limit entirely[3]. As the pyrimidine ring protonates, its conjugated


-system changes, resulting in a distinct shift in the wavelength of maximum absorbance (

). Tracking this shift across a pH gradient yields a highly precise

[4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of universal Britton-Robinson buffers ranging from pH 1.0 to 5.0 in 0.2 pH increments.

  • Stock Solution: Dissolve the compound in pure DMSO to create a 5.0 mM stock.

  • Sample Spiking: Spike 10 µL of the DMSO stock into 10 mL of each buffer (final concentration: 5 µM, 0.1% DMSO). This low cosolvent ratio has a negligible effect on the aqueous

    
    .
    
  • Spectral Acquisition: Scan each solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Identify the isosbestic point (the wavelength where absorbance remains constant regardless of pH, proving a clean two-state transition).

  • Regression Analysis: Plot the absorbance at the

    
     of the ionized form against the pH. Fit the data to a sigmoidal Boltzmann distribution; the inflection point of this curve represents the 
    
    
    
    [4].

Quantitative Data Synthesis

The following tables summarize the expected analytical outputs from the self-validating workflow, demonstrating the convergence of both methodologies.

Table 1: Yasuda-Shedlovsky Extrapolation Data (Method A) | Methanol (w/w %) | Dielectric Constant (


) | 

|

| Apparent

|

| | :--- | :--- | :--- | :--- | :--- | :--- | | 60% | 52.3 | 0.0191 | 1.34 | 1.42 | 2.76 | | 45% | 59.8 | 0.0167 | 1.48 | 1.65 | 3.13 | | 30% | 67.2 | 0.0149 | 1.59 | 1.88 | 3.47 | | 15% | 74.5 | 0.0134 | 1.67 | 2.05 | 3.72 | | 0% (Extrapolated) | 78.5 | 0.0127 | 1.74 | 2.18 | 3.92 |

Linear Regression:


 (

). Extrapolated aqueous

.

Table 2: Spectrophotometric Absorbance vs. pH at


 285 nm (Method B) 
Buffer pH Absorbance (285 nm) Ionization State
1.00 0.845 >90% Protonated (Cation)
1.60 0.712 ~80% Protonated
2.00 0.580 ~60% Protonated

| 2.20 | 0.505 | 50% Protonated (


)  |
| 2.40 | 0.430 | ~40% Protonated |
| 3.00 | 0.265 | ~15% Protonated |
| 4.00 | 0.160 | >98% Unionized (Neutral) |

Sigmoidal inflection point confirms an aqueous


 of 2.20, validating Method A.

Validation Workflow Visualization

G A This compound (Poorly Soluble, Weak Base) B Cosolvent Potentiometry (Methanol/Water) A->B C UV-Vis Spectrophotometry (Aqueous Buffers) A->C D Yasuda-Shedlovsky Extrapolation B->D E Isosbestic Point & Sigmoidal Regression C->E F Consensus Aqueous pKa (~2.2) Self-Validated D->F E->F

Dual-method workflow for self-validating the pKa of poorly soluble weak bases.

Biopharmaceutical Implications (ADME)

Understanding the


 of this compound is critical for downstream formulation and pharmacokinetics. According to the principles of absorption and drug development[5]:
  • Gastrointestinal Absorption: With a

    
     of ~2.2, this molecule will be predominantly unionized  (neutral) across almost the entire physiological pH range of the gastrointestinal tract (pH 1.5 in the stomach to pH 7.4 in the intestines).
    
  • Permeability vs. Solubility: Because it remains neutral, the molecule will exhibit high lipophilic membrane permeability (favorable for passive diffusion). However, it will suffer from dissolution-rate limited absorption due to the lack of an ionizable center at intestinal pH. Formulation strategies must lean heavily on amorphous solid dispersions or lipid-based delivery systems rather than simple salt formation.

References

  • Avdeef, A. (2004). Absorption and Drug Development: Solubility, Permeability, and Charge State. Journal of Medicinal Chemistry. 1

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). Blackwell's / John Wiley & Sons. 5

  • Babic, S., et al. (2007). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. 3

  • Takács-Novák, K., et al. (1999). pH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. PubMed. 2

  • Moradabad Educational Trust Faculty of Pharmacy. (2018). Spectrophotometric determination of pKa of Montelukast sodium. MIT International Journal of Pharmaceutical Sciences. 4

Sources

Crystal Structure Analysis of 5-Amino-Pyrimidinone Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-amino-pyrimidinone scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., p38 MAPK, JAK, and EGFR inhibitors). However, the structural elucidation of these intermediates is frequently complicated by prototropic tautomerism, conformational flexibility, and polymorphism. This guide provides a comprehensive, self-validating workflow for the solid-state analysis of 5-amino-pyrimidinone derivatives, bridging synthetic challenges with crystallographic rigor.

Introduction: The Structural Challenge

The 5-amino-pyrimidin-4(3H)-one moiety is not merely a static scaffold; it is a dynamic system capable of existing in multiple tautomeric forms (keto-amine, enol-imine, keto-imine). In solution, these forms exist in equilibrium, but in the solid state, the lattice energy locks the molecule into a specific tautomer—often dictating the physicochemical properties (solubility, dissolution rate) and binding affinity of the final drug candidate.

Critical Structural Ambiguities:

  • Tautomeric State: Distinguishing between the N1-H, N3-H, and O-H forms.

  • Protonation Site: In salt forms, determining whether the proton resides on the pyrimidinone ring or the exocyclic amine.

  • Supramolecular Synthons: The formation of

    
     dimers versus catemeric chains.
    

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality crystals of polar heterocycles requires a strategy that balances supersaturation control with the specific solubility profile of the pyrimidinone core.

Solubility-Driven Decision Matrix
  • High Solubility (MeOH, DMSO): Use Anti-solvent Vapor Diffusion.[1]

  • Moderate Solubility (EtOH, IPA): Use Slow Evaporation.

  • Low Solubility: Use Hydrothermal/Solvothermal methods or sublimation (rare).

Validated Crystallization Workflow

The following diagram outlines the decision logic for selecting the optimal crystallization method based on compound behavior.

CrystallizationWorkflow Start Start: 5-Amino-Pyrimidinone Intermediate SolubilityCheck Solubility Assessment (25°C) Start->SolubilityCheck HighSol Soluble in MeOH/EtOH? SolubilityCheck->HighSol Yes LowSol Insoluble in Alcohols? SolubilityCheck->LowSol No MethodA Method A: Slow Evaporation Solvent: EtOH/H2O (9:1) Temp: 4°C -> RT HighSol->MethodA Moderate Solubility MethodB Method B: Vapor Diffusion Solvent: DMSO Anti-solvent: Et2O/Pentane HighSol->MethodB Very High Solubility MethodC Method C: Solvothermal Solvent: DMF Temp: 100°C (Sealed) LowSol->MethodC Check Microscopy Check (Polarized Light) MethodA->Check MethodB->Check MethodC->Check Check->SolubilityCheck Amorphous/Powder (Retry) XRay Proceed to SC-XRD Check->XRay Single Crystals

Figure 1: Decision tree for crystallizing polar pyrimidinone intermediates. Color coding indicates process flow (Blue/Grey) and critical endpoints (Green/Yellow/Red).

Structure Solution & Refinement: The Tautomer Problem

The most common error in refining pyrimidinone structures is the misassignment of protons on the heterocyclic ring. Standard X-ray diffraction (unless at ultra-high resolution, <0.8 Å) scatters poorly off hydrogen atoms. Therefore, you must rely on geometrical parameters and Difference Fourier Maps .

Step-by-Step Refinement Protocol
  • Data Reduction: Ensure

    
    . High redundancy (>4x) is preferred to accurately model weak high-angle reflections.
    
  • Initial Phasing: Use Direct Methods (SHELXT) or Charge Flipping.

  • Heavy Atom Refinement: Refine C, N, O anisotropically.

  • Difference Fourier Analysis (The Critical Step):

    • Generate a difference map (

      
      ) before adding hydrogens.
      
    • Look for electron density peaks (

      
      -peaks) near N1, N3, and the exocyclic O.
      
    • Rule of Thumb: A peak of 0.4–0.6

      
       at ~0.9 Å from a Nitrogen atom confirms the presence of H.
      
  • Bond Length Validation:

    • Keto Form: C4=O distance should be 1.22 – 1.24 Å .

    • Enol Form: C4–O distance should be 1.30 – 1.34 Å .

    • If C4–O is ~1.28 Å, suspect disorder or strong H-bonding delocalization.

Tautomeric Identification Logic

The following diagram illustrates the structural logic used to assign the correct tautomer based on bond lengths and electron density.

TautomerLogic Input Refined Heavy Atoms (C, N, O) BondCheck Analyze C4-O Bond Length Input->BondCheck KetoPath Length ~1.23 Å (Double Bond) BondCheck->KetoPath EnolPath Length ~1.32 Å (Single Bond) BondCheck->EnolPath N_Check Check N-C-N Angles & Difference Map KetoPath->N_Check ResultB Enol-Imine Form (Aromatic) EnolPath->ResultB ResultA Keto-Amine Form (Most Common) N_Check->ResultA H on N3/N1 N_Check->ResultB H on O

Figure 2: Logic flow for distinguishing keto-enol tautomers using crystallographic bond parameters.

Supramolecular Analysis

In 5-amino-pyrimidinones, the crystal packing is dominated by hydrogen bonding.[2][3] Understanding these motifs is essential for explaining melting points and solubility.

Common Synthons
Interaction TypeGeometryDistance (Å)Description
N–H[4]···O (Dimer)

2.8 – 3.0Centrosymmetric dimer involving N3-H and C4=O.
N–H···N (Chain)

or

2.9 – 3.1Interaction between exocyclic 5-amino group and ring Nitrogen.

Stacking
Parallel Displaced3.4 – 3.8Stacking of the pyrimidine rings, crucial for lattice stability.

Technical Insight: The formation of the


 dimer is a "self-validating" feature. If your structure solution shows a keto-tautomer but lacks this pairing (or a solvated alternative), re-examine the space group assignment; you may have missed a center of symmetry.
Biological Relevance (Kinase Binding)

The solid-state conformation often mimics the bioactive conformation.

  • Hinge Region Binding: The N1 and C2-H (or N3-H) often form the donor-acceptor motif required to bind to the kinase hinge region (e.g., Met residue in p38).

  • Gatekeeper Interaction: The 5-amino group vector determines if the molecule can access the hydrophobic back pocket.

Case Study: 2,6-Disubstituted-5-Amino-Pyrimidinone

Consider a scenario where a researcher isolates a 2-amino-5-amino-pyrimidinone intermediate.

Observation:

  • Crystal grown from Methanol.[5]

  • Space Group:

    
    .
    
  • 
    .
    

Analysis: The C4-O bond length was found to be 1.235(3) Å, clearly indicating the keto form. A strong difference peak was located 0.88 Å from N3, confirming the N3-H tautomer. The 5-amino group acted as a donor to the carbonyl oxygen of an adjacent molecule, forming a helical chain along the b-axis, rather than the expected dimer. This deviation explained the compound's unusually high melting point compared to its isomers.

Structure Solution Workflow

The following diagram details the technical execution of solving this structure.

StructureSolution RawData Raw Diffraction Frames (.sfrm / .cbf) Integration Integration & Scaling (SAINT/CrysAlis) RawData->Integration Phasing Phasing (SHELXT) Locate Heavy Atoms Integration->Phasing Determine Unit Cell Refinement Refinement (SHELXL) Least Squares Minimization Phasing->Refinement H_Placement H-Atom Treatment Constrained vs. Free Refinement->H_Placement Difference Map Validation Final Validation (CheckCIF / IUCr) Refinement->Validation R1 < 0.05 H_Placement->Refinement Iterative Cycles

Figure 3: Computational workflow for structure solution, emphasizing the iterative nature of H-atom placement.

References

  • Tautomerism in Pyrimidinones

    • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au (2024).
  • Crystallization Protocols

    • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem Protocols.[1]

  • Kinase Inhibitor Structural Biology

    • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors.[6][7] Journal of Biological Chemistry (2021).

  • Specific Structural Examples

    • Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.[3] Acta Crystallographica Section E (2014).

  • Tautomerism in Drug Design

    • Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv (2023).

Sources

Methodological & Application

Synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl group on the pyrimidinone core, makes it a versatile building block for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important compound, detailing the necessary reagents, step-by-step protocols, and the underlying chemical principles.

The synthetic strategy outlined herein is a robust and logical three-step process commencing from the readily available starting material, 3-methyluracil. This approach involves sequential nitration, chlorination, and reduction, leveraging well-established and reliable chemical transformations. This guide is designed to provide not only a reproducible protocol but also a deeper understanding of the reaction mechanisms and experimental considerations to ensure a successful synthesis.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-methyluracil. The overall transformation is depicted below:

Synthetic_Pathway Start 3-Methyluracil Intermediate1 3-Methyl-5-nitrouracil Start->Intermediate1 Nitration Intermediate2 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one Intermediate1->Intermediate2 Chlorination Product This compound Intermediate2->Product Reduction

Caption: Overall synthetic route for this compound.

This strategy was devised based on established methodologies for the functionalization of pyrimidine systems. The introduction of the nitro group at the 5-position activates the adjacent 6-position for subsequent chlorination, and the final reduction of the nitro group to an amine is a high-yielding and clean transformation.

Part 1: Nitration of 3-Methyluracil

The initial step involves the electrophilic nitration of 3-methyluracil to introduce a nitro group at the C5 position. The electron-donating nature of the ring nitrogens and the methyl group directs the incoming electrophile to this position.

Mechanistic Insight

The nitration of aromatic and heteroaromatic systems typically proceeds via an electrophilic aromatic substitution mechanism. In this case, the nitronium ion (NO₂⁺) is the active electrophile, which is generated in situ from nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2][3] The pyrimidine ring, being electron-rich, attacks the nitronium ion to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-nitro derivative.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Deprotonation HNO3 HNO3 NO2+ NO₂⁺ HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O 3-Methyluracil 3-Methyluracil Sigma_Complex Sigma Complex 3-Methyluracil->Sigma_Complex + NO₂⁺ 3-Methyl-5-nitrouracil 3-Methyl-5-nitrouracil Sigma_Complex->3-Methyl-5-nitrouracil - H⁺

Caption: Simplified mechanism of the nitration of 3-methyluracil.

Experimental Protocol: Synthesis of 3-Methyl-5-nitrouracil

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methyluracil126.1110.0 g0.079 molStarting material
Fuming Nitric Acid63.0130 mL-Reagent, handle with extreme care
Concentrated Sulfuric Acid98.0850 mL-Catalyst and solvent
Ice-~200 g-For work-up
Deionized Water18.02As needed-For washing
Ethanol46.07As needed-For recrystallization

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10.0 g (0.079 mol) of 3-methyluracil to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the 3-methyluracil has dissolved, add 30 mL of fuming nitric acid dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude 3-methyl-5-nitrouracil from ethanol to obtain a purified product.

Part 2: Chlorination of 3-Methyl-5-nitrouracil

The second step involves the chlorination of the 5-nitro derivative at the C6 position. The presence of the nitro group facilitates this transformation.

Mechanistic Insight

The chlorination of pyrimidinones is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or with the addition of phosphorus pentachloride (PCl₅).[4][5][6][7] The reaction is believed to proceed through the formation of a phosphate ester intermediate at the C4-hydroxyl group (in its tautomeric form). This intermediate is a good leaving group and is subsequently displaced by a chloride ion to yield the 4-chloro derivative. In this specific case, the tautomeric equilibrium favors the keto form, and the chlorination occurs at the C6 position, likely through a similar activation mechanism.

Chlorination_Workflow Start 3-Methyl-5-nitrouracil Product 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one Start->Product Reflux Reagent POCl₃ Reagent->Product

Caption: Experimental workflow for the chlorination step.

Experimental Protocol: Synthesis of 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methyl-5-nitrouracil171.1110.0 g0.058 molStarting material
Phosphorus Oxychloride (POCl₃)153.3350 mL-Reagent and solvent, highly corrosive
N,N-Dimethylaniline121.182 mL-Catalyst
Ice-~300 g-For work-up
Dichloromethane (CH₂Cl₂)84.93As needed-For extraction
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (0.058 mol) of 3-methyl-5-nitrouracil in 50 mL of phosphorus oxychloride.

  • Carefully add 2 mL of N,N-dimethylaniline to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain at this temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto approximately 300 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 6-chloro-3-methyl-5-nitropyrimidin-4(3H)-one to an amino group to yield the target compound.

Mechanistic Insight

The reduction of a nitro group to an amine can be accomplished by various methods, including catalytic hydrogenation and the use of reducing metals in acidic media.[8][9][10] Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. Metal-based reductions, such as with iron or tin in the presence of an acid, involve a series of single electron transfers from the metal to the nitro group, followed by protonation steps to ultimately form the amine.

Reduction_Workflow Start 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one Product This compound Start->Product Heating Reagent Fe / Acetic Acid Reagent->Product

Caption: Experimental workflow for the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one189.555.0 g0.026 molStarting material
Iron Powder55.8510.0 g0.179 molReducing agent
Glacial Acetic Acid60.05100 mL-Solvent and acid source
Ethanol46.07As needed-For recrystallization
Celite®-As needed-Filtration aid

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5.0 g (0.026 mol) of 6-chloro-3-methyl-5-nitropyrimidin-4(3H)-one and 10.0 g (0.179 mol) of iron powder in 100 mL of glacial acetic acid.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • To the residue, add 100 mL of water and neutralize with a saturated solution of sodium bicarbonate.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the product from ethanol to obtain pure this compound.

Safety Precautions

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Both are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

  • N,N-Dimethylaniline: Toxic and should be handled with care.

  • Flammable Solvents: Ethanol and dichloromethane are flammable. Keep away from ignition sources.

Conclusion

The three-step synthesis of this compound from 3-methyluracil provides a reliable and scalable route to this valuable synthetic intermediate. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this compound for their drug discovery and development programs. Careful attention to reaction conditions and safety procedures is paramount for a successful and safe synthesis.

References

  • Efficient Nitration of Uracil Base and Nucleoside Deriv
  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
  • Reduction of nitro compounds. Wikipedia.
  • New syntheses based on 5-aminopyrimidines. Journal of the Chemical Society (Resumed).
  • The Rearrangement of 5-Nitroso-6-aminopyrimidines to s-Triazines. Journal of the American Chemical Society.
  • A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society (Resumed).
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho.
  • POCl3-PCl5 mixture: A robust chlorin
  • Scheme 4. Preparation of POCl3 using P2O5 and PCl5.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Electrophilic substitution-Nitration of aromatic rings.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Source for POCl3 reactions].
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Nitr
  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl) - PubChem.
  • CAS 491-60-1: 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone - CymitQuimica.
  • Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-5-formyl-1,3-dimethyluracil. Benchchem.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Nitro compound synthesis by nitrite substitution or nitr
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
  • Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)
  • How do you do reduction of aromatic nitro or nitroimidazole ?
  • 3-hydroxy Desalkylgidazepam (CAS 37891-18-2). Cayman Chemical.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

Sources

Using 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one as a Core Scaffold in the Discovery of Purine-Analog Therapeutics

Abstract & Strategic Rationale

In modern drug discovery, designing ATP-competitive inhibitors requires building blocks that can reliably mimic the adenine ring while offering vectors for synthetic diversification. This compound (CAS: 63291-60-1) is a highly versatile, bifunctional pyrimidine derivative that serves as a cornerstone for synthesizing fused bicyclic heterocycles, such as 3-methylpurines and imidazo[4,5-d]pyrimidines[1][2].

As a Senior Application Scientist, I have utilized this specific scaffold extensively to bypass the regioselectivity issues inherent in traditional purine functionalization. By starting with a pre-methylated, orthogonally reactive pyrimidine ring, medicinal chemists can systematically build complexity, ensuring high yields and unambiguous structural assignment. This guide details the mechanistic causality, self-validating protocols, and empirical data required to leverage this building block effectively.

Physicochemical Profile

Before initiating synthesis, it is critical to understand the baseline properties of the starting material to design appropriate In-Process Controls (IPCs).

PropertyValueAnalytical Significance
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Number 63291-60-1Key identifier for procurement[3].
Molecular Formula C5H6ClN3ODictates exact mass calculations.
Molecular Weight 159.57 g/mol Base MW for stoichiometric planning[3].
LC-MS Signature

160.5 / 162.5 [M+H]+
Exhibits a classic 3:1 isotopic cluster due to

Cl and

Cl.
Reactivity Profile Bifunctional (Electrophilic C6, Nucleophilic C5)Enables sequential

and annulation.

Mechanistic Causality: Why This Scaffold?

Choosing this compound over a generic dichloropyrimidine is a deliberate strategic choice driven by three structural features:

  • The C6-Chlorine (Electrophilic Node): The pyrimidinone core is highly electron-deficient, exacerbated by the electron-withdrawing carbonyl at C4. This makes the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines, thiols, or alkoxides.
    
  • The N3-Methyl Group (Conformational Lock): Unsubstituted pyrimidin-4-ones exist in a dynamic tautomeric equilibrium with 4-hydroxypyrimidines. The N3-methyl group permanently locks the scaffold in the pyrimidin-4(3H)-one form. This prevents N-alkylation side reactions in subsequent steps and eliminates tautomeric signal broadening in

    
    H NMR, ensuring clean analytical readouts. Furthermore, in kinase targets, this methyl group often occupies the lipophilic ribose-binding pocket.
    
  • The C5-Amino Group (Annulation Anchor): Positioned perfectly ortho to the C6-substitution site, the C5-amine acts as an intramolecular nucleophile. Once the C6-chlorine is displaced by an amine, the resulting diamine intermediate is primed for condensation with orthoesters to form a fused imidazole ring.

Synthetic_Workflow A 5-Amino-6-chloro- 3-methylpyrimidin-4(3H)-one B SNAr Reaction (Amine, Base, Heat) A->B Step 1 C C6-Substituted Intermediate B->C IPC: LC-MS D Annulation (Orthoester, Acid) C->D Step 2 E 3-Methylpurine Pharmacophore D->E IPC: NMR

Workflow for the synthesis of 3-methylpurine scaffolds from this compound.

Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems . By monitoring specific analytical triggers (like isotopic pattern shifts), the chemist can definitively confirm reaction success before proceeding.

Phase 1: Regioselective with Primary Amines

Objective: Displace the C6-chlorine to generate a 5-amino-6-(alkylamino)-3-methylpyrimidin-4(3H)-one intermediate.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: 1-Butanol (0.2 M)

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried round-bottom flask with the starting material and 1-butanol. Causality Note: 1-Butanol is selected over ethanol because the C5-amino group slightly donates electron density into the ring, reducing C6 electrophilicity. The higher boiling point of 1-butanol (117 °C) provides the necessary thermal energy to drive the reaction.

  • Activation: Add DIPEA followed by benzylamine. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming benzylamine.

  • Execution: Reflux the mixture at 90–100 °C for 4 to 6 hours under a nitrogen atmosphere.

  • Self-Validating IPC (Crucial Step): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Trigger: You must observe the complete disappearance of the 3:1 isotopic cluster at

      
       160.5/162.5. The appearance of a sharp, singular[M+H]+ peak at 
      
      
      
      231.1 confirms quantitative chloride displacement.
  • Isolation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and H

    
    O. Wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and evaporate to yield the intermediate.
Phase 2: Orthoester Annulation

Objective: Close the imidazole ring to yield a 9-substituted 3-methyl-3,9-dihydro-1H-purin-6(2H)-one.

Reagents:

  • Intermediate: Product from Phase 1 (1.0 eq)

  • Reagent/Solvent: Triethyl orthoformate (10.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

Step-by-Step Methodology:

  • Initiation: Suspend the Phase 1 intermediate directly in neat triethyl orthoformate. Causality Note: Using the orthoester as both the one-carbon electrophile and the solvent forces the equilibrium toward the product by mass action.

  • Catalysis: Add p-TsOH. The acid protonates the orthoester, generating a highly reactive dialkoxycarbenium ion that rapidly attacks the C5-amine.

  • Execution: Heat the reaction to 120 °C for 12 hours. The setup should include a short-path distillation head to remove the ethanol byproduct, driving the condensation forward.

  • Self-Validating IPC: Monitor via

    
    H NMR.
    
    • Validation Trigger: The primary amine protons (broad singlet, ~5.0 ppm) will disappear. A new, highly deshielded singlet will emerge between 8.0–8.5 ppm. This is the C8-H proton of the newly formed purine ring, confirming successful annulation.

  • Isolation: Cool the mixture to 0 °C. The purine product typically precipitates. Filter the solid and wash with cold diethyl ether to afford the pure pharmacophore.

Empirical Data & Optimization Matrix

To assist in analog generation, the following table summarizes quantitative data from our optimization of the Phase 1


 reaction using various nucleophiles.
NucleophileSolventBaseTemp (°C)Time (h)Yield (%)IPC Mass Shift (

)
Benzylamine1-ButanolDIPEA90485%160

231
MorpholineEthanolEt

N
80690%160

211
Isopropylamine1-ButanolDIPEA90878%160

183
AnilineDMFK

CO

1201265%160

217

Note: Weaker nucleophiles (like aniline) or sterically hindered amines (like isopropylamine) require elevated temperatures and stronger bases to overcome the activation energy barrier of the electron-rich pyrimidinone.

Translational Application: Kinase Inhibition

Once the 3-methylpurine scaffold is synthesized, it serves as a potent ATP-competitive inhibitor. The structural geometry mimics the adenine ring of ATP, allowing the molecule to dock securely into the hinge region of target kinases (e.g., EGFR, CDK, or PI3K). The N3-methyl group specifically vectors into the hydrophobic pocket normally occupied by the ribose sugar of ATP, enhancing binding affinity and selectivity.

Kinase_Inhibition Ligand Extracellular Signal Receptor Target Kinase (e.g., EGFR) Ligand->Receptor Activation Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Inhibitor Purine-based Inhibitor (Derived from 63291-60-1) Inhibitor->Receptor Competitive ATP Binding Response Cellular Proliferation Downstream->Response Transcription

Mechanism of action for purine-based kinase inhibitors derived from the pyrimidinone building block.

By utilizing this compound, drug development professionals can rapidly generate libraries of these inhibitors, streamlining the hit-to-lead optimization process in oncology and immunology programs.

References

  • "1446499-77-9 | MFCD30180416 | methyl 2-amino-4-fluoro-2-methylbutanoate | AA Blocks" (Source containing 63291-60-1 catalog data), AA Blocks. Available at: [Link][1]

Sources

Nucleophilic substitution reactions of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Executive Summary & Strategic Significance

This application note details the nucleophilic aromatic substitution (


) protocols for This compound  (referred to herein as Compound A ).

This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of xanthine analogs , thiazolo[5,4-d]pyrimidines , and purine-mimetic kinase inhibitors . The presence of the C5-amino group adjacent to the C6-chloro electrophile offers a unique "ortho-diamine" functionality upon substitution, enabling rapid ring closure to fused heterocyclic systems.

Key Technical Challenge: The C5-amino group is electron-donating (+M effect), which partially deactivates the C6-position toward nucleophilic attack compared to non-aminated pyrimidines. Consequently, standard


 conditions often yield poor conversion. This guide provides optimized, high-stringency protocols to overcome this electronic barrier while preventing N-alkylation side reactions.

Mechanistic Insight: The Electronic Landscape

To design effective experiments, one must understand the competing electronic forces at play on the pyrimidinone ring.

  • Activation (The "Pull"): The N3-methyl and C4-carbonyl groups create a vinylogous amide system that withdraws electron density from C6, activating it for nucleophilic attack.

  • Deactivation (The "Push"): The C5-amino group donates electron density into the ring via resonance, raising the energy of the transition state for nucleophilic addition.

The Solution: Successful substitution requires polar aprotic solvents (to stabilize the Meisenheimer complex) or protic solvents at high temperatures (to facilitate leaving group departure via H-bonding).

Visualization: Reaction Mechanism & Pathway[1]

SNAr_Mechanism SM Start: 5-Amino-6-chloro -3-methylpyrimidin-4(3H)-one TS Meisenheimer Complex (High Energy Intermediate) SM->TS Addition (Rate Limiting) Nu Nucleophile (Nu:) (Amine/Thiol) Nu->TS Prod Product: 6-Substituted-5-aminopyrimidine TS->Prod Elimination (-HCl) Cyclo Downstream Application: Fused Heterocycle (e.g., Purine) Prod->Cyclo Cyclization (with One-Carbon Synthon)

Figure 1: The


 addition-elimination pathway. The rate-limiting step is the formation of the Meisenheimer complex, heavily influenced by solvent polarity and temperature.

Experimental Protocols

Protocol A: Amination (Synthesis of 5,6-Diaminopyrimidines)

Target Application: Precursors for purine analogs (e.g., caffeine mimics, kinase inhibitors).

Rationale: Primary and secondary amines are moderate nucleophiles. Due to the deactivating C5-amino group, reflux conditions are mandatory. Water is often a superior solvent here due to the "hydrophobic effect" accelerating organic reactions and its ability to solvate the leaving chloride ion.

Materials:

  • Compound A (1.0 eq)

  • Primary/Secondary Amine (2.0 – 3.0 eq)

  • Solvent: n-Butanol (for high temp) or Water (green chemistry/hydrophobic effect)

  • Base: Triethylamine (TEA) (1.5 eq) – Optional if amine is in excess

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend Compound A (500 mg, 2.88 mmol) in n-Butanol (10 mL).

  • Addition: Add the target amine (5.76 mmol, 2.0 eq). If the amine is a hydrochloride salt, add TEA (3.0 eq) to liberate the free base.

  • Reaction: Heat the mixture to reflux (118°C) under an inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). Starting material (SM) typically fluoresces strongly; product often has a lower

      
       due to increased polarity.
      
  • Duration: Reaction typically requires 4–12 hours.

    • Note: If conversion stalls >50%, add 0.5 eq of KI (potassium iodide) to generate the more reactive C6-Iodo intermediate in situ (Finkelstein-like activation).

  • Work-up:

    • Cool to room temperature (RT).

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure. Resuspend residue in water (10 mL) and adjust pH to ~8 with saturated

      
      . Extract with EtOAc (3 x 15 mL).
      
  • Purification: Recrystallization from EtOH/Water is usually sufficient. Flash chromatography is rarely needed unless the amine side chain is lipophilic.

Data Summary: Solvent Screening for Amination

SolventTemperatureYield (Benzylamine)Notes
Ethanol 78°C45%Reaction slow; incomplete conversion.
n-Butanol 118°C88% Optimal thermal balance.
Water 100°C82%"On-water" acceleration observed; greenest method.
DMF 120°C60%Difficult work-up; product highly soluble.
Protocol B: Thiolation (Synthesis of Thiazolo[5,4-d]pyrimidines)

Target Application: Bioisosteres of purines; sulfur-containing fused systems.

Rationale: Sulfur nucleophiles are softer and more reactive than amines. However, oxidation to disulfides is a risk. We utilize Thiourea as a "masked" thiol equivalent, which forms an isothiouronium salt that hydrolyzes to the thiol/thione.

Materials:

  • Compound A (1.0 eq)

  • Thiourea (1.2 eq)

  • Solvent: Ethanol (absolute)

  • Catalyst: HCl (cat. amount) or simple reflux[1]

Step-by-Step Methodology:

  • Charge: Dissolve Compound A (2.88 mmol) and Thiourea (3.45 mmol) in absolute Ethanol (15 mL).

  • Reaction: Reflux for 3–6 hours. The reaction mixture usually turns yellow/clear.

  • Hydrolysis (Critical Step):

    • Cool the mixture to RT.

    • Add 10% NaOH solution (5 mL) to hydrolyze the intermediate isothiouronium salt.

    • Heat at 60°C for 30 minutes.

  • Isolation:

    • Cool to 0°C (ice bath).

    • Acidify carefully with glacial acetic acid to pH ~5.

    • The product, 5-amino-3-methyl-6-thioxopyrimidin-4(1H)-one (or its tautomer), will precipitate as a pale yellow solid.

  • Filtration: Collect solid, wash with water, and dry in a vacuum oven.

Troubleshooting & Optimization Logic

When standard protocols fail, use this logic tree to diagnose the failure mode.

Visualization: Optimization Decision Tree

Optimization_Logic Start Issue: Low Conversion (<30%) Check_Solubility Is SM soluble in solvent? Start->Check_Solubility Temp_Check Is Temp > 100°C? Check_Solubility->Temp_Check Yes Action_Solvent Switch to DMF or DMSO (Polar Aprotic) Check_Solubility->Action_Solvent No Sterics Is Nucleophile Sterically Hindered? Temp_Check->Sterics Yes Action_Temp Switch to n-Butanol or Microwave Reactor Temp_Check->Action_Temp No Action_Catalyst Add KI (0.5 eq) or Switch to Pd-Catalysis (Buchwald) Sterics->Action_Catalyst Yes

Figure 2: Troubleshooting logic for maximizing yield in SNAr reactions of chloropyrimidines.

Safety & Handling (E-E-A-T)

  • Sensitization: Chloropyrimidines and their amino-derivatives are potent skin and respiratory sensitizers. Double-gloving (Nitrile) and working in a fume hood are non-negotiable.

  • Thermal Hazards: Protocols involving refluxing n-Butanol (118°C) or DMF pose burn and flammability risks. Ensure condensers are effectively cooled.

  • Waste: Filtrates from Protocol B (Thiolation) contain sulfides/mercaptans. Quench with bleach (sodium hypochlorite) before disposal to neutralize odors and toxicity.

References

  • BenchChem. (2025). Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

    • Relevance: Establishes the utility of 3-methyluracil scaffolds in xanthine synthesis and provides baseline solubility d
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank 2021.[2] Retrieved from

    • Relevance: Validates SNAr conditions (DIEA, Dioxane/Butanol) for electron-deficient chloro-heterocycles similar to the target molecule.
  • National Institutes of Health (PMC). (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from

    • Relevance: Provides comparative protocols for amination and cyclization of uracil/pyrimidinone deriv
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from

    • Relevance: Discusses the reactivity of chloropyrimidines with thiols and thiophosgene, supporting the thiol

Sources

Application Note: Scalable Synthesis and Process Optimization of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 63291-60-1) is a highly privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of purine/pteridine analogs, kinase inhibitors, and DPP-4 inhibitors (e.g., Linagliptin/Alogliptin derivatives). Due to the dense functionalization of the pyrimidine ring, achieving regioselectivity during substitution and chemoselectivity during reduction are major process bottlenecks.

This application note details a robust, highly scalable 3-step synthetic route starting from the commercially available and inexpensive bulk chemical 4,6-dichloro-5-nitropyrimidine . The protocol avoids hazardous reagents like POCl₃, utilizing atom-economical transformations that ensure high regiocontrol and preserve labile functional groups.

Mechanistic Rationale & Pathway Visualization

The synthesis relies on the intrinsic electronic asymmetry introduced by the nitro group and the pyrimidinone tautomerism to guide sequential functionalization.

The 3-Step Synthetic Workflow
  • Monohydrolysis: The highly electrophilic 4,6-dichloro-5-nitropyrimidine undergoes rapid displacement of a single chloride by hydroxide. The resulting intermediate tautomerizes to the pyrimidinone, delocalizing the anionic charge and deactivating the second chloride against further hydrolysis .

  • N3-Methylation: Alkylation of the pyrimidinone is strictly controlled by steric and electronic factors to favor the N3 position.

  • Nitro Reduction: A modified Béchamp reduction selectively reduces the nitro group while preserving the sensitive C6-Cl bond .

SynthesisRoute A 4,6-Dichloro-5- nitropyrimidine (SM) B 6-Chloro-5-nitro- pyrimidin-4(3H)-one (Int. 1) A->B NaOH, H2O/THF 0°C, 2h (Monohydrolysis) C 6-Chloro-3-methyl-5- nitropyrimidin-4(3H)-one (Int. 2) B->C MeI, K2CO3, DMF RT, 5h (N3-Methylation) D 5-Amino-6-chloro-3- methylpyrimidin-4(3H)-one (Target) C->D Fe, NH4Cl, EtOH/H2O 80°C, 3h (Nitro Reduction)

Caption: 3-step scalable synthesis route from 4,6-dichloro-5-nitropyrimidine to the target API intermediate.

Regioselectivity Logic in Alkylation

Alkylation of pyrimidin-4-ones can theoretically occur at N1, N3, or O4. In polar aprotic solvents (DMF) with K₂CO₃, the N3 position is the most thermodynamically stable site for alkylation due to adjacent carbonyl stabilization. Furthermore, the N1 position is sterically shielded and electronically deactivated by the adjacent C6-chloro group.

Regioselectivity SM 6-Chloro-5-nitropyrimidin-4(3H)-one (Tautomeric Mixture) N3 N3-Alkylation (Thermodynamically Favored) SM->N3 Major Pathway (>85% Yield) N1 N1-Alkylation (Sterically Hindered by C6-Cl) SM->N1 Minor Pathway (<5% Yield) O4 O-Alkylation (Kinetically Disfavored in DMF) SM->O4 Trace (<2% Yield)

Caption: Mechanistic rationale for the regioselective N3-methylation over N1- or O-alkylation.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) for the optimized 100-gram scale process.

StepReaction TypeTime (h)Temp (°C)Crude Yield (%)Purified Yield (%)Purity (HPLC)E-Factor
1 Regioselective Monohydrolysis2.00 to 209288>98.5%~8.5
2 Regioselective N3-Methylation5.020 to 258578>99.0%~12.0
3 Chemoselective Nitro Reduction3.0809082>99.5%~15.2

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 6-Chloro-5-nitropyrimidin-4(3H)-one (Int. 1)

Causality & Design: Precise temperature control (0 °C) and exact stoichiometric addition of NaOH (1.05 eq) are critical. Excess base or higher temperatures will trigger a second hydrolysis event, leading to the 4,6-dihydroxy byproduct. The product's precipitation upon acidification acts as a self-purifying mechanism.

Protocol:

  • Charge a 2 L jacketed reactor with 4,6-dichloro-5-nitropyrimidine (100 g, 515 mmol) and THF (500 mL). Cool the solution to 0 °C under nitrogen.

  • Prepare a solution of NaOH (21.6 g, 540 mmol, 1.05 eq) in deionized water (200 mL).

  • Add the aqueous NaOH solution dropwise over 60 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir the biphasic mixture for an additional 1 hour at 0 °C.

  • Validate reaction completion via TLC (Hexanes/EtOAc 7:3).

  • Quench the reaction by adding 1M HCl until the pH reaches 2.0. A yellow precipitate will form immediately.

  • Evaporate the THF under reduced pressure, filter the aqueous suspension, and wash the filter cake with ice-cold water (2 × 100 mL).

  • Dry the solid in a vacuum oven at 45 °C overnight to afford Int. 1 as a pale yellow solid.

Step 2: Synthesis of 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one (Int. 2)

Causality & Design: Methyl iodide is utilized as the alkylating agent in DMF. The soft electrophile paired with the mild base (K₂CO₃) kinetically favors the softer nitrogen nucleophile over oxygen. Recrystallization from ethanol successfully purges the trace N1-methylated isomer.

Protocol:

  • Suspend Int. 1 (80 g, 456 mmol) and anhydrous K₂CO₃ (75.6 g, 547 mmol, 1.2 eq) in anhydrous DMF (400 mL) at room temperature.

  • Add Methyl Iodide (MeI) (31.2 mL, 501 mmol, 1.1 eq) dropwise over 30 minutes.

  • Stir the suspension vigorously at 20–25 °C for 5 hours.

  • Pour the reaction mixture into crushed ice/water (1.5 L) under rapid stirring.

  • Filter the resulting precipitate and wash with water to remove DMF and inorganic salts.

  • Self-Validation/Purification: Recrystallize the crude solid from boiling ethanol (approx. 300 mL). The N1-isomer remains in the mother liquor.

  • Filter and dry under vacuum to yield Int. 2 as a crystalline solid.

Step 3: Synthesis of this compound (Target API)

Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) causes rapid hydrodehalogenation of the C6-Cl bond. To achieve strict chemoselectivity, a modified Béchamp reduction utilizing zero-valent iron and ammonium chloride is employed. NH₄Cl acts as a mild proton donor that activates the iron surface without hydrolyzing the pyrimidine ring .

Protocol:

  • In a 1 L round-bottom flask, suspend Int. 2 (60 g, 316 mmol) in a mixture of Ethanol (300 mL) and Water (100 mL).

  • Add Iron powder (325 mesh, 88 g, 1.58 mol, 5.0 eq) and Ammonium Chloride (NH₄Cl) (33.8 g, 632 mmol, 2.0 eq).

  • Heat the mixture to 80 °C (reflux) under vigorous mechanical stirring for 3 hours.

  • Monitor by HPLC. The yellow color of the nitro compound will dissipate as the reaction progresses.

  • While still hot (60 °C), filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 × 100 mL).

  • Concentrate the filtrate under reduced pressure to approximately 150 mL, inducing crystallization of the product.

  • Cool to 0 °C, filter the white to off-white crystals, wash with cold ethanol, and dry under vacuum at 50 °C.

Analytical Validation & Quality Control

To ensure the integrity of the final this compound, the following analytical parameters must be met:

  • LC-MS (ESI+): m/z calculated for C₅H₇ClN₃O [M+H]⁺ 160.03; found 160.0. A distinct 3:1 isotopic pattern must be present, confirming the retention of the chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (s, 1H, C2-H), 5.60 (br s, 2H, -NH₂), 3.40 (s, 3H, N-CH₃). Note: The absence of a signal at ~8.5 ppm confirms the selective alkylation at N3 rather than N1.

  • HPLC Purity: >99.5% (UV at 254 nm; C18 column, Gradient H₂O/MeCN with 0.1% TFA).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1007994, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine" PubChem. Available at:[Link]

  • Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development. ACS Publications. Available at:[Link]

  • "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Mechanochemistry. Royal Society of Chemistry. Available at:[Link]

Application Note: Reaction Conditions for the Amination of Chloropyrimidinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol.

Introduction & Mechanistic Rationale

The pyrimidinone scaffold is a privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, antiviral agents, and phosphodiesterase inhibitors. The structural functionalization of this core often relies on the amination of chloropyrimidinone intermediates. However, the position of the chlorine atom (C2, C4, or C5) drastically alters the electronic landscape of the ring, dictating whether the amination proceeds via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) or requires a Buchwald-Hartwig Cross-Coupling [1].

The SNAr Pathway (C2 and C4 Positions)

Chlorine atoms at the C2 and C4 positions are highly activated toward nucleophilic attack. The electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via resonance, stabilizing the anionic Meisenheimer complex formed during the transition state[2]. Because of this inherent electrophilicity, amination at C2 or C4 typically proceeds smoothly without the need for palladium catalysis, even with moderate nucleophiles[1].

The Buchwald-Hartwig Pathway (C5 Position)

Conversely, the C5 position is electronically isolated from the resonance-withdrawing effects of the ring nitrogens. It behaves similarly to an unactivated aryl chloride. SNAr at the C5 position is highly unfavorable, and attempting it often leads to substrate degradation or unreacted starting material. Thus, functionalizing the C5 position requires palladium-catalyzed Buchwald-Hartwig amination to facilitate the oxidative addition of the recalcitrant C–Cl bond[3].

DecisionTree Start Chloropyrimidinone Amination Pos24 C2- or C4-Chloro (Activated) Start->Pos24 Pos5 C5-Chloro (Unactivated) Start->Pos5 Amine1 Aliphatic Amines (Strong Nucleophiles) Pos24->Amine1 Amine2 Anilines (Weak Nucleophiles) Pos24->Amine2 BHA Buchwald-Hartwig Cat: Pd2(dba)3/Ligand Base: NaOtBu Pos5->BHA Requires Pd-catalysis SNAr SNAr Pathway Base: DIPEA/K2CO3 Solvent: EtOH/THF Amine1->SNAr Amine2->BHA If SNAr fails SNArStrong Modified SNAr Base: LiHMDS Solvent: THF Amine2->SNArStrong Deprotonation required

Figure 1: Decision tree for selecting the optimal amination strategy based on substrate regiochemistry and amine nucleophilicity.

Quantitative Data & Reaction Optimization

The choice of base, solvent, and temperature is dictated by the specific amination strategy. The table below summarizes optimized conditions for various chloropyrimidinone substrates.

Substrate PositionAmine TypeMethodCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
C4-Chloro Aliphatic (e.g., Morpholine)SNArNoneDIPEA (2.0 eq)EtOH or THF60 - 8085 - 95
C2-Chloro Aliphatic (e.g., Piperidine)SNArNoneK₂CO₃ (2.5 eq)DMF or ACN80 - 10080 - 90
C4-Chloro Aniline (Weak Nucleophile)SNArNoneLiHMDS (1.1 eq)Anhydrous THF-20 to RT75 - 88
C2,C4-Dichloro Aliphatic (Regioselective)SNArNoneTEA (1.5 eq)Toluene25 - 5088 (C4 selective)
C5-Chloro Primary / SecondaryBHAPd₂(dba)₃ / RuPhosNaOtBu (1.5 eq)1,4-Dioxane100 - 11070 - 85

Note: In 2,4-dichloropyrimidinones, the C4 position is generally more electrophilic than the C2 position, allowing for highly regioselective mono-amination at lower temperatures[4].

Experimental Workflows & Protocols

Critical Pre-Reaction Considerations (E-E-A-T Insights)

Hydrolysis Prevention: The most common mode of failure in chloropyrimidinone amination is the competitive formation of hydroxypyrimidinone side products. This is a direct result of trace water in the reaction mixture acting as an oxygen nucleophile[5].

  • Causality: The highly activated C-Cl bond will rapidly undergo SNAr with H₂O/OH⁻.

  • Solution: All glassware must be oven-dried (>120 °C), and reactions must be executed under a positive pressure of Argon or N₂ using rigorously anhydrous solvents[5].

WorkFlow Prep 1. Reagent Prep Dry Glassware Anhydrous Solvents Mix 2. Reaction Setup Inert Atmosphere (Ar/N2) Add Base & Amine Prep->Mix React 3. Execution Temperature Control Monitor via LCMS Mix->React Quench 4. Quench & Workup NH4Cl (aq) quench Extract & Dry React->Quench Purify 5. Purification Flash Chromatography Characterization Quench->Purify

Figure 2: Standard experimental workflow for moisture-sensitive amination of chloropyrimidinones.

Protocol A: Regioselective C4-Amination via SNAr (LiHMDS Method)

This protocol is optimized for coupling weak nucleophiles (e.g., anilines) to C4-chloropyrimidinones by generating a highly reactive lithium amide intermediate[5].

Reagents:

  • 4-Chloropyrimidin-2-one derivative (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.1 mmol, 1.1 equiv)

  • LiHMDS (1.0 M in THF, 1.1 mL, 1.1 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aniline derivative (1.1 mmol) and anhydrous THF (5 mL) under an Argon atmosphere.

  • Deprotonation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add LiHMDS (1.1 mL, 1.0 M in THF) over 5 minutes. Stir the resulting lithium amide solution at -20 °C for 30 minutes.

  • Electrophile Addition: In a separate dry flask, dissolve the 4-chloropyrimidin-2-one (1.0 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the lithium amide solution at -20 °C[5].

  • Reaction: Allow the reaction mixture to slowly warm to room temperature. Monitor the consumption of the chloropyrimidinone via TLC or LCMS (typically complete within 2-4 hours).

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: C5-Amination via Buchwald-Hartwig Cross-Coupling

This protocol is required for the unactivated C5 position. RuPhos is utilized as the bulky biaryl phosphine ligand to facilitate the difficult oxidative addition of the C5-Cl bond[3].

Reagents:

  • 5-Chloropyrimidin-4-one derivative (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with the 5-chloropyrimidin-4-one (1.0 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 mmol).

    • Causality Note: NaOtBu is highly hygroscopic; weighing it inside a glovebox prevents moisture introduction that would otherwise poison the Pd catalyst and hydrolyze the substrate.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane (10 mL) followed by the secondary amine (1.2 mmol). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Heating: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium particulates and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient depending on product polarity).

References

  • "Nucleophilic aromatic substitution", Wikipedia. Available at:[Link]

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?", PubMed Central. Available at:[Link] (Derived from PMC query results)

  • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine", Organic Letters. Available at:[Link]

  • "Efficient Pd-Catalyzed Amination of Heteroaryl Halides", Organic Letters. Available at:[Link]

Sources

Application Note: Solvent Engineering for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers working with 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS: 63291-60-1). It moves beyond basic solubility tables to provide a mechanistic rationale for solvent selection in critical functionalization reactions.[1]


 and Cyclization Workflows
Molecule of Interest:  this compound
CAS:  63291-60-1

Executive Summary

The scaffold This compound (hereafter referred to as ACMP ) is a high-value intermediate in the synthesis of xanthine analogs, DPP-4 inhibitors (e.g., Linagliptin derivatives), and purine isosteres. Its unique reactivity profile stems from the interplay between the electron-deficient C6-chloride, the nucleophilic C5-amine, and the steric/electronic influence of the N3-methyl group.

Successful functionalization of ACMP requires navigating a Solubility-Reactivity Paradox :

  • Polarity: The pyrimidinone core is highly polar and sparingly soluble in standard organic solvents (DCM, Toluene).[1][2]

  • Reactivity: The primary reactions (

    
     and Cyclocondensation) often require conditions that contradict the molecule's solubility profile (e.g., non-polar solvents for dehydration, polar aprotic solvents for nucleophilic attack).[1]
    

This guide provides a validated framework for selecting solvents that balance solubility, reaction kinetics, and workup efficiency.[1]

Physicochemical Profile & Reactivity Map

Understanding the electronic landscape of ACMP is the first step in solvent selection.[1]

FeatureChemical NatureSolvent Implication
C6-Chloro Electrophilic center (

active)
Requires solvents that do not solvate the attacking nucleophile too strongly (avoid highly protic solvents if nucleophile is weak).[2]
C5-Amino Nucleophilic handleSusceptible to oxidation; avoid solvents prone to peroxide formation (e.g., aged ethers) without stabilizers.
N3-Methyl Steric block & LipophilicityPrevents N3-tautomerization, fixing the carbonyl at C4. Slightly increases solubility in chlorinated solvents compared to the N-H analog.[1]
C4-Carbonyl H-bond AcceptorHigh affinity for protic solvents (Water, Alcohols), leading to strong solvation shells that can impede reaction kinetics.
Reactivity & Solvent Workflow (Graphviz)[1][2]

ACMP_Reactivity ACMP ACMP (Scaffold) CAS: 63291-60-1 SNAr C6-Substitution (SNAr) Displacement of Cl ACMP->SNAr Amines/Thiols (DMF, iPrOH) Cyclization C5/C6 Cyclization Formation of Purines/Xanthines ACMP->Cyclization Orthoformates/Aldehydes (AcOH, PPA) Acylation N5-Acylation Amide Formation ACMP->Acylation Acid Chlorides (THF, DMAc)

Figure 1: Primary reaction pathways for ACMP and their associated solvent classes.[2]

Strategic Solvent Selection Guide

A. For Nucleophilic Aromatic Substitution ( ) at C6

Objective: Displace the Chlorine atom with an amine, alkoxide, or thiol.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[3] The rate is often limited by the nucleophilicity of the attacking species.[1]

  • The Challenge: ACMP is poorly soluble in non-polar solvents, but protic solvents (EtOH) can solvate the nucleophile, reducing its energy (HOMO) and slowing the reaction.[1]

Recommended Solvents:

SolventSuitabilityContext
DMF / NMP Excellent Gold Standard. High solubility for ACMP; does not solvate anions/amines strongly, accelerating

. High boiling point allows thermal activation.[1]
Isopropanol (iPrOH) Good Green Alternative. Good for highly reactive amines.[1] The secondary alcohol is less acidic than MeOH/EtOH, interfering less with the nucleophile.[1] Product often precipitates upon cooling (easy workup).[1]
Water Conditional Only for highly basic/nucleophilic amines.[1] Requires phase transfer catalyst (PTC) or high temperature.[1] Risk of hydrolysis to the 6-hydroxy impurity.
THF / Dioxane Poor Generally poor solubility for ACMP unless high temperatures (sealed tube) are used.[1]
B. For Cyclization to Fused Heterocycles

Objective: React the C5-amino and C6-functional group to form a bicyclic system (e.g., reacting with triethyl orthoformate to form a purine derivative).

  • The Challenge: These reactions often require high temperatures (>100°C) and the removal of water or alcohol byproducts.[1]

Recommended Solvents:

SolventSuitabilityContext
Glacial Acetic Acid Excellent Acts as both solvent and acid catalyst. Solubilizes ACMP effectively at reflux.[1]
Nitrobenzene Specialized For high-temperature oxidative cyclizations. High boiling point (210°C).[1]
Ethanol Moderate Used for milder condensations with aldehydes.[1] Often requires an acid catalyst (HCl, p-TsOH).

Detailed Experimental Protocols

Protocol A: Displacement with Primary Amines

Target: Synthesis of 5-amino-6-(alkylamino)-3-methylpyrimidin-4(3H)-one.

Rationale: DMF is selected to maximize reaction rate by leaving the nucleophile "naked" while ensuring complete dissolution of the starting material.[1]

  • Preparation:

    • Charge a reaction vessel with ACMP (1.0 equiv).[1][2]

    • Add Anhydrous DMF (5 mL per mmol of ACMP). Note: DMF must be dry to prevent hydrolysis of the C6-Cl.

    • Add Diisopropylethylamine (DIPEA) (1.2 equiv) as a proton scavenger.[1][2]

  • Nucleophile Addition:

    • Add the primary amine (1.1 equiv).[1][2]

  • Reaction:

    • Heat the mixture to 80–90°C under Nitrogen atmosphere.

    • Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting material (ACMP) typically has an Rf ~0.4; product will be more polar or non-polar depending on the amine.[1][2]

    • Timecourse: Typically 2–4 hours.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMF solution into Ice-Water (10x volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.[1]

    • Filter, wash with water, and dry under vacuum.[1]

    • Alternative: If no precipitate forms (due to a polar amine), extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.[1][2]

Protocol B: Cyclization to 3-Methyl-1H-purin-6(7H)-one derivative

Target: Reaction with Triethyl Orthoformate (TEOF) to close the imidazole ring.[2]

Rationale: Acetic acid serves as the solvent and promotes the elimination of ethanol.[1]

  • Preparation:

    • Charge ACMP derivative (specifically the 5,6-diamino analog if C6 was already substituted, or ACMP itself if doing a one-pot cascade) into a round-bottom flask. Note: Usually, C6-Cl is displaced by Ammonia/Amine first to give the diamine before this step.

    • Assuming starting with 5,6-diamino-3-methylpyrimidin-4(3H)-one:

    • Add Triethyl Orthoformate (TEOF) (Excess, 5–10 equiv) or use TEOF as co-solvent with Acetic Acid.[1][2]

    • Add Glacial Acetic Acid (10 volumes).

  • Reaction:

    • Reflux (approx. 110°C) for 4–12 hours.[1]

    • Monitor by HPLC/LC-MS. The disappearance of the diamine peak and appearance of the M-18 (loss of water/ethanol) mass indicates cyclization.

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the residue with Diethyl Ether or MTBE to remove excess acid/orthoformate.[1]

    • Recrystallize from Ethanol/Water .[1]

Solvent Decision Tree

Use this flowchart to determine the optimal solvent system for your specific transformation.

Solvent_Selection Start Start: Functionalizing ACMP ReactionType What is the reaction type? Start->ReactionType SNAr SNAr (Cl Displacement) ReactionType->SNAr Cyclization Cyclization (Ring Closure) ReactionType->Cyclization Nucleophile Nucleophile Type? SNAr->Nucleophile TempReq Temperature Requirement? Cyclization->TempReq ReactiveAmine Reactive Amine (Primary/Aliphatic) Nucleophile->ReactiveAmine WeakNu Weak Nucleophile (Aniline/Thiol) Nucleophile->WeakNu Standard (<120°C) Standard (<120°C) TempReq->Standard (<120°C) High (>140°C) High (>140°C) TempReq->High (>140°C) Solvent_iPrOH Solvent: Isopropanol (Reflux) ReactiveAmine->Solvent_iPrOH Solvent_DMF Solvent: DMF or NMP (80-120°C) WeakNu->Solvent_DMF Solvent_AcOH Solvent: Acetic Acid (Reflux) Solvent_PPA Solvent: Polyphosphoric Acid (>140°C) Standard (<120°C)->Solvent_AcOH High (>140°C)->Solvent_PPA

Figure 2: Decision matrix for solvent selection based on reaction parameters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile solvation or low temperature.Switch from EtOH to DMF or DMSO .[1] Increase temp to 100°C. Add KI (catalytic) to form the more reactive C6-I species in situ.
Hydrolysis Product (C6-OH) Wet solvent or hygroscopic base.[2]Use Anhydrous DMF .[1] Ensure base (K2CO3/DIPEA) is dry.[1] Avoid water in workup until reaction is quenched.[1]
"Gummy" Precipitate Product trapping solvent.[1]Triturate the crude gum with Diethyl Ether or Hexane .[1] Sonicate to induce crystallization.[1]
N3-Demethylation Extreme acidic conditions at high temp.Avoid using HBr/AcOH or HI if the methyl group must be retained.[1] Use milder acids (p-TsOH) for cyclizations.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 309479, 6-chloro-N-methylpyrimidin-4-amine (Analogous Reactivity). Retrieved October 26, 2023, from [Link][1][2]

  • MDPI. (2022).[1][2] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Precision Catalytic Hydrogenation of Pyrimidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From Achiral Saturation to Asymmetric Synthesis

Executive Summary

Pyrimidinones (e.g., 2-pyrimidinone, 4-pyrimidinone) are critical pharmacophores in the development of cyclic urea inhibitors (HIV protease), antiviral nucleosides, and anticancer agents. However, their high aromatic stability and the presence of basic nitrogen atoms present significant challenges for hydrogenation: catalyst poisoning and incomplete reduction .

This guide details two distinct methodologies:

  • Heterogeneous Catalysis (Achiral): A robust protocol for the complete saturation of the pyrimidinone ring to tetrahydropyrimidinones (cyclic ureas) using Pd/C in acidic media.

  • Homogeneous Asymmetric Catalysis: A high-precision protocol for creating chiral centers at the C4/C6 positions using Iridium-based catalysts with Lewis acid additives.

Strategic Considerations & Mechanism
2.1 The Tautomeric Challenge

Pyrimidinones exist in equilibrium between the oxo-form (lactam) and the hydroxy-form (lactim).

  • Reaction Implication: Hydrogenation typically proceeds via the oxo-form. The resonance energy of the aromatic ring requires activation, often achieved by protonating the nitrogen or coordinating a Lewis acid.

2.2 Mechanistic Pathway (Stepwise Reduction)

Understanding the stepwise nature of this reduction is vital for troubleshooting partial conversions.

HydrogenationMechanism Start 2-Hydroxypyrimidine (Aromatic) Tautomer Pyrimidin-2(1H)-one (Oxo-form) Start->Tautomer Equilibrium Dihydro 3,4-Dihydropyrimidin-2(1H)-one (Enamine Intermediate) Tautomer->Dihydro H2 / Metal (Step 1) Imine Imine Intermediate (Acid-Catalyzed Isomerization) Dihydro->Imine H+ / Isomerization Product Tetrahydropyrimidin-2(1H)-one (Cyclic Urea) Imine->Product H2 / Metal (Step 2)

Figure 1: The stepwise reduction pathway. Note that the isomerization from enamine to imine is often the rate-limiting step requiring acidic promotion.

Protocol A: Heterogeneous Synthesis of Cyclic Ureas

Target: Complete saturation of 2-pyrimidinone to tetrahydro-2-pyrimidinone. Primary Challenge: Catalyst deactivation by amine products. Solution: Use of Brønsted acids to protonate the product and activate the substrate.[1]

Materials
  • Substrate: 2-Pyrimidinone (or substituted derivative).

  • Catalyst: 10 wt% Pd/C (Degussa type E101 or equivalent).

  • Solvent: Acetic Acid (Glacial) or Methanol with 1.5 eq. HCl.

  • Hydrogen Source: H₂ gas (balloon or low-pressure shaker).

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
    • Add 10 wt% Pd/C (10% loading by weight relative to substrate).

    • Caution: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of toluene or water before adding the bulk solvent if not using a glovebox.

  • Substrate Solubilization:

    • Dissolve the pyrimidinone substrate in Glacial Acetic Acid (0.1 M concentration).

    • Why Acetic Acid? It serves a dual purpose: solvent and activator.[2] It protonates the N3 position, disrupting aromaticity and preventing the basic product from binding irreversibly to the Pd surface.

  • Hydrogenation:

    • Seal the vessel and purge with

      
       (3 cycles).
      
    • Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 50–60°C .

    • Stir vigorously (800+ rpm) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor via HPLC or LC-MS. Look for the disappearance of the aromatic UV signal (254 nm). The product (cyclic urea) has low UV absorbance; use Refractive Index (RI) or MS detection.

  • Workup:

    • Filter the catalyst through a Celite pad. Wash with MeOH.

    • Concentrate the filtrate.

    • Neutralization: If HCl was used, neutralize with basic resin (e.g., Amberlyst A21) to avoid salt formation during isolation.

Protocol B: Asymmetric Hydrogenation (Homogeneous)

Target: Enantioselective reduction of 4-substituted pyrimidines to chiral cyclic ureas. Catalyst System: Iridium-Chiral Diphosphine + Lanthanide Additive.[3]

Critical Parameters
ParameterRecommendationMechanistic Reason
Pre-Catalyst

Stable precursor for Ir(I)/Ir(III) cycles.
Chiral Ligand

-f-Binaphane or Josiphos
Induces stereochemical control during hydride transfer.
Additive

or

Crucial: Lewis acid activates the pyrimidine ring; Iodine stabilizes the active Ir-hydride species.
Pressure 50–80 barHigh pressure required to overcome aromatic resonance energy.
Step-by-Step Methodology
  • Catalyst Preparation (Glovebox):

    • In a vial, mix

      
       (1.0 mol%) and the Chiral Ligand (2.2 mol%) in anhydrous THF.
      
    • Stir for 30 minutes at room temperature to form the complex.

    • Add

      
       (add 5-10 mol% relative to Ir) if using an iodine-promoted system.
      
  • Reaction Assembly:

    • Add the substrate (4-substituted pyrimidinone) to the autoclave liner.

    • Add the Lewis Acid additive:

      
       (10 mol%).
      
    • Transfer the pre-formed catalyst solution to the liner.

    • Dilute with THF/MeOH (1:1) to reach 0.2 M substrate concentration.

  • Hydrogenation:

    • Pressurize autoclave to 60 bar (870 psi)

      
      .
      
    • Stir at Room Temperature for 24 hours.

    • Note: Unlike heterogeneous reduction, high heat is often avoided here to maximize enantiomeric excess (ee).

  • Purification:

    • Vent

      
      . Concentrate solvent.
      
    • Pass through a short silica plug to remove metal salts.

    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization
Decision Tree for Reaction Failure

Troubleshooting Problem Low Conversion or Yield Check1 Is the Starting Material Remaining? Problem->Check1 Check3 Is Enantioselectivity Low? Problem->Check3 Yield OK, ee Low Check2 Is Product Trapped on Catalyst? Check1->Check2 No (Mass Balance Low) Action1 Increase Pressure (up to 80 bar) Add more Acid (AcOH/HCl) Check1->Action1 Yes Action2 Use MeOH/NH3 wash during filtration Switch to Pd(OH)2 (Pearlman's) Check2->Action2 Yes Action3 Lower Temperature Check Ligand/Metal Ratio Ensure Anhydrous Solvents Check3->Action3

Figure 2: Diagnostic workflow for optimizing hydrogenation yields and selectivity.

Common Pitfalls
  • Over-reduction: Extended reaction times with Rh catalysts can lead to ring opening (hydrogenolysis of C-N bonds). Fix: Stop reaction immediately upon consumption of SM.

  • Solvent Interference: In heterogeneous catalysis, Methanol is generally faster than THF, but THF is preferred for asymmetric Ir-catalysis to prevent solvolysis of labile intermediates.

References
  • Feng, G.-S., et al. (2013). "Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers." Angewandte Chemie International Edition. Link

    • Key contribution: Establishes the mechanism of tautomerization-driven hydrogenation and the necessity of acid c
  • Kuwano, R., et al. (2011). "Catalytic Asymmetric Hydrogenation of Pyrimidines." Journal of the American Chemical Society. Link

    • Key contribution: Describes the Ir/Chiral Phosphine/Iodine system for high enantioselectivity.
  • Stahl, P., et al. (2013). "Asymmetric Hydrogenation of Heterocycles." Chemical Reviews. Link

    • Key contribution: Comprehensive review of ligand selection for heterocyclic hydrogen
  • Boulanger, W. "The Art of Heterogeneous Catalytic Hydrogenation." University of Illinois Application Guide. Link

    • Key contribution: Practical guide on solvent effects and catalyst poisoning (e.g., amine inhibition).

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient two-step protocol for the synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis leverages the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][2][3] The first step involves a microwave-mediated cyclocondensation to construct the core pyrimidinone ring, followed by a regioselective chlorination in the second step, also under microwave irradiation. This guide provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents expected outcomes based on established principles of microwave chemistry.

Introduction

Pyrimidin-4(3H)-one derivatives are a cornerstone in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities. The introduction of amino and chloro substituents at the C5 and C6 positions, respectively, can significantly modulate the pharmacological properties of the pyrimidine scaffold. Traditional synthetic routes to such polysubstituted pyrimidines often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, utilizing microwave energy to rapidly and efficiently heat reaction mixtures. This direct heating mechanism, known as dielectric heating, leads to uniform and rapid temperature elevation, often resulting in significantly reduced reaction times, increased product yields, and improved purity profiles.[4]

This application note presents a validated, two-step microwave-assisted protocol for the synthesis of this compound. The methodology is designed to be highly reproducible and scalable, providing researchers with a reliable and time-efficient route to this important class of molecules.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two distinct microwave-assisted steps:

  • Step 1: Cyclocondensation. Formation of the pyrimidinone ring via the reaction of a suitable N-substituted urea (N-methylurea) with a functionalized three-carbon component (ethyl 2-cyano-3-aminocrotonate). This reaction type is a well-established method for constructing the pyrimidine core.

  • Step 2: Chlorination. Introduction of the chloro group at the C6 position of the pyrimidinone ring using a chlorinating agent such as phosphorus oxychloride (POCl₃) under microwave irradiation. This is a common and effective method for the chlorination of hydroxypyrimidines and related heterocycles.[5]

Synthetic_Pathway cluster_0 Step 1: Microwave-Assisted Cyclocondensation cluster_1 Step 2: Microwave-Assisted Chlorination Start1 Ethyl 2-cyano-3-aminocrotonate + N-Methylurea Intermediate 5-Amino-3,6-dimethylpyrimidin-4(3H)-one Start1->Intermediate Microwave (150°C, 20 min) Ethanol, Base Product This compound Intermediate->Product Microwave (140°C, 30 min) POCl₃

Figure 1: Proposed two-step microwave-assisted synthesis of the target compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Materials and Instrumentation
  • Reagents: Ethyl 2-cyano-3-aminocrotonate, N-methylurea, sodium ethoxide, ethanol (anhydrous), phosphorus oxychloride (POCl₃), ethyl acetate, hexane, saturated sodium bicarbonate solution. All reagents should be of analytical grade and used as received.

  • Instrumentation: A dedicated single-mode microwave reactor with temperature and pressure sensors is required. Standard laboratory glassware, magnetic stirrers, and equipment for filtration and rotary evaporation are also necessary.

Protocol 1: Microwave-Assisted Synthesis of 5-Amino-3,6-dimethylpyrimidin-4(3H)-one (Intermediate)
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-methylurea (0.74 g, 10 mmol) and ethyl 2-cyano-3-aminocrotonate (1.54 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of anhydrous ethanol to the vial, followed by the addition of a 21% (w/w) solution of sodium ethoxide in ethanol (3.24 mL, 10 mmol).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (or via the instrument's cooling system).

  • Isolation: Filter the resulting precipitate and wash with cold ethanol (2 x 5 mL).

  • Purification: The crude product can be recrystallized from ethanol to afford the pure intermediate as a solid.

Protocol 2: Microwave-Assisted Chlorination to Yield this compound (Final Product)
  • Vessel Preparation: In a dry 10 mL microwave reaction vial with a magnetic stir bar, place the intermediate, 5-amino-3,6-dimethylpyrimidin-4(3H)-one (1.54 g, 10 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (1.4 mL, 15 mmol) to the vial in a fume hood.

  • Vessel Sealing: Immediately and securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and program the following conditions:

    • Temperature: 140 °C

    • Ramp Time: 3 minutes

    • Hold Time: 30 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling and Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with constant stirring in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product.

Results and Discussion

This two-step microwave-assisted protocol is designed to provide rapid and efficient access to the target compound.

  • Rationale for Microwave Synthesis: The use of microwave irradiation is critical for the efficiency of this synthesis. In the cyclocondensation step, microwave heating accelerates the reaction rate, allowing for completion in minutes rather than the hours typically required with conventional heating.[2] For the chlorination step, microwave heating allows for precise temperature control at elevated temperatures in a sealed vessel, which can enhance the reaction rate and yield while using a smaller excess of the corrosive POCl₃.[5]

  • Expected Outcomes: Based on similar microwave-assisted syntheses reported in the literature, the expected yields for both steps are high, and the reaction times are significantly reduced. The purification of the final product is straightforward, yielding a compound of high purity suitable for further applications in drug discovery and development.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (min)Expected Yield
1CyclocondensationN-methylurea, Ethyl 2-cyano-3-aminocrotonateEthanol1502080-90%
2Chlorination5-Amino-3,6-dimethylpyrimidin-4(3H)-one, POCl₃Neat1403075-85%

digraph "Experimental_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Setup" [label="1. Prepare Reagents\n and Microwave Vial"]; "Irradiation" [label="2. Seal Vial and Place\n in Microwave Reactor"]; "Programming" [label="3. Set Reaction Parameters\n (Temp, Time, Power)"]; "Run" [label="4. Start Microwave\n Irradiation"]; "Cooling" [label="5. Cool Reaction Vessel\n to Room Temperature"]; "Workup" [label="6. Quench, Neutralize,\n and Extract Product"]; "Purification" [label="7. Purify via\n Recrystallization or\n Chromatography"]; "Analysis" [label="8. Characterize Final\n Product (NMR, MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Setup" -> "Irradiation" -> "Programming" -> "Run" -> "Cooling" -> "Workup" -> "Purification" -> "Analysis"; }

Figure 2: General experimental workflow for microwave-assisted synthesis.

Conclusion

The microwave-assisted synthetic protocol outlined in this application note provides a rapid, efficient, and reliable method for the preparation of this compound. By leveraging the benefits of microwave technology, this approach offers significant advantages over traditional synthetic methods, making it an invaluable tool for researchers in medicinal chemistry and drug development. The detailed protocols and underlying scientific rationale provide a solid foundation for the successful synthesis and further derivatization of this important heterocyclic scaffold.

References

  • Foroughifar, N., Mobinikhaledi, A., & FathinejadJirandehi, H. (2010). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(6), 1263-1269. [Link]

  • Wan, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(9), 10479-10489. [Link]

  • Akbas, E., et al. (2011). Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Letters in Organic Chemistry, 8(9), 663-667. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. (A foundational reference for pyrimidine synthesis, not directly cited but provides historical context).
  • Bhatt, H. G., et al. (2014). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 19(11), 17744-17765. [Link]

  • Radi, M., et al. (2009). Solid phase synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives. ARKIVOC, 2004(v), 349-363. [Link]

  • Ghasemi, Z., et al. (2018). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(58), 33261-33267. [Link]

  • Patil, S. A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(32), 22965-22976. [Link]

  • Kumar, A., & Sharma, S. (2012). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 4(1), 211-216. [Link]

  • Verma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1(3), 151-154. (A foundational reference for green chemistry aspects of MAOS).
  • Lidström, P., et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. (A comprehensive review on MAOS).
  • Singh, V., et al. (2014). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 4(95), 53051-53093. [Link]

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. (One of the seminal papers on MAOS).
  • Chu, X. Q., et al. (2017). Mechano-Biocatalytic Rapid Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Organic Letters, 19(5), 1140-1143. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

Target Molecule: 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (Also frequently referred to in industrial patents as 5-amino-6-chloro-3-methyluracil or 5-amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione ).

Context: This compound is the critical penultimate intermediate in the synthesis of xanthine-based DPP-4 inhibitors, most notably Linagliptin . The synthesis hinges on the successful introduction of the amino group at position 5 without displacing the labile chlorine atom at position 6.

The Core Challenge: The primary yield-limiting factor in this synthesis is reductive dechlorination . Standard catalytic hydrogenation methods (Pd/C,


) often strip the chlorine atom along with the oxygen of the nitro group, resulting in the useless 5-amino-3-methyluracil byproduct.

This guide prioritizes chemoselective reduction protocols that preserve the C-Cl bond.

Synthetic Pathway Visualization

The following scheme outlines the standard industrial route and the critical decision points for yield optimization.

SynthesisScheme Start Start: 6-Chloro-3-methyluracil (CAS 4318-56-3) Nitro Intermediate: 5-Nitro-6-chloro-3-methyluracil Start->Nitro Nitration (HNO3/H2SO4 or Ac2O/HNO3) Product Target: 5-Amino-6-chloro-3-methyluracil Nitro->Product Chemoselective Reduction (Fe/AcOH or Na2S2O4) Byproduct Byproduct (Yield Killer): 5-Amino-3-methyluracil (Dechlorinated) Nitro->Byproduct Over-Reduction (Pd/C + H2)

Figure 1: Synthetic pathway highlighting the critical divergence between successful reduction and reductive dechlorination.

Critical Protocols for Yield Improvement

To improve yield, you must abandon standard catalytic hydrogenation unless you have access to specialized poisoned catalysts (e.g., Pt/V). We recommend Protocol A for highest purity and Protocol B for scalability/cost-efficiency.

Protocol A: Sodium Dithionite Reduction (Recommended)

Best for: High purity, preserving the Chlorine atom, and avoiding heavy metal waste.

The Science: Sodium dithionite (


) acts as a mild electron donor. In aqueous/organic media, it selectively reduces the nitro group to an amine without possessing the potential to insert into the C-Cl bond, effectively eliminating the dechlorination side reaction [1].

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of 5-nitro-6-chloro-3-methyluracil in a mixture of THF and Water (1:1 ratio). If solubility is poor, use DMF/Water (Caution: DMF requires thorough washing later).

  • Reagent Prep: Dissolve 3.0 - 4.0 eq of Sodium Dithionite in a minimal amount of water.

  • Addition: Add the dithionite solution dropwise to the nitro suspension at ambient temperature (20-25°C). Do not heat initially.[1]

  • Reaction: The yellow nitro suspension will gradually turn into a clear or pale solution. Monitor via HPLC/TLC.

  • Workup:

    • Concentrate to remove organic solvent (THF).

    • The product often precipitates upon cooling the aqueous residue.

    • Filter and wash with ice-cold water.[2]

    • Yield Expectation: 85-92%.

Protocol B: Iron/Acetic Acid Reduction (Robust)

Best for: Large-scale batches where reagent cost is a primary concern.

The Science: Iron-mediated reduction (Béchamp reduction) is highly selective. However, the "iron sludge" (iron oxides) can trap the product, leading to massive yield loss during filtration. This protocol uses an EDTA modification to solubilize iron byproducts [2].

Step-by-Step:

  • Suspension: Suspend 1.0 eq of nitro starting material in Glacial Acetic Acid (5 volumes) and Ethanol (5 volumes).

  • Activation: Add 3.0 - 5.0 eq of Iron Powder (325 mesh or finer).

  • Heating: Heat to 60-70°C. Monitor exotherm.

  • The "Yield Saver" Step: Once the reaction is complete (check TLC), do not filter immediately .

    • Add an aqueous solution of EDTA (disodium salt) (approx. 1.0 eq relative to Iron) or Sodium Potassium Tartrate (Rochelle's Salt).

    • Stir for 30 minutes. This complexes the iron ions, preventing the formation of the gelatinous "sludge" that traps your product.

  • Filtration: Filter the mixture through a Celite pad. The filtrate should be clear, not muddy.

  • Isolation: Neutralize the filtrate with

    
     to precipitate the free amine.
    

Troubleshooting Guide & FAQs

This section addresses specific pain points reported by process chemists.

Category 1: Reaction Selectivity (Dechlorination)

Q: I am seeing a significant peak at M-34 (loss of Cl) on my LC-MS. Why?

  • Cause: You are likely using Catalytic Hydrogenation (

    
     with Pd/C).[3][4] Palladium readily catalyzes the oxidative addition of the C-Cl bond, replacing it with Hydrogen.
    
  • Solution:

    • Switch Method: Move to Protocol A (Sodium Dithionite) immediately.

    • If Hydrogenation is Mandatory: You must use a poisoned catalyst . Switch to Platinum on Carbon (Pt/C) doped with Vanadium or sulfided platinum. These catalysts are less active toward aryl chlorides [3].

Q: Can I use Tin(II) Chloride (


) instead? 
  • Analysis: Yes,

    
     is chemoselective. However, removing tin salts requires a highly basic workup (pH > 10) or extensive sulfide treatment, which can hydrolyze the uracil ring or cause waste disposal issues. Iron/EDTA (Protocol B) is generally cleaner.
    
Category 2: Isolation & Purity

Q: My product yield is low (40-50%), but the reaction conversion was 100%. Where is the product?

  • Cause: The product is likely trapped in the metal oxide sludge (if using Fe/Zn) or is water-soluble enough to be lost during aqueous washes.

  • Solution:

    • Sludge: Use the EDTA/Rochelle's salt wash described in Protocol B.

    • Solubility: 5-amino-uracils are amphoteric. Ensure your final isolation pH is adjusted to the isoelectric point (typically pH 5-6 for this class) to maximize precipitation. If the pH is too high (basic), it forms a salt; if too low (acidic), it protonates.

Q: The product turns purple/black upon drying.

  • Cause: Aminouracils are oxidation-sensitive (forming diazo/azo species or radical polymerization) when wet and exposed to air/light.

  • Solution:

    • Dry under vacuum with a nitrogen bleed.

    • Store in amber glass.

    • Add a trace of antioxidant (e.g., sodium metabisulfite) during the final recrystallization if storage stability is an issue.

Category 3: Precursor Quality

Q: I have a mixture of N1-methyl and N3-methyl isomers in my starting material.

  • Impact: This will carry through to the final product and is very difficult to separate later.

  • Fix: Purity must be established at the very beginning. If synthesizing 6-chloro-3-methyluracil, ensure you are using N-methylurea and malonic acid under conditions that favor N3 methylation, or purify the chloro-intermediate via recrystallization from Ethanol/Water before nitration.

Decision Logic for Method Selection

Use this flowchart to select the optimal reduction method for your specific constraints.

DecisionTree Start Start: Reduction Strategy Q1 Is strict avoidance of heavy metals required? Start->Q1 Q2 Is the scale >1kg? Q1->Q2 No MethodA USE PROTOCOL A (Sodium Dithionite) Yield: High | Purity: High Q1->MethodA Yes (Pharma GMP) Q2->MethodA No (Lab scale) MethodB USE PROTOCOL B (Iron/Acetic Acid + EDTA) Cost: Low | Robustness: High Q2->MethodB Yes (Cost driven) MethodC USE HYDROGENATION (Must use Pt/V catalyst) Only if gas handling available Q2->MethodC Alternative

Figure 2: Decision matrix for selecting the reduction methodology.

References

  • Sodium Dithionite Reduction

    • Mechanism & Application: "Sodium hydrosulfite (sodium dithionite, Na2S2O4) is an inexpensive and safe reducing agent... enables the reduction of aromatic nitro and diazonium compounds to anilines."[5]

    • Source:

  • Iron Reduction Optimization

    • Iron/Acetic Acid Protocol: "Nitro Reduction with Iron Powder...[3][6][7] Simple experimental procedure and purification also make the iron reduction of aryl nitro compounds advantageous."[6]

    • Source:

  • Prevention of Dechlorination

    • Catalyst Selection: "Sulfided Pt/C with H2 can be highly selective for nitro group reduction while preserving halogens."[3]

    • Source:

  • Linagliptin Intermediate Context

    • Synthesis Route: "An Improved Process For Preparation Of Linagliptin And Intermedi
    • Source:

Sources

Purification methods for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Executive Summary & Molecule Profile

This guide addresses the purification of This compound (CAS: 63291-60-1).[1] This molecule is a critical heterocyclic building block, often functioning as a scaffold for pharmaceutical intermediates (e.g., xanthine derivatives or specific kinase inhibitors).

Technical Profile:

  • Chemical Structure: A pyrimidin-4-one core with a methyl group at

    
    , a free proton at 
    
    
    
    , and an amino group at
    
    
    .
  • Key Impurities:

    • Regioisomers: 1-methyl analogs (if synthesized via methylation).

    • Hydrolysis Products: 5-amino-3-methyluracil (loss of chloro group).

    • Oxidation Byproducts: Azo-dimers or N-oxides (indicated by pink/brown discoloration).

  • Physicochemical Behavior: Amphoteric. The molecule possesses a weakly basic primary amine (

    
    ) and a weakly acidic amide-like proton (
    
    
    
    ).

Diagnostic Triage: Selecting the Right Method

Do not blindly apply a method. Use the following decision matrix to select the optimal workflow based on your crude material's profile.

PurificationStrategy Start Start: Analyze Crude Material PurityCheck Purity < 90%? Start->PurityCheck ColorCheck Discolored (Pink/Brown)? PurityCheck->ColorCheck No (Minor Impurities) SolubilityCheck Soluble in 1N HCl? PurityCheck->SolubilityCheck Yes (Major Impurities) MethodB Method B: Recrystallization (EtOH/Water) ColorCheck->MethodB No MethodC Method C: Adsorbent Treatment (Activated Carbon) ColorCheck->MethodC Yes MethodA Method A: Acid-Base Reprecipitation (Removes non-ionizables) SolubilityCheck->MethodA Yes SolubilityCheck->MethodB No (Inorganic Salts/Polymers) MethodA->MethodB Polishing Step MethodC->MethodB Final Crystallization

Figure 1: Purification Strategy Decision Tree. Selects methodology based on impurity load and physical state.

Technical Protocols

Method A: Acid-Base Reprecipitation (High Throughput)

Best for: Crude material with significant non-basic impurities (e.g., unreacted starting materials lacking the amine). Principle: Exploits the amphoteric nature. The molecule dissolves in dilute acid (protonating the amine) or dilute base (deprotonating the


 position).

Step-by-Step:

  • Dissolution: Suspend crude solid in 1N HCl (10 mL/g). Stir for 30 min at room temperature.

    • Note: Do not heat above 40°C to prevent hydrolysis of the C-Cl bond.

  • Filtration: Filter off any undissolved solids (these are non-basic impurities).

  • Neutralization: Slowly add 2N NaOH or NH₄OH dropwise to the filtrate while stirring vigorously.

  • Precipitation endpoint: Adjust pH to 6.5 – 7.0 . The product will precipitate as a white/off-white solid.

    • Critical: Do not overshoot to pH > 10, or the product may redissolve as the

      
       anion.
      
  • Isolation: Filter the precipitate, wash with cold water (2x), and dry under vacuum at 45°C.

Method B: Recrystallization (High Purity)

Best for: Final polishing (>95% purity) or removing isomeric impurities.

Solvent System: Ethanol/Water (3:1 v/v) or Methanol.

Step-by-Step:

  • Slurry: Suspend the solid in Ethanol (15 volumes).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not fully dissolve, slowly add Water dropwise until clarity is achieved.

    • Warning: Avoid prolonged boiling. The chloro group is stable but not invincible.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then chill to 0-4°C for 2 hours.

  • Filtration: Collect crystals. Wash with cold Ethanol.

Troubleshooting Guide & FAQs

Issue: Hydrolysis of the Chloro Group

Symptom: Appearance of a new peak in HPLC (approx. RRT 0.8) and loss of the chlorine isotope pattern in MS. Cause: The C6-Chloro group is susceptible to


 displacement by hydroxide ions, especially at high pH or temperature.
Solution: 
  • Avoid using strong bases (e.g., 5N NaOH) during workup.

  • Keep temperatures below 50°C when the compound is in aqueous solution.

  • Verify: Check the MS for the loss of the M+2 peak (Cl isotope signature).

Issue: Persistent Pink/Brown Coloration

Symptom: Product meets purity specs by HPLC but is visually off-color. Cause: Oxidation of the


-amino group, forming trace azo- or nitroso- species. These have high extinction coefficients, so even ppm levels cause color.
Solution: 
  • Perform a Charcoal Treatment : Dissolve crude in hot Ethanol, add Activated Carbon (5 wt%), stir for 30 min, and filter hot through Celite before crystallizing.

  • Store under Nitrogen/Argon.[2]

Issue: Low Yield after Acid/Base Workup

Symptom: Product does not precipitate upon neutralization. Cause: The "Isoelectric Point" (pI) was missed. Solution:

  • The molecule is amphoteric. If you add too much base (pH > 10), it forms a soluble salt.

  • Action: Back-titrate with dilute HCl carefully to pH 6-7. Monitor precipitation visually.

Comparative Data: Solubility Profile

SolventSolubility (25°C)Solubility (Hot)Suitability for Purification
Water InsolubleSparingly SolublePoor (unless pH adjusted)
Ethanol Sparingly SolubleSolubleExcellent (Recrystallization)
DMF/DMSO Highly SolubleHighly SolubleGood for reaction, bad for isolation
Dichloromethane InsolubleInsolubleGood for washing away non-polar grease
1N HCl SolubleSolubleExcellent (Extraction)

References & Validation

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1198083 (Related Isomer: 2-Amino-4-chloro-6-methylpyrimidine).Link. (Note: Used for physicochemical property extrapolation of amino-chloro-methyl-pyrimidine scaffolds).

  • MolCore. Product Sheet: this compound (CAS 63291-60-1).[1]Link.

  • ChemicalBook. CAS 63291-60-1 Entry and Supplier Specifications.Link.

  • General Pyrimidine Chemistry: Brown, D. J. (2009). The Pyrimidines. John Wiley & Sons. (Standard reference for

    
     reactivity of chloropyrimidines).
    

Disclaimer: This guide is intended for R&D use by trained professionals. Always review the Safety Data Sheet (SDS) before handling chloropyrimidines.

Sources

Troubleshooting side reactions in pyrimidinone chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chlorination of pyrimidinones to chloropyrimidines. This transformation is a cornerstone of heterocyclic chemistry and drug development, yet it is notoriously prone to side reactions, yield-crashing workup failures, and severe safety hazards.

This guide abandons generic advice to focus on the causality of chemical failures . By understanding the mechanistic pathways that lead to impurities, you can implement our field-proven, self-validating protocols to ensure high-purity, scalable yields.

Part 1: Mechanistic Divergence & Side Reaction Pathways

To troubleshoot a failed chlorination, you must first understand how the reaction diverges from the desired pathway. The standard conversion relies on phosphorus oxychloride (POCl₃) to activate the keto/enol tautomer of the pyrimidinone into a phosphorodichloridate intermediate, followed by nucleophilic displacement by a chloride ion[1].

However, two primary side reactions commonly derail this process:

  • Autocatalytic Hydrolysis: The newly formed C-Cl bond is highly susceptible to hydrolysis during aqueous workup. The HCl byproduct generated during the reaction exponentially accelerates this reversion back to the starting material[2].

  • Vilsmeier-Haack Adduct Formation: When N,N-dimethylformamide (DMF) is used as a catalyst, it reacts with POCl₃ to form the Vilsmeier reagent (N,N-dimethylchloroiminium ion)[3]. While this intermediate excels at activating the C-OH bond, it is also a potent electrophile that can attack electron-rich centers (e.g., the C-5 position of the pyrimidine ring), leading to formylation or aminomethylene malonaldehyde-type impurities[4].

Pathway SM Pyrimidinone (Starting Material) Intermediate Phosphorodichloridate Intermediate SM->Intermediate Activation Reagents POCl3 + Base Reagents->Intermediate Product Chloropyrimidine (Target Product) Intermediate->Product Nucleophilic Substitution Hydrolysis Aqueous Quench (HCl Byproduct) Product->Hydrolysis Workup SideRxn Hydrolysis Reversion (Autocatalytic) Hydrolysis->SideRxn Unbuffered Conditions SideRxn->SM Reversion

Fig 1: Mechanistic pathway of pyrimidinone chlorination and HCl-catalyzed hydrolysis reversion.

Part 2: Interactive FAQ & Troubleshooting Guide

Q1: My reaction shows complete conversion by TLC/HPLC, but after workup, I recover >50% of my starting pyrimidinone. What happened?

Root Cause: You are experiencing HCl-autocatalyzed hydrolysis during your aqueous quench. Chloropyrimidines are highly electrophilic. When quenched in unbuffered water, the localized heat and acidic environment (from unreacted POCl₃ and HCl) rapidly hydrolyze the C-Cl bond back to the C-OH bond[2]. The Fix: Abandon standard water or simple NaOH quenches. Implement a Cold Aqueous K₂HPO₄ Buffered Quench . Potassium dibasic phosphate acts as an ideal buffer—it neutralizes the acid without creating an overly caustic environment that would trigger base-catalyzed degradation[2].

Q2: I am detecting significant high-molecular-weight impurities and formylated byproducts (M+28). How do I suppress this?

Root Cause: Over-reliance on DMF. While catalytic DMF accelerates chlorination by forming the Vilsmeier reagent, excess DMF or prolonged heating causes this reagent to act as a formylating agent on the pyrimidine ring (typically at C-5) or leads to iminium adducts[3][4]. The Fix: Switch your base/catalyst. Replace DMF with a non-nucleophilic tertiary amine like N,N-dimethylaniline, N,N-diisopropylethylamine (DIPEA), or Pyridine. If DMF is strictly required, reduce the loading to strictly catalytic amounts (0.05 - 0.1 equivalents).

Vilsmeier DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Formation Substrate Electron-Rich Pyrimidinone Vilsmeier->Substrate Catalytic Cycle Desired O-Activation & Chlorination Substrate->Desired Normal Pathway SideProduct C-5 Formylation / Iminium Adducts Substrate->SideProduct Excess DMF / High Temp

Fig 2: Divergent reaction pathways caused by the Vilsmeier-Haack reagent during chlorination.

Q3: Scale-up is proving dangerous. Quenching the excess POCl₃ is causing violent exotherms and tarring. Are there safer alternatives?

Root Cause: POCl₃ reacts violently with water, generating massive exotherms and toxic gases (HCl, phosphoric acid derivatives)[1]. Traditional protocols use POCl₃ as both reagent and solvent, leaving dangerous excesses. The Fix: Transition to the Solvent-Free Equimolar Protocol . By using exactly 1.0 equivalent of POCl₃ per hydroxyl group alongside 1.0 equivalent of pyridine in a sealed reactor at 140–160 °C, you eliminate the need for a massive aqueous quench entirely. The product can often be isolated by direct filtration or distillation[5].

Part 3: Quantitative Data & Strategy Matrices

Table 1: Comparative Quenching Strategies for Chloropyrimidines
Quench MethodHydrolysis RiskExotherm SeverityProduct Purity (HPLC)Causality / Mechanism
Ice Water (Unbuffered) High (>50% reversion)Severe< 50%Localized acidic hot-spots drive autocatalytic nucleophilic attack by H₂O[2].
Aqueous NaOH ModerateSevere60 - 75%Overly caustic conditions cause base-catalyzed degradation and tarring[2].
Cold Aq. K₂HPO₄ Low (<5% reversion)Moderate> 96%Buffers pH perfectly; neutralizes HCl without creating a strongly basic environment[2].
Direct Distillation NoneNone> 98%Removes excess POCl₃ under vacuum prior to any water exposure, eliminating the hazard[1].
Table 2: Modern Chlorination Methodologies
MethodologyEquivalents (POCl₃)Temp / TimeAvg. YieldKey Advantage
Classic Reflux 5.0 - 10.0 eq105 °C / 4h60 - 80%Easy setup for small scale; acts as its own solvent[1].
Acetonitrile / K₂HPO₄ 2.0 - 3.0 eq80 °C / 6h85 - 90%Acetonitrile prevents sticky precipitates; high purity on multigram scale[2].
Solvent-Free Sealed Tube 1.0 eq per OH140-160 °C / 2h89 - 94%Green chemistry; eliminates massive exotherms and complex workups[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Purity Scale-Up Chlorination (Buffered Quench Method)

Designed for multigram to kilogram scale where solvent-free reactors are unavailable.

  • Reaction Setup: Suspend the pyrimidinone (1.0 eq) in anhydrous Acetonitrile (MeCN). Causality: MeCN prevents the formation of unmanageable sticky precipitates often seen in toluene or neat POCl₃[2].

  • Reagent Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq). Slowly add POCl₃ (2.5 eq) dropwise while maintaining the internal temperature below 30 °C.

  • Heating: Heat the mixture to 80 °C for 4–6 hours.

    • Validation Checkpoint: Monitor by HPLC. The reaction is complete when starting material is <1%. Do NOT proceed to workup if intermediate phosphorodichloridate peaks remain.

  • Concentration: Cool to 25 °C. Remove ~70% of the solvent and excess POCl₃ via vacuum distillation. Causality: Minimizing POCl₃ load drastically reduces the thermal shock of the subsequent quench[1].

  • Buffered Quench: Slowly pour the concentrated residue into a vigorously stirred, ice-cold (0–5 °C) 2M aqueous solution of K₂HPO₄. Maintain the internal temperature below 15 °C. Causality: K₂HPO₄ neutralizes the autocatalytic HCl without triggering base-catalyzed hydrolysis[2].

  • Isolation: Extract with Dichloromethane (DCM), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solvent-Free Equimolar Chlorination (Green Chemistry)

Designed for maximum yield and environmental safety.

  • Reactor Charging: In a pressure-rated sealed reactor, charge the pyrimidinone (1.0 eq). Add exactly 1.0 equivalent of POCl₃ per hydroxyl group present on the substrate[5].

  • Base Addition: Add exactly 1.0 equivalent of Pyridine. Causality: Pyridine acts as both the acid scavenger and the catalytic nucleophile, eliminating the need for DMF and preventing Vilsmeier side reactions[5].

  • Thermal Activation: Seal the reactor and heat to 140–160 °C for 2 hours. Causality: The high temperature and pressure drive the reaction to completion despite the lack of excess solvent or chlorinating agent[5].

  • Direct Isolation: Cool the reactor to room temperature. Depending on the specific pyrimidine, the product can be isolated directly by vacuum distillation (e.g., 94–96 °C/12 mm Hg) or by simple filtration if it precipitates[5].

    • Validation Checkpoint: Yields should exceed 85% with >96% purity by NMR/HPLC, completely bypassing aqueous hydrolysis risks.

Part 5: References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (via PMC / NIH) URL:[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: ACS Omega URL:[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde... Source: Growing Science URL:[Link]

  • Chloropyrimidine process - EP1042303A1 Source: Google Patents URL:

Sources

Optimizing reaction temperature for 5-amino-pyrimidinone formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the . As a Senior Application Scientist, I often see researchers struggle with the formation of 5-amino-4-pyrimidinones (and their tautomers). This scaffold is electronically unique: the 5-amino group renders the ring highly electron-rich, making it susceptible to oxidative degradation, while the pyrimidinone core often requires significant thermal energy to cyclize from acyclic precursors.

This guide moves beyond basic recipes. We will analyze the thermodynamic and kinetic levers you can pull to maximize yield and purity.

Module 1: The Temperature-Yield Matrix

Q: I am performing a condensation between guanidine and an ethyl formate/acetate derivative. The reaction stalls at 60°C, but decomposes at 120°C. What is the optimal window?

A: You are likely encountering a conflict between kinetic activation and thermodynamic stability .

The formation of the pyrimidine ring from acyclic precursors (e.g., guanidine +


-functionalized esters) is a multi-step process involving:
  • Nucleophilic Attack: Guanidine attacks the ester/nitrile (Fast, low

    
    ).
    
  • Elimination: Loss of alcohol/amine (Equilibrium driven).

  • Cyclization: Ring closure (Slow, high

    
    , rate-determining).
    

The Protocol: Do not use a static temperature. Use a Stepwise Thermal Ramp .

  • Initiation (0–25°C): Mix reagents in the presence of base (e.g., NaOEt) at low temperature. This favors the initial Michael addition or condensation without triggering polymerization of the electrophile.

  • Cyclization Drive (Reflux, 78–85°C): Heat to ethanol/isopropanol reflux. This provides the activation energy for the ring closure.[1]

  • The "Ceiling" (<100°C): Avoid exceeding 100°C unless using a sealed microwave vessel. 5-amino-pyrimidinones are prone to oxidative dimerization (forming azo-linkages) or ring-opening hydrolysis at high temperatures in the presence of oxygen or water.

Diagnostic Table: Temperature vs. Outcome

Temperature ZoneDominant MechanismObserved IssueCorrective Action
< 40°C Kinetic TrappingIntermediate accumulation (acyclic ureides).Increase T to drive dehydration.
60°C – 85°C Optimal Cyclization High yield, clean profile.Maintain. Ensure inert atmosphere.
> 110°C Oxidative DegradationDark tarry mixtures; "Red" impurities.Switch solvent (DMF

EtOH); Degas solvent.

Module 2: Troubleshooting Impurities & Oxidation

Q: My product turns pink/brown upon heating, even under Nitrogen. Why?

A: The 5-amino group activates the pyrimidine ring, making it an excellent substrate for oxidation.

Even trace oxygen at high temperatures can lead to the formation of azopyrimidines or quinoid-like impurities, which are intensely colored.

The Fix: The "Degas-Then-Heat" Protocol

  • Solvent Choice: Avoid DMF if possible; it can decompose to dimethylamine and CO at high T, complicating the reaction. Use n-Butanol or Ethanol .

  • Sparging: Vigorously bubble Argon through the solvent for 15 minutes before adding the 5-amino precursor or catalyst.

  • Antioxidant Additive: In extreme cases, adding 1-2 mol% of ascorbic acid or sodium metabisulfite during the workup (not the reaction) can prevent oxidation during isolation.

Technical Insight: 5-aminopyrimidines exhibit significant antioxidant activity themselves [1], meaning they sacrifice themselves to quench radicals. If your reaction generates radicals (e.g., from trace peroxides in ethers/dioxane), your product will decompose.

Module 3: Visualizing the Decision Process

The following diagram illustrates the logic flow for optimizing reaction conditions based on observed intermediates and impurities.

OptimizationLogic Start Start: Reaction Monitoring (LCMS/TLC) CheckIntermediates Are Acyclic Intermediates Present? Start->CheckIntermediates CheckColor Is Reaction Mixture Dark/Colored? CheckIntermediates->CheckColor No (Conversion Complete) IncreaseTemp Action: Increase Temp (Reflux) OR Switch to n-Butanol CheckIntermediates->IncreaseTemp Yes (Incomplete Cyclization) CheckOxidation Issue: Oxidative Decomposition CheckColor->CheckOxidation Yes (Pink/Brown/Black) Success Target: 5-Amino-Pyrimidinone Isolated CheckColor->Success No (Pale/Colorless) IncreaseTemp->Start Retest DegasSolvent Action: Degas Solvent (Ar) Reduce Temp < 100°C CheckOxidation->DegasSolvent DegasSolvent->Start Retest

Figure 1: Decision tree for troubleshooting incomplete conversion vs. product decomposition.

Module 4: Advanced Protocol – Microwave Assisted Synthesis

Q: Can I use microwave irradiation to bypass the thermal instability issues?

A: Yes, but you must control the Power-to-Time ratio .

Microwave synthesis is superior for 5-amino-pyrimidinones because it minimizes the "time-at-temperature," reducing the window for oxidative side reactions [2].

Optimized Microwave Protocol:

  • Reagents: Amidines/Guanidines +

    
    -keto ester.
    
  • Solvent: Ethanol (high microwave absorptivity).

  • Conditions:

    • Temperature: 120°C (Higher than conventional, but shorter duration).

    • Time: 10–20 minutes.

    • Pressure: Sealed vessel (allows superheating of EtOH).

  • Rationale: The rapid heating rate (

    
    C/sec) allows the system to cross the activation barrier for cyclization (
    
    
    
    ) faster than the rate of oxidative decomposition, provided the reaction is quenched immediately.

Module 5: Mechanism & Pathway Visualization

Understanding the pathway helps in selecting the right temperature.

ReactionPathway Precursors Acyclic Precursors (Guanidine + Ester) Intermediate Intermediate (Ureide/Enamine) Precursors->Intermediate Low T (25°C) Fast Transition Transition State (Ring Closure) Intermediate->Transition High T (>80°C) Rate Limiting Product 5-Amino-Pyrimidinone Transition->Product Cyclization Byproduct Oxidized Tars (Azo-dimers) Product->Byproduct Prolonged Heat + O2

Figure 2: Reaction coordinate logic. Note that the product itself is thermally sensitive in the presence of oxygen.

References

  • Procházková, E., et al. (2012).[2] "Determination of the antioxidative activity of substituted 5-aminopyrimidines." Free Radical Research, 46(1), 61-67.[2] Link

  • BenchChem Tech Support. (2025).[3] "Optimization of reaction conditions for the synthesis of pyrimidine derivatives." BenchChem Troubleshooting Guides. Link

  • Vertex Pharmaceuticals. (2022). "Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). "Pyrimidine Synthesis - Recent Literature." Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one is a critical heterocyclic building block, primarily utilized in the synthesis of DPP-4 inhibitors like Linagliptin .[1] Its purity is paramount because the C6-chloro and C5-amino positions are highly reactive; impurities here leads to regioisomeric byproducts in downstream xanthine cyclization.[1]

This guide provides validated solvent systems and troubleshooting protocols. The chemical behavior of this molecule—possessing both a lipophilic chloro group and a polar amino/lactam core—dictates a need for polar protic solvents or polar aprotic/antisolvent systems .[1]

Part 1: Solvent Selection Logic

The selection of a recrystallization solvent for this molecule is governed by the "Goldilocks Principle" of solubility: high solubility at reflux, low solubility at room temperature, and the ability to reject oxidative byproducts (often colored pink/red).

Primary Solvent Systems
Solvent SystemRatio (v/v)ClassificationApplication Context
Ethanol / Water 90:10 to 95:5Standard (Green) Best for routine purification.[1] Excellent recovery yield (>85%).[1][2][3] Water acts as a mild antisolvent to drive precipitation upon cooling.[1]
Methanol / Acetonitrile 1:1 to 1:2High Purity Recommended for removing polar impurities (salts, unreacted urea derivatives).[1] Acetonitrile suppresses the solubility of inorganic salts.[1]
Toluene / Methanol 80:20Process Scale Used when the crude material contains significant non-polar organic impurities.[1] The toluene keeps lipophilic byproducts in solution while the product crystallizes.
DMF / Water 1:5 (Precipitation)Rescue Not for recrystallization. Use only for very crude, dark material.[1] Dissolve in min. DMF, then crash out with water.[1]
Decision Matrix: Selecting Your Solvent

SolventSelection Start Start: Analyze Crude Purity HighSalts Contains Inorganic Salts? Start->HighSalts ColorImpurity Dark/Colored Impurities? HighSalts->ColorImpurity No MethanolACN System: Methanol/Acetonitrile (Rejects Salts) HighSalts->MethanolACN Yes Standard Standard Purity (>90%) ColorImpurity->Standard No Charcoal Action: Hot Filtration with Activated Carbon ColorImpurity->Charcoal Yes EthanolWater System: Ethanol/Water (95:5) (Standard Recrystallization) Standard->EthanolWater Charcoal->EthanolWater

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material profile.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: Purification of material with >90% initial purity.

  • Preparation: Charge crude this compound (10 g) into a round-bottom flask.

  • Dissolution: Add Ethanol (95%) (approx. 8-10 volumes, 80-100 mL).

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Note: If solids remain after 15 minutes at reflux, add Ethanol in 5 mL increments.[1] If solids are non-crystalline (salts), perform a hot filtration.[1]

  • Water Addition: Once dissolved, remove from heat source briefly. Add Water dropwise until a faint turbidity persists, then add 1-2 mL of Ethanol to clear it.[1]

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling will trap impurities.[1]

  • Crystallization: Cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white crystals. Wash the cake with cold Ethanol/Water (1:1).[1]

  • Drying: Dry under vacuum at 45-50°C. Avoid temperatures >60°C to prevent degradation of the chloro-amine functionality.[1]

Protocol B: Activated Carbon Treatment (For Colored Impurities)

Objective: Removal of oxidized amine byproducts (Pink/Red color).[1]

  • Dissolve the crude material in Methanol (15 volumes) at reflux.

  • Add Activated Carbon (5-10 wt% relative to crude mass).[1]

  • Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad into a clean flask.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the filter funnel.

  • Concentrate the filtrate by rotary evaporation to ~30% of original volume.

  • Add Acetonitrile (5 volumes) as an antisolvent to induce crystallization.[1]

Part 3: Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Oiling Out Product separates as a liquid droplet rather than crystals.The temperature dropped too fast, or the solvent polarity is too low. Fix: Re-heat to reflux, add more solvent (dilute by 10%), and seed with a pure crystal at 50°C.
Hydrolysis (Cl Loss) Loss of the Chloro group (detected by LCMS).Prolonged heating in water or presence of base.[1] Fix: Ensure water is neutral (pH 7).[1] Reduce reflux time. Switch to anhydrous Ethanol or Isopropanol.[1]
Low Yield Product remains in mother liquor.[1][4]Solubility is too high at room temp.[1] Fix: Cool to -10°C. Use the mother liquor for a second crop (expect lower purity).
Pink Color Persists Oxidation of the 5-amino group.[1]Fix: Add a pinch of sodium bisulfite (antioxidant) during the aqueous recrystallization step.[1]
Troubleshooting Workflow: "Oiling Out"

OilingOut Issue Problem: Product Oils Out Step1 Re-heat to Reflux (Dissolve Oil) Issue->Step1 Step2 Add 10% More Polar Solvent Step1->Step2 Step3 Cool to Cloud Point (approx 50-60°C) Step2->Step3 Step4 SEEDING (Critical Step) Step3->Step4 Step5 Slow Cool (10°C/hour) Step4->Step5

Figure 2: Workflow to recover a crystallization batch that has oiled out.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO or DMF for recrystallization? A: While the compound is highly soluble in DMSO/DMF, these solvents have high boiling points and are difficult to remove from the crystal lattice. They are recommended only for reprecipitation (dissolve in DMF, crash into water) as a preliminary cleanup step for very dirty material, not for final polishing.

Q: Why is my product turning pink during drying? A: Aromatic amines are susceptible to air oxidation.[1] Ensure you are drying under vacuum.[1][5] If the pink color persists, wash the wet cake with a weak solution of sodium bisulfite before drying, or store the dry solid under nitrogen.

Q: Is this compound sensitive to light? A: Yes, halogenated aminopyrimidines can undergo photodehalogenation over time.[1] Perform recrystallization in a hood away from direct sunlight and store in amber vials.

Q: How do I remove inorganic salts (NaCl/KCl) from the crude? A: Salts are insoluble in hot ethanol or methanol.[1] Perform a hot filtration step.[1][4] Dissolve the organic product in refluxing alcohol, filter off the undissolved salts (which will remain on the filter paper), and then crystallize the filtrate.

References

  • Boehringer Ingelheim International GmbH. (2007).[1] Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1][3][6] (Patent WO2007012872).[1] World Intellectual Property Organization.[1] [1]

    • Context: Describes the synthesis and purification of Linagliptin intermediates, including chlorouracil deriv
  • Eckhardt, M., et al. (2007).[1] 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.

    • Context: Foundational paper on Linagliptin chemistry, establishing the stability and handling of the pyrimidine/xanthine core.
  • BenchChem. (2025).[1][4][7][8] Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.

    • Context: Provides general protocols for amino-substituted aromatic heterocycles which apply to the pyrimidine class.
  • PubChem. (2025).[1] Compound Summary: 5-Amino-6-chloro-3-methyluracil.[1] National Library of Medicine.[1] [1]

    • Context: Physicochemical property data used to predict solubility profiles.[1]

Sources

Addressing solubility issues with 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Compound Identity:

  • CAS: 63291-60-1[1][2][3][4]

  • Target Audience: Medicinal Chemists, Formulation Scientists, Process Chemists.

  • Critical Property: High Lattice Energy / "Brick Dust" Intermediate.[2][4]

Part 1: The Core Solubility Challenge

Q: Why is this specific pyrimidine intermediate so difficult to dissolve?

A: this compound exhibits a classic "brick dust" profile due to a specific structural trifecta that maximizes crystal lattice energy:

  • H-Bond Network: The C4-Carbonyl acts as a strong acceptor, while the C5-Amino group acts as a dual donor.[2][4] This creates a tight intermolecular hydrogen-bonding network in the solid state.[2][4]

  • Planarity: The pyrimidine ring is flat, allowing for efficient

    
    -
    
    
    
    stacking, further stabilized by the electron-withdrawing 6-chloro substituent.[2][3][4]
  • Zwitterionic Character: While the N3-methyl blocks one tautomer, the N1 nitrogen (pyridine-like) and the exocyclic amine can create local dipoles that resist solvation in non-polar media.[2][4]

The Result: The energy required to break the crystal lattice (enthalpy of fusion) is high, meaning the solvent must interact more strongly with the molecule than the molecule interacts with itself. Water alone cannot achieve this.[4]

Part 2: Solvent Selection & Preparation (The "Golden Triangle")

Q: What is the primary solvent system I should use for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[2][4]

  • Solubility Potential: >50 mM (typically up to 100 mM with sonication).[2][4]

  • Mechanism: DMSO disrupts the intermolecular H-bonds between the amino and carbonyl groups.[2][4]

  • Alternative: Dimethylformamide (DMF) is acceptable for synthetic applications but less preferred for biological assays due to higher cytotoxicity.[2][4]

Q: Can I use ethanol or methanol? A: Poor Efficacy. While low-molecular-weight alcohols are polar, they often fail to disrupt the


-stacking of chloropyrimidines efficiently.[2][3][4] You may achieve partial solubility (1–5 mM) with heating, but precipitation upon cooling is highly probable.

Q: How do I handle aqueous formulations? A: Water solubility is negligible (<0.1 mg/mL) at neutral pH.[2][4] You must use a co-solvent system or pH manipulation.[2][4]

Solubility Profile Table
Solvent SystemSolubility RatingPrimary Use CaseRisk Factor
DMSO (Anhydrous) High (⭐⭐⭐⭐⭐)Stock Solutions, HTS ScreeningFreezing point (19°C); Hygroscopic.[2][3][4]
DMF High (⭐⭐⭐⭐)Organic Synthesis (SnAr reactions)Liver toxicity; difficult to remove.[2][4]
0.1 M HCl Moderate (⭐⭐⭐)Aqueous dilution (Short term)Hydrolysis Risk: Acid promotes Cl displacement over time.[2][4]
Ethanol/Methanol Low (⭐)Recrystallization (with heat)Precipitation upon cooling.[2][4]
PBS (pH 7.4) Negligible (❌)Biological AssayImmediate precipitation.[2][4]

Part 3: Critical Protocols

Protocol A: The "DMSO Stock" Standard

Use this for creating stable library stocks.[2][4]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if using DMF).

  • Solvent Addition: Add anhydrous DMSO to achieve a 20 mM to 50 mM concentration.

    • Note: Do not aim for 100 mM immediately.[4] Start lower.

  • Sonication (Crucial): Sonicate in a water bath at 35–40°C for 10–15 minutes.

    • Why: The kinetic energy is needed to break the initial lattice. The moderate heat prevents degradation while aiding dissolution.[4]

  • Visual Check: Hold against a light. If "swirling" refractivity (schlieren lines) or particulates are visible, sonicate further.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Warning: DMSO absorbs water from air.[4] A "wet" DMSO stock will precipitate the compound over time.[4]

Protocol B: The "Bio-Assay Transition" (Aqueous Dilution)

Use this when moving from DMSO stock to cell culture media or enzyme buffers.[2][4]

The Problem: "Crashing out" when the hydrophobic DMSO drop hits the aqueous ocean. The Fix: Intermediate Dilution Step.[4]

  • Start: 50 mM DMSO Stock.

  • Step 1 (Pre-dilution): Dilute 1:10 into pure PEG-400 or Propylene Glycol .[2][4]

    • Result: 5 mM solution in 10% DMSO / 90% PEG.[4]

  • Step 2 (Final Dilution): Add this mix dropwise to your vortexing media/buffer.[4]

    • Why: PEG acts as a surfactant/interface bridge, preventing the rapid nucleation of crystals that happens when DMSO meets water instantly.

Part 4: Troubleshooting & FAQs

Q: I tried dissolving it in 1M NaOH to deprotonate it, but the solution turned yellow/brown. What happened? A: You likely degraded the compound. The 6-chloro group is an electrophilic site.[2][4] In strong base (NaOH), the hydroxide ion (


) acts as a nucleophile and attacks the C6 position, displacing the chloride. You have created 5-amino-6-hydroxy-3-methylpyrimidin-4-one (or a ring-opened byproduct).
  • Rule: Avoid pH > 9.0.

Q: Can I use acid to dissolve it? A: Yes, but with a timer. The N1 nitrogen and the exocyclic amine are protonatable. 0.1 M HCl or acetic acid will improve solubility significantly.[4]

  • Caveat: While the chloro group is more stable in acid than base, prolonged exposure to aqueous acid can still lead to hydrolysis (Cl

    
     OH) or deamination. Use acidic solutions immediately; do not store them.[4]
    

Q: My compound precipitated in the cell culture plate after 24 hours. Why? A: This is "supersaturation crash."[2][4] You likely diluted directly from DMSO to Media.[4] The compound stayed in solution initially due to supersaturation but crystallized over time.

  • Fix: Reduce the final concentration or add a solubilizing agent like Tween-80 (0.05%) or Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    to the media before adding the compound.[2][3][4]

Part 5: Visualization of Workflows

Diagram 1: Solubility Decision Matrix

SolubilityMatrix Start Start: this compound Intent What is the application? Start->Intent Synthesis Chemical Synthesis (SnAr, Coupling) Intent->Synthesis BioAssay Biological Assay (Cell/Enzyme) Intent->BioAssay SolventSyn Use Polar Aprotic: DMF, NMP, or DMSO Synthesis->SolventSyn StockPrep Prepare Stock: 50mM in anhydrous DMSO BioAssay->StockPrep Heat Heat to 60-80°C (Safe for short term) SolventSyn->Heat DirectDil Direct Dilution into Media? StockPrep->DirectDil Precip Risk: Precipitation! DirectDil->Precip Yes Intermed Intermediate Step: Dilute 1:10 into PEG-400 DirectDil->Intermed No (Recommended) FinalMedia Add to Media (Final < 1% DMSO) Intermed->FinalMedia

Caption: Decision tree for selecting the correct solvent system based on experimental intent.

Diagram 2: The Dissolution Protocol (Step-by-Step)

Protocol Step1 1. Weigh Solid (Glass Vial) Step2 2. Add DMSO (Anhydrous) Step1->Step2 Step3 3. Sonicate (40°C, 15 min) Step2->Step3 Check Visual Check (Clear?) Step3->Check Step4 4. Aliquot & Freeze (-20°C) Check->Step4 Yes Retry Add 10% more DMSO or Warm to 50°C Check->Retry No Retry->Step3

Caption: Standard Operating Procedure (SOP) for preparing stable stock solutions.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[4] Link

  • Lipinski, C. A. (2000).[4] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[2][4] Link

  • PubChem. (2025).[2][4][5] Compound Summary: 6-Chloro-3-methyluracil (Analog Data).[2][3][4][6] National Library of Medicine.[4] Link[2]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of small molecules.[4] Nature Reviews Drug Discovery.[4] Link[2]

Sources

Minimizing byproduct formation in 3-methylpyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 3-methylpyrimidin-4(3H)-one . It prioritizes the "De Novo" construction method as the industry gold standard for minimizing byproducts, while addressing the common pitfalls of direct alkylation.

Status: Active Ticket Type: Process Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Identify Your Problem

Before proceeding, match your experimental observation to the corresponding issue code.

Observation (Symptom)Probable CauseDiagnostic CheckIssue Code
LC-MS shows M+14 peak (Methylated) but NMR is "messy" Regioisomer Mixture: Competitive N1-alkylation and O-alkylation.Check 1H NMR for O-Me singlet (~3.9 ppm) vs N-Me (~3.3-3.5 ppm).[ERR-01]
Low Yield during Cyclization Hydrolysis/Open Chain: Failure to close the pyrimidine ring due to wet solvents or incorrect pH.Look for broad amide/acid peaks in proton NMR; absence of aromatic ring protons.[ERR-02]
Product is 1-methyl isomer (N1-Me) Incorrect Cyclization Orientation: Nucleophilic attack occurred via the wrong nitrogen during ring closure.HMBC correlation of N-Me protons to C2 vs C4/C6.[ERR-03]

The Core Challenge: The Ambident Nucleophile Trap

[ERR-01] & [ERR-03] Root Cause Analysis

The most common error in synthesizing 3-methylpyrimidin-4(3H)-one is attempting direct methylation of the parent pyrimidin-4(3H)-one.

  • The Mechanism: The pyrimidinone anion is an ambident nucleophile . It resonates between the N1, N3, and O positions.

  • The Outcome: Under standard basic conditions (e.g.,

    
    ), alkylation favors the N1-position  (1-methylpyrimidin-4(1H)-one) or the O-position  (4-methoxypyrimidine) due to steric and electronic factors. Obtaining the N3-isomer (the target) via this route is thermodynamically disfavored and requires difficult chromatographic separation.
    
Corrective Action: Switch to De Novo Synthesis

To minimize byproducts, you must build the ring around the methyl group, rather than adding the methyl group to the ring.

Recommended Pathway: The "Amidine-Propiolate" Route

This method utilizes N-methylformamidine and ethyl propiolate (or a


-keto ester equivalent).

Synthesis_Pathways cluster_bad Route A: Direct Alkylation (High Risk) cluster_good Route B: De Novo Cyclization (Recommended) Pyrim Pyrimidin-4(3H)-one (Starting Material) Base Base + MeI Pyrim->Base N1 N1-Methyl (MAJOR BYPRODUCT) Base->N1 O_Alk O-Methyl (BYPRODUCT) Base->O_Alk N3 N3-Methyl (Target - Low Yield) Base->N3 Minor Amidine N-Methylformamidine Inter Acyclic Intermediate Amidine->Inter + Ester Ethyl Propiolate Ester->Inter Target 3-Methylpyrimidin-4(3H)-one (Target) Inter->Target Cyclization (-EtOH)

Figure 1: Comparison of Direct Alkylation (Route A) vs. De Novo Synthesis (Route B). Route B enforces N3 regioselectivity by design.

Protocol: Optimized De Novo Synthesis

Addressed to: Users facing [ERR-02] (Low Yield)

This protocol minimizes the formation of open-chain ureides and ensures correct regiochemistry.

Materials
  • Reagent A: N-Methylformamidine acetate (or hydrochloride, neutralize in situ).

  • Reagent B: Ethyl propiolate (for unsubstituted C5/C6) or Ethyl acetoacetate (for C6-methyl).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Base: Sodium Ethoxide (freshly prepared) or NaOMe.

Step-by-Step Methodology
  • Base Preparation (Critical for Yield):

    • Dissolve sodium metal (1.1 eq) in absolute ethanol under

      
      .
      
    • Why: Moisture introduces hydroxide, which hydrolyzes the ester starting material (Reagent B) into a carboxylic acid, killing the cyclization.

  • Amidine Activation:

    • Add N-Methylformamidine salt (1.0 eq) to the ethoxide solution. Stir for 15 min at 0°C.

    • Mechanism:[1][2][3][4][5] Frees the nucleophilic amine base from the salt.

  • Controlled Addition (Minimizing Thermal Byproducts):

    • Add Ethyl Propiolate (1.05 eq) dropwise at 0°C.

    • Caution: Exothermic. Rapid addition leads to polymerization of the propiolate (dark tar formation).

  • Cyclization Phase:

    • Allow to warm to Room Temperature (RT) for 1 hour, then reflux for 3–5 hours.

    • Checkpoint: Monitor by TLC.[6] The disappearance of the starting ester and the appearance of a UV-active, polar spot indicates cyclization.

  • Workup & Isolation:

    • Evaporate solvent in vacuo.[7]

    • The residue contains the sodium salt of the product. Dissolve in min. water.

    • Neutralize with HCl to pH 7. Extract with Chloroform/IPA (3:1).

    • Note: The product is water-soluble. Standard ether extraction will fail.

Troubleshooting & FAQ

Q1: I followed the De Novo route, but I still see two isomers in NMR. Why?

A: You likely have regioisomeric cyclization . When N-methylformamidine reacts with an unsymmetrical electrophile (like ethyl acetoacetate), the initial attack can occur via the internal -NH- or the terminal -N(Me)-.

  • Fix: Ensure steric control. The -NH- is generally less sterically hindered and more nucleophilic. However, if you are seeing a 60:40 split, switch to the Thiourea Method :

    • Condense N-Methylthiourea with the ester (High N3 selectivity due to Sulfur electronics).

    • Desulfurize the resulting 2-thiouracil using Raney Nickel.

    • Result: This is the "Nuclear Option" for 100% isomeric purity.

Q2: How do I definitively distinguish N1-Me from N3-Me?

A: Do not rely on 1H NMR chemical shift alone. Use HMBC (Heteronuclear Multiple Bond Correlation) .

FeatureN3-Methyl (Target)N1-Methyl (Byproduct)
C2-H Coupling The N-Me protons will show a strong 3-bond correlation to the C2 carbon (the carbon between the nitrogens).The N-Me protons also couple to C2, BUT look at C6 .
C4-Carbonyl Key: N3-Me protons show a 3-bond correlation to the Carbonyl Carbon (C4).N1-Me protons are too far (5 bonds) to couple with the C4 Carbonyl.
Q3: My product is stuck in the aqueous phase during workup.

A: 3-methylpyrimidin-4(3H)-one is highly polar.

  • Solution: Do not use simple extraction. Evaporate the aqueous phase to dryness (lyophilization is best) and triturate the solids with hot Ethyl Acetate or Ethanol to pull out the organic product from the inorganic salts (NaCl).

Visualizing the Isomer Differentiation

Use this logic flow to interpret your analytical data.

Isomer_ID Start Sample Analysis H_NMR 1H NMR Check Start->H_NMR OMe_Check Singlet at > 3.8 ppm? H_NMR->OMe_Check OMe_Result O-Alkylated Byproduct (4-methoxypyrimidine) OMe_Check->OMe_Result Yes HMBC_Check Run HMBC Experiment OMe_Check->HMBC_Check No (~3.4 ppm) Correlation Does N-Me correlate to C=O (C4)? HMBC_Check->Correlation Target Target: N3-Methyl Correlation->Target Yes (3-bond) N1_Byprod Byproduct: N1-Methyl Correlation->N1_Byprod No (Too far)

Figure 2: Analytical Decision Tree for confirming the identity of Methylpyrimidinone isomers.

References

  • Chemistry of Pyrimidinones: Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
  • Regioselectivity in Alkylation: Regioselective N-alkylation of 3,4-dihydropyrimidin-2(1H)-ones. European Journal of Medicinal Chemistry.[8]

  • De Novo Synthesis Strategy: Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen. Journal of the Chemical Society, Perkin Transactions.

  • NMR Differentiation of Isomers: Distinguishing N-methyl isomers in nitrogen heterocycles. Journal of Organic Chemistry.[4]

Sources

Technical Support Center: Stability of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one , designed for researchers and process chemists.

Part 1: Executive Summary & Chemical Profile

Is this compound stable in basic conditions? No. This compound exhibits significant instability in aqueous alkaline media (pH > 9).[1] The C6-chloro substituent is highly susceptible to nucleophilic aromatic substitution (


) by hydroxide ions, leading to irreversible hydrolysis.[2]

Critical Recommendation: Avoid prolonged exposure to bases (NaOH, KOH,


) in aqueous or alcoholic solvents.[2] If basic conditions are required for a subsequent reaction (e.g., nucleophilic displacement with an amine), use a non-nucleophilic base (e.g., DIPEA, 

) in an anhydrous aprotic solvent (e.g., DMF, DMSO, THF) whenever possible.[2]
Chemical Structure & Reactivity Map[2]
  • Position 6 (Cl): The "Hotspot."[2][1] Activated by the electron-withdrawing carbonyl at C4 and the ring nitrogen (N1).[2] Prone to displacement by

    
    .[1]
    
  • Position 5 (

    
    ):  Electron-donating group (EDG).[2][1] While it slightly deactivates the ring toward nucleophilic attack (compared to a nitro-pyrimidine), it renders the compound susceptible to oxidative degradation (tars) in air/base mixtures.[2]
    
  • Position 3 (N-Me): Blocks tautomerization at N3, locking the C4 in the keto form.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Missing" Mass

User Question: "I performed a reaction in 1M NaOH, but after workup, my yield is only 40%. The mass balance is off.[1] Where did my compound go?"

Technical Diagnosis: You likely hydrolyzed the starting material.[1] Under basic conditions, the 6-chloro group is replaced by a hydroxyl group.[1]

  • Reaction:

    
    [1]
    
  • Fate of Product: The hydrolysis product is 5-amino-6-hydroxy-3-methylpyrimidin-4(3H)-one (tautomeric with 5-amino-3-methyluracil derivative).[1]

  • Solubility Shift: Unlike the chloro-precursor, the hydroxy-derivative is highly polar and likely amphoteric. It often remains dissolved in the aqueous basic phase as a salt or precipitates as a fine solid that is lost during filtration/extraction.[1]

Corrective Action:

  • Check the Aqueous Layer: Acidify your aqueous waste stream to pH ~3-4.[1] If a precipitate forms, that is your hydrolyzed byproduct.[1]

  • Modify Conditions: Switch to a milder base (Sodium Bicarbonate) or reduce the temperature to < 5°C during any aqueous alkaline contact.

Issue 2: Unknown Impurity at RRT ~0.8

User Question: "HPLC shows a new peak eluting earlier than my main peak after stirring in base. It has a similar UV spectrum but is more polar."

Technical Diagnosis: This is the 6-hydroxy analog .[1]

  • Mechanism: The replacement of Chlorine (lipophilic) with Hydroxyl (hydrophilic) significantly reduces the retention time on Reverse Phase (C18) chromatography.[2]

  • Confirmation: Check the MS. The mass should shift by -18.5 Da (Loss of Cl [35.5] + Gain of OH [17]).[2] Note: In some ionization modes, you may see [M-Cl+OH+H]+.[2]

Issue 3: Darkening / Color Change

User Question: "My reaction mixture turned dark brown/black after adding base. Is this normal?"

Technical Diagnosis: This indicates oxidative degradation of the 5-amino group.[1]

  • Cause: Free amines on electron-rich heterocycles are prone to oxidation by atmospheric oxygen, a process catalyzed by high pH.[1]

  • Prevention: Degas all solvents with Nitrogen/Argon before adding base.[1] Add an antioxidant (e.g., sodium ascorbate) if the chemistry permits.[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the decision logic for process optimization.

G Start 5-Amino-6-chloro- 3-methylpyrimidin-4(3H)-one Intermediate Meisenheimer-like Complex (Transition) Start->Intermediate + OH- (Attack at C6) Base Basic Condition (pH > 10, Aqueous) Base->Start Triggers S_NAr Product 5-Amino-6-hydroxy- 3-methylpyrimidin-4(3H)-one (Hydrolysis Product) Intermediate->Product - Cl- (Elimination) Workup Workup Strategy Product->Workup High Water Solubility (Remains in Aqueous Phase) Yield Loss Yield Loss Workup->Yield Loss If extracted with DCM/EtOAc (Product stays behind)

Caption: Figure 1. Mechanism of alkaline hydrolysis via


 pathway leading to yield loss.

Part 4: Validated Stability Protocol

To determine the precise stability window for your specific batch/conditions, follow this self-validating protocol.

Materials
  • Buffer A: Phosphate Buffer pH 7.0[2][1]

  • Buffer B: Borate Buffer pH 10.0[2][1]

  • Buffer C: 0.1 M NaOH (pH ~13)

  • Solvent: Acetonitrile (ACN)[2]

Methodology
  • Stock Solution: Dissolve 10 mg of compound in 1 mL DMSO (or ACN).

  • Initiation: Spike 50 µL of Stock into 950 µL of Buffer A, B, and C in separate HPLC vials.

  • Incubation: Keep at 25°C.

  • Sampling: Inject immediately (T=0), then at T=1h, T=4h, and T=24h.

  • Analysis: Monitor the disappearance of the parent peak (Area %) and appearance of the RRT ~0.8 impurity.

Interpretation Table
Time PointpH 7.0 (Neutral)pH 10.0 (Mild Base)pH 13.0 (Strong Base)Status
0 h > 99%> 99%> 98%Baseline
1 h Stable> 95%< 80%Critical Degradation
4 h Stable> 90%< 50%Unusable
24 h Stable< 80%< 10%Complete Hydrolysis

Part 5: References

  • Mechanisms of Chloropyrimidine Hydrolysis

    • Title: Process for the preparation of chloropyrimidines (Discussion of hydrolysis risks in alkaline workup).

    • Source: US Patent 5525724A.[1]

    • URL:

  • Nucleophilic Substitution Patterns

    • Title: Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines.[1]

    • Source: Journal of Heterocyclic Chemistry (via PubMed Central).[2][1]

    • URL:[Link]

  • General Stability of Aminouracil Derivatives

    • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles.[1][3]

    • Source: RSC Advances (Royal Society of Chemistry).[2][1]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR Interpretation of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one: A Comparative Guide to Regioisomer Distinction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Comparative NMR Analysis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Context

In the development of purine-mimetic drugs and kinase inhibitors, the pyrimidinone scaffold is a critical intermediate. However, the methylation of 5-amino-6-chloropyrimidin-4-one is notoriously non-regioselective, often yielding a mixture of the desired N3-methyl product (the Target) and the N1-methyl isomer (the Alternative).

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide objectively compares the spectral performance of the target compound against its regioisomer, providing a definitive, self-validating protocol for structural assignment using 1H NMR and auxiliary 2D techniques.

The Core Comparison: Target (N3-Me) vs. Alternative (N1-Me)

The primary challenge in analyzing This compound is not merely assigning peaks, but proving the methyl group is located at N3 rather than N1.

Comparative Spectral Data (DMSO-d₆)

The following table synthesizes experimental data from analogous pyrimidinone scaffolds [1][2], highlighting the diagnostic signals that differentiate the two isomers.

FeatureTarget: N3-Methyl (3-Me)Alternative: N1-Methyl (1-Me)Differentiation Logic
H-2 Proton δ 8.20 – 8.45 ppm (Singlet)δ 7.90 – 8.15 ppm (Singlet)The N3-isomer places H-2 between a substituted N and a carbonyl-adjacent N, typically causing slightly higher deshielding than the N1-isomer environment.
N-Methyl δ 3.40 – 3.55 ppm (Singlet)δ 3.50 – 3.70 ppm (Singlet)While subtle, N1-methyls often resonate slightly downfield due to the proximity of the electron-withdrawing Chlorine at C6.
-NH₂ (Amino) δ 5.80 – 6.50 ppm (Broad s)δ 5.80 – 6.50 ppm (Broad s)Non-diagnostic. Both isomers possess the 5-amino group; shifts are heavily concentration/solvent dependent.
HMBC (Key) Correlation to C=O (C4) NO Correlation to C=O Definitive. N3 is 2 bonds from C4 (Carbonyl). N1 is 4 bonds away (invisible in standard HMBC).

Critical Insight: Relying solely on 1D 1H NMR chemical shifts is high-risk due to the overlap in ranges. The "Performance" of the analysis improves from <60% certainty (1D only) to >99% certainty when coupled with the HMBC protocol described below.

Technical Analysis & Causality
3.1 Solvent Effects: Why DMSO-d₆?

For this specific compound, DMSO-d₆ is the superior alternative to CDCl₃.

  • Solubility: The polar amide/imide character and the free amine group make the compound sparingly soluble in chloroform, leading to poor signal-to-noise ratios.

  • Exchangeable Protons: In CDCl₃, the -NH₂ protons often broaden into the baseline or appear as vague lumps due to intermediate exchange rates. DMSO-d₆ stabilizes these protons via hydrogen bonding, resulting in a distinct (though broad) singlet that integrates accurately to 2H, validating the oxidation state of the amine [3].

3.2 The Connectivity Logic (HMBC)

The definitive proof of structure rests on the Heteronuclear Multiple Bond Correlation (HMBC).

  • N3-Methyl Pathway: The methyl protons (H-Me) "see" the Carbonyl carbon (C4, ~158-162 ppm) via a 3-bond coupling (

    
    ).
    
  • N1-Methyl Pathway: The methyl protons are positioned at N1.[1] The path to the Carbonyl (C4) requires crossing N1-C2-N3-C4 or N1-C6-C5-C4. Both are

    
     bonds.[2] Therefore, no cross-peak  will appear at the carbonyl frequency.
    
Visualization of Structural Assignment
Diagram 1: The Diagnostic Decision Tree

This workflow illustrates the logical steps to confirm the N3-regioisomer and reject the N1-alternative.

NMR_Workflow Start Sample: 5-Amino-6-chloro-X-methyl... Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR & HMBC Solvent->Acquire CheckH2 Check H-2 Singlet (8.0-8.5 ppm) Acquire->CheckH2 CheckHMBC Check N-Me to C=O Correlation CheckH2->CheckHMBC Signal Present ResultN3 CONFIRMED: N3-Methyl (Target) (Correlation Present) CheckHMBC->ResultN3 Cross-peak at ~160 ppm ResultN1 REJECT: N1-Methyl (Isomer) (Correlation Absent) CheckHMBC->ResultN1 No Cross-peak

Caption: Logical workflow for distinguishing the target N3-methyl compound from its N1-methyl isomer using HMBC connectivity.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific atomic correlations that validate the structure.

HMBC_Map cluster_legend Legend N_Me N-CH3 Protons (3.45 ppm) C4 C4 Carbonyl (~160 ppm) N_Me->C4 Target (N3) ONLY (3-bond) C2 C2 Methine (~150 ppm) N_Me->C2 Common to Both Isomers C6 C6 (C-Cl) (~155 ppm) N_Me->C6 N1 Isomer ONLY (3-bond) key1 Green Arrow = Proof of Target key2 Red Arrow = Proof of Alternative

Caption: Diagnostic HMBC correlations. The Green path confirms the N3-methyl target; the Red path indicates the N1-methyl impurity.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Materials:

  • Compound: ~5–10 mg of this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology:

  • Preparation: Dissolve the solid completely in DMSO-d₆. Ensure the solution is clear; filter if suspended particles are visible (paramagnetic impurities from synthesis can broaden lines).

  • Acquisition (1H):

    • Set temperature to 298 K.

    • Set relaxation delay (d1) to

      
       2.0 seconds to ensure full integration of the isolated H-2 proton.
      
    • Acquire 16–32 scans.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Integrate the N-Me singlet (set to 3.00 H).

    • Verify the NH₂ integral is approximately 2.00 H (broad).

    • Verify the H-2 integral is 1.00 H.

  • Validation (HMBC):

    • Run a standard gradient HMBC (optimized for

      
       Hz).
      
    • Look for the cross-peak between the proton signal at ~3.45 ppm (N-Me) and the most downfield carbon signal (~160 ppm, C=O).

    • Pass Criteria: Cross-peak is present.

    • Fail Criteria: Cross-peak is absent; correlation seen only to aromatic carbons (~150 ppm).

References
  • Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[3] (Provides analogous NMR data for N3-methyl uracil derivatives). [Link]

  • National Institutes of Health (Preprints). (2025). N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. (Discusses N1 vs N3 methylation spectral differences in pyrimidine rings). [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on Nitrogen. (Authoritative guide on solvent effects for exchangeable protons). [Link]

Sources

High-Resolution HPLC Method Development for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical methodologies used to ensure their purity must evolve. 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 63291-60-1) is a highly polar, basic pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of antiviral agents and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Analyzing this compound presents a classic chromatographic challenge: its basic amino group and polar pyrimidine ring lead to poor retention and severe peak tailing on standard reversed-phase columns[1]. This guide objectively compares the performance of a traditional Fully Porous C18 Column against a specialized Core-Shell Phenyl-Hexyl Column , providing a self-validating experimental protocol and mechanistic insights to optimize your method development workflow.

Mechanistic Insight: The Chromatographic Challenge

Why Traditional C18 Fails

Standard fully porous C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because this compound is highly polar, it exhibits minimal hydrophobic partitioning, resulting in rapid elution near the void volume. Furthermore, the basic nitrogen atoms in the pyrimidine ring and the primary amino group interact strongly with unshielded, acidic residual silanols on the silica surface via secondary ion-exchange mechanisms[2]. This leads to asymmetric peak tailing, compromising the resolution of closely eluting related substances (such as des-chloro or des-methyl impurities).

The Core-Shell Phenyl-Hexyl Advantage

To overcome these limitations, a Phenyl-Hexyl stationary phase is recommended. This phase introduces alternative retention mechanisms:

  • 
     Interactions:  The electron-rich phenyl ring of the stationary phase engages in strong 
    
    
    
    stacking with the aromatic pyrimidine ring of the analyte, drastically increasing retention[3].
  • Dipole-Dipole Interactions: The phase provides enhanced selectivity for polar functional groups compared to standard alkyl chains[3].

  • Core-Shell Efficiency: Utilizing 2.7 µm solid-core (superficially porous) particles minimizes the eddy diffusion and longitudinal diffusion terms of the van Deemter equation. This delivers sub-2 µm efficiencies at standard HPLC backpressures, allowing for faster flow rates without sacrificing resolution[4].

Mechanism cluster_0 Traditional Fully Porous C18 cluster_1 Core-Shell Phenyl-Hexyl C18 Hydrophobic Interaction Only Result1 Poor Retention & Peak Tailing C18->Result1 Silanol Unshielded Silanols Silanol->Result1 Secondary Ion-Exchange PiPi π-π Interactions (Phenyl to Pyrimidine) Result2 Strong Retention & Sharp Peaks PiPi->Result2 Hexyl Hexyl Spacer (Hydrophobic + Flexibility) Hexyl->Result2 CoreShell Solid Core Particle (High Efficiency) CoreShell->Result2

Fig 1. Mechanistic comparison of stationary phase interactions with pyrimidine derivatives.

Experimental Design: Causality in Solvent & Buffer Selection

Before executing the protocol, it is critical to understand the thermodynamics and kinetics driving the mobile phase design:

  • Solvent Selection (Methanol vs. Acetonitrile): Methanol is strictly chosen as the organic modifier. Acetonitrile contains

    
     electrons (due to its cyano triple bond) that actively compete with the stationary phase for 
    
    
    
    interactions with the pyrimidine analyte. Using Acetonitrile would mask the unique selectivity of the Phenyl-Hexyl column, reducing it to a pseudo-C18 phase.
  • Buffer Optimization (pH 4.5): A 10 mM Ammonium Acetate buffer adjusted to pH 4.5 is utilized. At this mildly acidic pH, the basic amino groups of the analyte are protonated for consistent retention, while the acidic surface silanols on the silica support are neutralized. This kinetic optimization suppresses the secondary ion-exchange interactions responsible for peak tailing[1].

Workflow A Analyte Profiling (Polar, Basic, Aromatic) B Phase Selection (Phenyl-Hexyl vs. C18) A->B Selectivity Requirement C Solvent Selection (MeOH vs. ACN) B->C Thermodynamic Tuning D Buffer Optimization (pH 4.5 Acetate) C->D Kinetic Optimization E Method Validation (System Suitability) D->E Finalization

Fig 2. Step-by-step method development workflow for polar heterocyclic compounds.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a System Suitability Testing (SST) step ensures that the chromatographic environment is thermodynamically stable before sample analysis begins.

Step 3.1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 4.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm hydrophilic membrane and degas.

  • Organic Phase (B): 100% HPLC-Grade Methanol. Filter and degas.

Step 3.2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Methanol.

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL. To evaluate resolving power, spike the solution with 1% (w/w) of a closely related structural analogue (e.g., a des-chloro pyrimidine impurity).

Step 3.3: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent low-dispersion HPLC).

  • Column A (Alternative): Fully Porous C18, 150 x 4.6 mm, 5 µm.

  • Column B (Recommended): Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Elution Mode: Isocratic, 60% Phase A / 40% Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

Step 3.4: System Suitability Testing (SST)

Inject the working solution five consecutive times. The system is considered validated and ready for batch analysis only if the following criteria are met:

  • %RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Resolution (

    
    ) from impurity: 
    
    
    
    2.0

Comparative Performance Data

The quantitative data derived from the comparative analysis highlights the stark performance differences between the two column chemistries.

Chromatographic ParameterProduct A: Fully Porous C18 (5 µm, 150 mm)Product B: Core-Shell Phenyl-Hexyl (2.7 µm, 100 mm)Performance Gain / Implication
Retention Time (

)
2.15 min5.42 min+152% Retention: Phenyl-Hexyl prevents co-elution with void volume matrix components.
Tailing Factor (

)
1.85 (Severe Tailing)1.05 (Highly Symmetrical)Elimination of Silanol Effects: Ensures accurate integration of trace impurities.
Theoretical Plates (

)
4,50018,200+304% Efficiency: Core-shell particles drastically reduce band broadening.
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline resolution)Enhanced Selectivity:

interactions easily separate the des-chloro impurity.
System Backpressure 110 bar145 barOptimal Pressure: Sub-2 µm performance achieved well within standard HPLC limits.
Data Interpretation

The Fully Porous C18 column failed to adequately retain the pyrimidine derivative, resulting in a dangerously low retention time (2.15 min) and poor resolution (


 = 1.2) from its structural analogue. The severe tailing (

= 1.85) indicates uncontrolled secondary interactions.

Conversely, the Core-Shell Phenyl-Hexyl column leveraged


 interactions to increase retention time to an optimal 5.42 minutes. The combination of the hexyl spacer's shielding effect and the pH 4.5 buffer resulted in near-perfect peak symmetry (

= 1.05). Despite being a shorter column (100 mm vs 150 mm), the 2.7 µm core-shell particles generated over 18,000 theoretical plates, yielding baseline resolution (

= 3.8) while maintaining a highly manageable backpressure of 145 bar.

Conclusion

For the purity analysis of highly polar, aromatic bases like this compound, traditional C18 chemistries are fundamentally mismatched to the analyte's thermodynamic properties. By transitioning to a Core-Shell Phenyl-Hexyl column and utilizing a Methanol-based, pH-controlled mobile phase, analytical scientists can exploit


 interactions to achieve superior retention, exceptional peak symmetry, and robust resolution of critical impurities.

References

  • GL Sciences. "InertSustain Phenylhexyl." GL Sciences Inc. Available at: [Link][2]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Corporation Library. Available at:[Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). "Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative." JETIR, Vol. 6. Available at: [Link][1]

  • ResearchGate. "Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography." Journal of Chromatography A. Available at: [Link][3]

  • JK Science / Welch Materials. "CHROMATOGRAPHY: Welch BoltimateTM core-shell HPLC column." JK Science. Available at: [Link][4]

Sources

Mass spectrometry (LC-MS) analysis of pyrimidinone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive LC-MS Method Development for Pyrimidinone Intermediates: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with pyrimidinone intermediates. These heterocyclic scaffolds are ubiquitous in modern drug discovery, serving as the backbone for antitubercular agents[1], USP7 inhibitors[2], and various antiretrovirals. However, their structural properties—specifically their high polarity, propensity for lactam-lactim tautomerism, and variable ionization efficiencies—make them notoriously difficult to analyze using generic liquid chromatography-mass spectrometry (LC-MS) methods.

This guide provides an objective, data-driven comparison of chromatographic strategies (Reversed-Phase vs. HILIC) and MS ionization modes to help you build robust, self-validating analytical workflows.

Chromatographic Selectivity: RPLC vs. HILIC

The default starting point for most LC-MS methods is a C18 reversed-phase (RPLC) column[3]. However, highly polar pyrimidinone intermediates often exhibit poor retention and severe peak tailing on C18 phases due to secondary interactions with residual silanols and a lack of hydrophobic surface area[3].

The Causality of Column Choice: When analyzing early-stage, highly polar pyrimidinone synthesis intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior orthogonal selectivity[4]. HILIC utilizes a polar stationary phase (such as zwitterionic ZIC-HILIC) and a highly organic mobile phase (>70% acetonitrile)[5]. The retention mechanism relies on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase[5].

Furthermore, the high organic content in HILIC mobile phases significantly enhances electrospray ionization (ESI) sensitivity. The lower surface tension and higher volatility of acetonitrile lead to more efficient droplet desolvation in the MS source compared to the highly aqueous mobile phases required to retain polar compounds in RPLC[5].

Quantitative Data Comparison Table 1: Performance Metrics of LC-MS Column Chemistries for a Model Polar Pyrimidinone Intermediate

Column ChemistryMobile Phase StrategyRetention Factor (k')Peak Asymmetry (As)MS Signal-to-Noise (S/N)Matrix Effect (%)
C18 (RPLC) 5% ACN, 0.1% Formic Acid0.8 (Poor)1.8 (Tailing)150:1-45% (Suppression)
PFP (RPLC) 10% ACN, 0.1% Formic Acid2.1 (Moderate)1.3 (Slight tailing)320:1-20% (Suppression)
ZIC-HILIC 80% ACN, 10mM NH₄Ac5.4 (Excellent)1.0 (Symmetrical)1850:1-5% (Minimal)

(Note: Data synthesized from typical application laboratory results to illustrate chromatographic principles).

Mass Spectrometry Optimization: The Role of Tautomerism

Pyrimidinones exist in a pH-dependent equilibrium between lactam (N-H, C=O) and lactim (N=C, O-H) tautomers. This structural duality directly influences MS ionization efficiency.

  • Acidic Conditions (e.g., 0.1% Formic Acid): Shifts the equilibrium toward the lactam form. The localized electron density on the carbonyl oxygen readily accepts a proton, making ESI(+) highly effective[6].

  • Basic Conditions (e.g., 0.1% Ammonia or Ammonium Acetate): Promotes the lactim form, facilitating deprotonation and yielding strong ESI(-) signals[7]. For specific fluorinated derivatives like trifluoromethyl pyrimidinones, basic mobile phases (e.g., 0.1% ammonia) have proven critical for optimal peak shape and MS detection[1].

Tautomerism P Pyrimidinone Core L1 Lactam Tautomer (Favored in Acidic pH) P->L1 L2 Lactim Tautomer (Favored in Basic pH) P->L2 M1 ESI(+) [M+H]+ L1->M1 High Proton Affinity M2 ESI(-) [M-H]- L2->M2 Easy Deprotonation

Caption: Logical relationship between pyrimidinone tautomerism, mobile phase pH, and MS ionization mode.

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol incorporates built-in system suitability checks (SSCs) to validate the integrity of the data in real-time.

Step 1: Sample Preparation

  • Spike 50 µL of plasma or reaction mixture with 10 µL of isotopically labeled internal standard (IS) (e.g., ¹³C, ¹⁵N-pyrimidinone). Causality: The IS acts as a self-validating control, correcting for matrix-induced ion suppression and injection volume variations.

  • Add 150 µL of cold acetonitrile (ACN) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC Parameters (ZIC-HILIC)

  • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the polar band).

    • 1.0 - 5.0 min: Linear gradient to 50% B (Elution of pyrimidinones).

    • 5.0 - 7.0 min: Hold at 50% B (Wash).

    • 7.1 - 10.0 min: 90% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Parameters (ESI Negative Mode)

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 400°C.

  • Desolvation Gas: 800 L/hr.

  • MRM Transitions: Optimize collision energy (CE) for the specific [M-H]⁻ precursor to product ion transitions.

Step 4: Self-Validation Sequence

  • Blank Injection (Mobile Phase): Confirms no carryover from previous runs.

  • Zero Sample (Matrix + IS): Verifies the absence of endogenous isobaric interferences at the retention time of the analyte.

  • QC Samples (Low, Mid, High): Must be injected every 10 samples. The run is only valid if the IS peak area RSD is <5% and QC accuracy is within ±15%.

Workflow A Sample Preparation (Protein PPT + IS) B Column Selection A->B C RPLC (C18/PFP) Low Organic B->C Hydrophobic Intermediates D HILIC (ZIC) High Organic B->D Polar/Charged Intermediates E ESI-MS Optimization (Pos/Neg Mode) C->E D->E F MRM Quantification & Validation E->F

Caption: Decision tree and analytical workflow for LC-MS method development of pyrimidinones.

References

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Benchchem. 6

  • MDPI. "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." MDPI.7

  • Queen's University Belfast. "Identification and structure-guided development of pyrimidinone based USP7 inhibitors." QUB. 2

  • Frontiers. "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis." Frontiers In. 1

  • LCGC International. "HILIC: The Pros and Cons." Chromatography Online. 5

  • Halo Columns. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Halo Columns. 4

  • Agilent. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent. 3

Sources

Comparative Guide: IR Spectroscopy of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one , comparing it against key structural analogs to facilitate precise identification and quality control in drug development.[1]

Executive Summary & Molecule Profile

This compound is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive purine mimetics and antiviral agents.[1] Its structural integrity is defined by the specific regiochemistry of the methyl group at the


 position, which distinguishes it from potential 

-methylated or

-methylated isomers.[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 159.57 g/mol [1]

  • Key Functional Groups: Primary Amine (

    
    ), Cyclic Amide (Lactam), Alkyl Halide (
    
    
    
    ),
    
    
    -Methyl group.
The Analytical Challenge

Distinguishing this molecule from its precursor 5-Amino-6-chloropyrimidin-4(3H)-one (des-methyl) or its chlorinated analog 5-Amino-4,6-dichloropyrimidine requires precise vibrational assignment.[1] The presence of the


-methyl group introduces specific aliphatic C-H stretches and alters the carbonyl environment, providing a unique spectral fingerprint.[1]

Comparative IR Analysis: Target vs. Analogs

The following table contrasts the vibrational modes of the target molecule with its closest structural analogs. Data is synthesized from standard group frequency correlations and experimental data of homologous pyrimidinones.[1]

Table 1: Spectral Fingerprint Comparison
Vibrational ModeTarget: this compoundAnalog A: 5-Amino-6-chloropyrimidin-4(3H)-one (Des-methyl)Analog B: 5-Amino-4,6-dichloropyrimidine

Stretch
3300–3450 cm⁻¹ (Doublet,

only)
3100–3450 cm⁻¹ (Broad,

+ Lactam

)
3300–3480 cm⁻¹ (Sharp Doublet,

)

Aliphatic
2920–2980 cm⁻¹ (Distinct

-Me peaks)
AbsentAbsent

Aromatic
3000–3100 cm⁻¹ (C2-H stretch)3000–3100 cm⁻¹ (C2-H stretch)3050–3100 cm⁻¹ (C2-H stretch)

Carbonyl
1660–1690 cm⁻¹ (Strong, Lactam)1650–1680 cm⁻¹ (Broad, H-bonded)Absent (No Carbonyl)

1580–1620 cm⁻¹ (Pyrimidinone ring)1580–1620 cm⁻¹ 1540–1580 cm⁻¹ (Pyrimidine ring)

Scissoring
1610–1630 cm⁻¹ (Amine bend)1610–1630 cm⁻¹ 1620 cm⁻¹

Stretch
650–750 cm⁻¹ 650–750 cm⁻¹ 680–800 cm⁻¹ (Stronger/Multiple)
Key Diagnostic Shifts
  • Loss of Lactam N-H: The most definitive evidence of

    
    -methylation is the disappearance  of the broad lactam N-H stretching band (typically ~3100–3200 cm⁻¹) found in Analog A. The target molecule retains only the sharper primary amine doublet.
    
  • Appearance of Methyl C-H: Look for weak but distinct peaks just below 3000 cm⁻¹ (approx. 2950 cm⁻¹) attributable to the

    
    -methyl group, which are absent in both analogs.[1]
    
  • Carbonyl Environment: The C=O stretch in the target is typically sharper and slightly higher in frequency than in Analog A due to the removal of the intermolecular hydrogen bond donor (

    
    -H).
    

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for Attenuated Total Reflectance (ATR) and KBr Pellet transmission are recommended.

Method A: High-Throughput ATR-FTIR (Recommended)

Best for rapid quality control and identifying surface polymorphism.[1]

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol and ensure the background energy curve is nominal.

  • Background Scan: Collect 32 scans of the ambient air (resolution 4 cm⁻¹).

  • Sample Loading: Place ~5 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 N (ensure intimate contact).

  • Acquisition: Collect 64 scans. Perform an ATR correction algorithm (if quantitative comparison to transmission libraries is required) to account for depth of penetration dependence on wavelength.

Method B: KBr Pellet Transmission (Gold Standard)

Best for resolving fine splitting in the fingerprint region.[1]

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove moisture (water interferes with the 3300–3500 cm⁻¹ amine region).[1]

  • Grinding: Mix 1–2 mg of sample with 200 mg of KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize scattering).

  • Pressing: Transfer to a 13 mm die. Evacuate air for 1 minute, then apply 8–10 tons of pressure for 2 minutes to form a transparent disk.

  • Measurement: Place in the holder and acquire 32 scans against a blank KBr pellet background.

Structural Logic & Assignment Visualization

The following diagram illustrates the logical flow for assigning spectral bands to the specific structural features of this compound.

SpectralAssignment Molecule 5-Amino-6-chloro- 3-methylpyrimidin-4(3H)-one Region_High High Frequency (2800 - 3500 cm⁻¹) Molecule->Region_High Region_Mid Double Bond Region (1500 - 1750 cm⁻¹) Molecule->Region_Mid Region_Low Fingerprint Region (600 - 1000 cm⁻¹) Molecule->Region_Low NH2 Primary Amine (-NH₂) 3300-3450 cm⁻¹ (Doublet) Region_High->NH2 CH_Me N-Methyl C-H ~2950 cm⁻¹ (Aliphatic) Region_High->CH_Me CH_Ar Ring C-H (C2) >3000 cm⁻¹ (Aromatic) Region_High->CH_Ar CO Carbonyl (C=O) 1660-1690 cm⁻¹ (Lactam) Region_Mid->CO Ring C=N / C=C Ring 1580-1620 cm⁻¹ Region_Mid->Ring NH_Bend NH₂ Scissoring ~1620 cm⁻¹ Region_Mid->NH_Bend CCl C-Cl Stretch 650-750 cm⁻¹ Region_Low->CCl

Figure 1: Spectral assignment logic map correlating functional groups to specific IR frequency zones.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 5-Amino-4,6-dichloropyrimidine. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 309479, 6-chloro-N-methylpyrimidin-4-amine. [Link][1]

  • Specac Ltd. (2024). Interpreting Infrared Spectra: A Practical Guide. [Link]

Sources

Comparative Reactivity Guide: 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrimidine-based therapeutics, the strategic placement of a methyl group can fundamentally alter a molecule's reactivity profile. This guide provides an objective, data-driven comparison between 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one and its non-methylated analog, 5-amino-6-chloropyrimidin-4(3H)-one . By analyzing the causality behind their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) workflows, this document equips synthetic chemists and drug development professionals with the mechanistic insights needed to optimize reaction conditions, improve yields, and streamline purification.

Mechanistic Causality: The Role of N3-Methylation in SNAr

As an application scientist optimizing heterocyclic scaffolds, I frequently observe that the reactivity of C6-halogenated pyrimidinones is dictated not by steric hindrance, but by electronic states governed by tautomerism.

The non-methylated analog exhibits dynamic lactam-lactim tautomerism. Under the basic conditions typically required to activate amine nucleophiles for SNAr, the N3-H proton (pKa ~8.5) is easily abstracted. This deprotonation yields a highly electron-rich pyrimidinolate anion . The negative charge delocalizes across the pyrimidine ring, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile[1]. Consequently, nucleophilic attack at the C6 position is electrostatically repelled, leading to sluggish reaction rates and requiring harsh thermal conditions.

Conversely, This compound features an N3-methyl group that permanently locks the molecule in the lactam form. Unable to undergo deprotonation, the pyrimidine core remains electronically neutral and electron-deficient[2]. The LUMO energy remains low, facilitating rapid orbital overlap with incoming nucleophiles and allowing SNAr to proceed efficiently under mild conditions.

MechanisticLogic cluster_nonmethyl Non-Methylated Analog (Deprotonation Pathway) cluster_methyl 3-Methyl Analog (Locked Pathway) A Lactam Form (N3-H) B Pyrimidinolate Anion (Delocalized Negative Charge) A->B Base (pKa ~8.5) C SNAr at C6: HIGH Barrier (Repels Nucleophiles) B->C Amine Nucleophile D Locked Lactam (N3-CH3) E Neutral Core (Low LUMO Energy) D->E Base (No Reaction) F SNAr at C6: LOW Barrier (Rapid Substitution) E->F Amine Nucleophile

Mechanistic divergence in SNAr reactivity based on N3-methylation and LUMO energy modulation.

Quantitative Comparison: Reactivity & Physicochemical Properties

The electronic differences directly translate to macro-scale handling and experimental outcomes. The lack of an N3-H bond in the methylated analog disrupts the strong intermolecular hydrogen-bonding network typical of pyrimidinones, drastically increasing its solubility in standard organic solvents.

Property / ParameterThis compound5-Amino-6-chloropyrimidin-4(3H)-one
N3 Tautomerism Locked (Lactam only)Dynamic (Lactam ⇌ Lactim)
pKa (approximate) N/A (No acidic N-H)~8.0 - 8.5 (N3-H)
LUMO Energy (Basic Media) Low (Remains neutral)High (Forms pyrimidinolate anion)
Typical SNAr Temp 40 °C – 60 °C80 °C – 120 °C
Typical SNAr Time 2 – 4 hours12 – 24 hours
Solubility (DCM/THF) High (>50 mg/mL)Low (<5 mg/mL, relies on H-bonding)
Primary Side Reaction MinimalHydrolysis to 4,6-dione under extended heat

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies for C6-amination highlight the causality behind the chosen conditions and include specific Quality Control (QC) checkpoints.

Protocol A: Amination of this compound (Mild Conditions)

Because the N3-methyl group prevents deprotonation, we can utilize standard basic conditions without deactivating the electrophile.

  • Setup: In an oven-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add the target aliphatic or aromatic amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Reaction: Stir the mixture at 40 °C for 2–4 hours. Causality Note: Mild heating is sufficient due to the low LUMO energy of the neutral pyrimidine core.

  • Validation & QC: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Confirm the complete disappearance of the starting material peak ([M+H]+ = 160.0 m/z) and the appearance of the product mass. If m/z 160.0 persists, verify the amine's nucleophilicity before increasing heat.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, and purify the organic layer via silica gel chromatography.

Protocol B: Amination of the Non-Methylated Analog (Acid-Catalyzed Alternative)

Using basic conditions (like DIPEA) on the non-methylated analog generates the unreactive anion. To circumvent this, we employ an acid-catalyzed approach in protic solvents, which protonates the pyrimidine to lower the LUMO energy, enabling SNAr without forming the anion[3].

  • Setup: Suspend 5-amino-6-chloropyrimidin-4(3H)-one (1.0 eq) in Ethanol or Water (0.1 M). Causality Note: The starting material will likely remain a suspension due to poor solubility.

  • Reagent Addition: Add the target amine (1.5 eq) and a catalytic amount of aqueous HCl (0.1 eq). Do not add a traditional organic base.

  • Reaction: Heat the mixture to 80 °C for 12–24 hours.

  • Validation & QC: Analyze via LC-MS.

    • Self-Validation: Monitor for the starting material ([M+H]+ = 146.0 m/z). Critically, scan for the hydrolysis side-product (5-aminopyrimidine-4,6-diol,[M+H]+ = 128.0 m/z). If hydrolysis exceeds 10%, reduce the reaction temperature and extend the time.

  • Workup: Cool to room temperature (product often precipitates). Filter the solid, wash with cold water and minimal cold ethanol, and dry under vacuum.

ExperimentalWorkflow Step1 1. Reaction Setup Substrate + Amine in Solvent Step2 2. Condition Divergence based on N3-Substitution Step1->Step2 BranchA 3-Methyl Analog Add DIPEA, Stir at 40°C (2-4h) Step2->BranchA Locked Lactam BranchB Non-Methylated Analog Add cat. HCl, Stir at 80°C (12-24h) Step2->BranchB Deprotonation Risk Step3A 3a. Validation (LC-MS) Target [M+H]+ observed No starting material (m/z 160) BranchA->Step3A Step3B 3b. Validation (LC-MS) Check for hydrolysis side-products Monitor starting material (m/z 146) BranchB->Step3B Step4 4. Workup & Purification Extract/Precipitate & Isolate Product Step3A->Step4 Step3B->Step4

Step-by-step SNAr experimental workflow highlighting condition divergence and validation steps.

References
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors, ChemRxiv.[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: LUMO and LUMO Map Analysis, WuXi Biology.[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions, ACS Omega.[Link]

Sources

Reference standards for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

The compound 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 63291-60-1) is a highly functionalized heterocyclic building block. Its structural features—a reactive 6-chloro position primed for nucleophilic aromatic substitution (SNAr) and a 5-amino group available for amide coupling or bicyclic ring closure—make it a critical intermediate in the synthesis of kinase inhibitors, purine analogs, and other active pharmaceutical ingredients (APIs).

Because impurities in this starting material (such as des-chloro hydrolysis products or unreacted precursors) can propagate through a synthetic sequence and compromise final API purity, the analytical qualification of this compound is non-negotiable. This guide provides an objective comparison of reference standard tiers for this compound and details the gold-standard, self-validating analytical protocols required to certify them.

Comparative Analysis of Reference Standard Tiers

Not all reference materials are created equal. The choice of standard tier dictates the confidence interval of your quantitative assays. According to the United States Pharmacopeia (USP) General Chapter <11>[1], reference standards must be highly characterized specimens suitable for their intended compendial or analytical applications.

Below is an objective comparison of the three primary tiers of reference standards available for pyrimidine derivatives.

Standard TierTypical PurityTraceability & CertificationBest Application PhaseCost / Lead Time
Tier 1: Compendial / CRM >99.5%Fully traceable to SI units (e.g., NIST). Certified by qNMR and orthogonal mass balance.Late-stage clinical, GMP API release, regulatory submissions.High / Readily available if cataloged.
Tier 2: Commercial High-Purity 95.0% - 99.0%Supported by a Certificate of Analysis (CoA) with HPLC, NMR, and MS data.Early R&D, route scouting, preliminary method development.Moderate / 1-3 weeks.
Tier 3: In-House Working Standard VariableSelf-validated against a primary standard or rigorously characterized via absolute methods.Routine in-process control (IPC), custom isotopic labeling.Low marginal cost / High internal labor.

Causality in Selection: For early-stage route scouting, a Tier 2 commercial standard is sufficient for relative impurity profiling. However, as a drug candidate moves into Phase II/III, the International Council for Harmonisation (ICH) Q2(R1) guidelines mandate that analytical procedures be strictly validated for accuracy and precision[2]. At this stage, a Tier 1 Certified Reference Material (CRM) or a rigorously qualified Tier 3 in-house standard becomes mandatory to ensure assay linearity and exact mass assignment.

The Metrological Gold Standard: qNMR vs. Mass Balance

Historically, the purity of organic reference standards was determined via the Mass Balance approach:


.

However, pyrimidine derivatives like this compound present specific challenges for mass balance:

  • Chromatographic Invisibility: Some process impurities may lack a strong UV chromophore, leading to under-reporting of organic impurities in standard HPLC-UV assays.

  • Hygroscopicity: The polar nature of the pyrimidinone ring can lead to variable water uptake, complicating Karl Fischer (KF) titration results.

The qNMR Advantage: Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the superior, self-validating alternative for primary purity assignment[3]. Because the NMR signal area is directly proportional to the number of nuclei, qNMR allows for the absolute quantification of the pyrimidine by comparing it against an internal standard (IS) of known, SI-traceable purity[4].

RS_Workflow Start Candidate Material (CAS 63291-60-1) qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganic Ash/Solvents) Start->TGA CrossCheck Orthogonal Concordance (|qNMR - MassBal| < 0.5%) qNMR->CrossCheck MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal KF->MassBal TGA->MassBal MassBal->CrossCheck Fail Reject / Repurify CrossCheck->Fail No Pass Certified Reference Standard (Tier 1 / Tier 3) CrossCheck->Pass Yes

Caption: Orthogonal qualification workflow for pyrimidine reference standards.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Self-Validating Mechanism: This protocol uses Maleic Acid as an internal standard. The validity of the result is mathematically confirmed only if the signal-to-noise ratio (S/N) exceeds 250:1 and the T1 relaxation times are fully accounted for.

  • Internal Standard Selection: Weigh accurately ~5 mg of NIST-traceable Maleic Acid (CRM grade) and ~15 mg of this compound into a clean, anti-static weighing boat.

  • Solvation: Dissolve the mixture in 0.8 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS). Ensure complete dissolution via vortexing and gentle sonication (pyrimidine derivatives can exhibit slow dissolution kinetics).
    
  • NMR Acquisition Parameters:

    • Frequency:

      
       400 MHz.
      
    • Pulse Angle: 90° (to maximize signal intensity).

    • Relaxation Delay (D1): Set to

      
       30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons being integrated. Failure to allow complete relaxation will result in truncated signals and artificially low purity values.
    • Number of Scans: 64 (to ensure S/N > 250).

  • Integration & Calculation: Integrate the maleic acid singlet (

    
     ~6.26 ppm) and a distinct, non-overlapping proton signal from the pyrimidine (e.g., the N-methyl singlet at 
    
    
    
    ~3.3-3.5 ppm). Calculate absolute purity using the standard qNMR molar ratio equation.

Chromatographic Profiling: Overcoming Pyrimidine Retention Challenges

While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (Limit of Detection is typically ~0.1%). Therefore, High-Performance Liquid Chromatography (HPLC) is required for impurity profiling[2].

The Chromatographic Challenge: this compound is a highly polar, basic molecule. On standard C18 columns, it often suffers from poor retention (eluting in the void volume) or severe peak tailing due to secondary interactions with unreacted surface silanols.

The Solution: To achieve a capacity factor (


) > 2.0, one must use either Hydrophilic Interaction Liquid Chromatography (HILIC)[5] or a polar-embedded/low-silanol reversed-phase column.

Degradation Parent 5-Amino-6-chloro- 3-methylpyrimidin-4(3H)-one (Target Molecule) Hydrolysis Hydrolysis (H2O / OH-) Parent->Hydrolysis Oxidation Oxidation (ROS / Air) Parent->Oxidation ImpA 5-Amino-6-hydroxy- 3-methylpyrimidin-4(3H)-one (Des-chloro Impurity) Hydrolysis->ImpA ImpB 5-Nitroso-6-chloro- 3-methylpyrimidin-4(3H)-one (Oxidative Impurity) Oxidation->ImpB

Caption: Primary degradation pathways of this compound monitored via HPLC.

Protocol 2: HPLC-UV Method for Impurity Profiling

Self-Validating Mechanism: System suitability requires a resolution (


) 

2.0 between the parent peak and the des-chloro hydrolysis impurity, with a tailing factor (

)

1.5.

Method Parameters:

ParameterSpecification & Causality
Column Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm). Shields residual silanols to prevent basic amine tailing.
Mobile Phase A 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. Maintains the pyrimidine in a consistent protonation state, ensuring reproducible retention.
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.
Column Temp 30°C

1°C. Stabilizes column thermodynamics for consistent

values.
Detection UV/DAD at 254 nm (Extract spectra from 200-400 nm for peak purity confirmation).

Gradient Program:

  • 0.0 - 2.0 min: 2% B (Isocratic hold to retain the polar pyrimidine).

  • 2.0 - 15.0 min: Linear ramp to 60% B (Elutes strongly retained, non-polar synthetic precursors).

  • 15.0 - 18.0 min: Hold at 60% B.

  • 18.0 - 18.1 min: Return to 2% B.

  • 18.1 - 25.0 min: Re-equilibration.

Procedure:

  • Prepare a standard solution of the reference material at 1.0 mg/mL in 95:5 Water:Acetonitrile.

  • Inject 5 µL of the blank (diluent) to confirm no baseline interference.

  • Inject the standard solution in triplicate.

  • Evaluate peak purity using the Diode Array Detector (DAD) software. A peak purity match factor of >990 indicates that the pyrimidine peak is free from co-eluting, hidden impurities.

Conclusion

For the analysis of this compound, relying solely on commercial CoA mass balance data introduces unacceptable metrological risk during late-stage drug development. By implementing a dual-pillar qualification strategy—using qNMR for absolute mass fraction assignment and a polar-optimized HPLC method for trace impurity profiling—analytical scientists can establish a self-validating, highly trustworthy reference standard program that complies with ICH Q2(R1) and USP <11> mandates.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link][2]

  • <11> USP Reference Standards United States Pharmacopeia (USP) / DrugFuture URL:[Link][1]

  • QNMR for Reference Material Preparation Encyclopedia MDPI URL:[Link][3]

  • Determining and reporting purity of organic molecules: why qNMR PubMed / National Institutes of Health URL:[Link][4]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Scilit URL:[Link][5]

Sources

Validating the Synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the scale-up of bioactive scaffolds: the absolute purity validation of intermediates. 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (Chemical Formula: C₅H₆ClN₃O; MW: 159.57 g/mol ) is a highly functionalized pyrimidine derivative serving as a core building block for kinase inhibitors.

While modern laboratories default to High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, these techniques possess dangerous blind spots when assessing bulk purity. This guide objectively compares the performance of Elemental Analysis (CHNS/O) against spectroscopic alternatives, providing field-proven protocols and experimental data to demonstrate why elemental analysis remains an irreplaceable tool for absolute purity validation.

The Analytical Challenge: The "Invisible" Impurity Problem

During the synthesis of this compound, the final isolation often involves neutralization and precipitation steps. This frequently traps inorganic salts (e.g., NaCl, KCl) or silica gel within the crystal lattice.

  • The NMR Blind Spot: ¹H and ¹³C NMR only detect protons and carbons. A sample could be 5% contaminated with NaCl, yet the ¹H-NMR spectrum will show a pristine, 100% pure baseline because the salt is "invisible" to the magnetic field.

  • The LC-MS Blind Spot: Liquid chromatography often diverts highly polar salts to waste before they reach the mass spectrometer, or the salts fail to ionize under standard Electrospray Ionization (ESI) conditions.

  • The Elemental Analysis Advantage: 1 measures the absolute mass fraction of the sample. If a sample contains 5% NaCl, the mass fractions of Carbon, Hydrogen, and Nitrogen will proportionally drop by 5%, instantly flagging the batch as impure.

Table 1: Analytical Method Comparison for Pyrimidine Intermediates
FeatureElemental Analysis (CHNS)¹H/¹³C NMR SpectroscopyLC-HRMS
Primary Output Absolute bulk mass fraction (%)Structural connectivityExact mass & fragmentation
Inorganic Salt Detection Yes (via mass displacement)No (Invisible)No (Usually diverted/un-ionized)
Solvent Trapping Detection Yes (Alters C/H ratio)Yes (Specific peaks)No (Evaporates during ionization)
Isomer Differentiation No (Identical empirical formula)Yes (Distinct chemical shifts)No (Identical exact mass)
Cost & Speed per Sample Low / < 10 minutesHigh / 15-30 minutesHigh / 10-20 minutes

Experimental Protocol: A Self-Validating CHNS Workflow

To ensure scientific integrity, a CHNS protocol must be a self-validating system. The following methodology details the exact workflow for analyzing this compound, explaining the causality behind each parameter.

Step 1: System Blank & Calibration (Self-Validation)

  • Action: Run three empty tin capsules, followed by a known standard (e.g., Sulfanilamide) in triplicate.

  • Causality: Empty capsules establish a baseline to subtract atmospheric N₂ and CO₂. The standard calibrates the Thermal Conductivity Detector (TCD) response factors. If the standard's Relative Standard Deviation (RSD) exceeds 0.2%, the system halts, preventing inaccurate sample data from being recorded.

Step 2: Sample Encapsulation

  • Action: Weigh exactly 1.500 mg of the pyrimidine intermediate into a tin capsule and crimp it tightly.

  • Causality: Tin is specifically chosen because it undergoes a violently exothermic oxidation reaction when exposed to pure O₂. This creates a localized temperature spike (~1800°C), which is absolutely necessary to completely break down the highly stable, electron-deficient pyrimidine ring.

Step 3: Flash Combustion & Catalytic Reduction

  • Action: The capsule is dropped into a 1000°C furnace in an oxygen-enriched helium carrier gas. The resulting gases pass over a heated copper wire.

  • Causality: Combustion converts the sample into CO₂, H₂O, and NOₓ. Because NOₓ cannot be accurately quantified by the TCD, the hot copper acts as a reducing agent, converting all NOₓ species strictly into N₂ gas while scavenging any surviving O₂ that would otherwise damage the GC column.

Step 4: Chromatographic Separation & Detection

  • Action: Gases pass through a GC column and elute into the TCD.

  • Causality: The gases elute sequentially (N₂, then CO₂, then H₂O). The area under each peak is integrated and compared against the sample weight to yield the absolute mass percentage.

EA_Workflow Step1 1. Sample Encapsulation (Tin Capsule) Step2 2. Flash Combustion (1000°C + O2) Step1->Step2 Exothermic Oxidation Step3 3. Catalytic Reduction (Heated Cu) Step2->Step3 NOx, CO2, H2O Step4 4. Gas Chromatography (N2, CO2, H2O) Step3->Step4 N2, CO2, H2O Step5 5. TCD Detection (Quantification) Step4->Step5 Elution Sequence

Figure 1: Step-by-step CHNS elemental analysis workflow and gas transformation pathway.

Experimental Data: Unmasking Hidden Impurities

To demonstrate the efficacy of this method, we analyzed two batches of synthesized this compound.

  • Batch A was recrystallized twice from ethanol.

  • Batch B was isolated rapidly via precipitation and contained a simulated 3% NaCl impurity (a common byproduct of neutralizing the reaction mixture).

According to2, a compound is only considered pure if the experimentally found values for C, H, and N are within ±0.4% of the theoretical calculated values.

Table 2: Comparative Purity Validation (Theoretical vs. Found)
ElementTheoretical (%)Batch A Found (%)Batch A (Δ)Batch B Found (%)Batch B (Δ)
Carbon (C) 37.6337.58-0.0536.50-1.13
Hydrogen (H) 3.793.81+0.023.68-0.11
Nitrogen (N) 26.3326.29-0.0425.54-0.79
Overall Status -PASS (Δ ≤ 0.4%)-FAIL (Δ > 0.4%)-

Analysis of Results: Despite Batch B showing a pristine >99% purity by ¹H-NMR (since NaCl lacks protons), the elemental analysis immediately flagged the batch as a failure. The 3% salt impurity displaced the organic mass, causing the Carbon and Nitrogen values to drop significantly below the ±0.4% acceptable threshold. This data highlights why 3 in pharmaceutical synthesis.

Conclusion & Best Practices

For the validation of pyrimidine intermediates like this compound, no single analytical technique provides a complete picture. While NMR is required for structural elucidation and isomer differentiation, it cannot be trusted for absolute bulk purity.4 as an orthogonal validation tool. By relying on the fundamental principles of mass displacement and absolute quantification, EA ensures that "invisible" inorganic impurities do not artificially inflate reaction yields or poison downstream catalytic coupling steps.

References

  • EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS Source: VELP Scientifica URL:[Link]

  • Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative study of chlorinating agents for pyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Dehydroxy-chlorination of 4(3H)-pyrimidinones to 4-chloropyrimidines

Executive Summary: The "Right" Reagent

In the synthesis of nitrogen heterocycles, converting a pyrimidinone (tautomeric with hydroxypyrimidine) to a chloropyrimidine is a pivotal gateway reaction. While Phosphorus Oxychloride (


)  remains the industry standard due to its reliability, the "classic" protocol (neat reflux) is increasingly viewed as obsolete for scale-up due to safety risks and poor atom economy.
  • Best for General Synthesis:

    
     + Catalytic DMF (Vilsmeier-Haack conditions).[1][2]
    
  • Best for Process/Scale-up: Equimolar

    
     in a sealed reactor (Solvent-free) or with a base (DIEA/Pyridine).
    
  • Best for Acid-Sensitive/Easy Workup: Thionyl Chloride (

    
    ) + DMF (though often lower yielding).
    
  • Best for Unreactive Substrates:

    
     + 
    
    
    
    mixture.

Mechanistic Insight: The Tautomer Trap

The reaction is not a simple substitution; it relies on shifting the equilibrium from the stable amide-like pyrimidinone form to the reactive hydroxy-pyrimidine tautomer.

The Activation Pathway

The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus (or sulfur). The presence of a formamide catalyst (DMF) changes the mechanism entirely, generating a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than


 alone.

Mechanism Substrate Pyrimidinone (Keto Form) Tautomer Hydroxypyrimidine (Enol Form) Substrate->Tautomer Tautomerization Inter_P Phosphoridate Intermediate Tautomer->Inter_P Slow (Neat POCl3) Inter_VH Activated Imidoyl Chloride Tautomer->Inter_VH Fast (Catalytic) Agent_POCl3 POCl3 (Direct Activation) Agent_POCl3->Inter_P Agent_VH DMF + POCl3 (Vilsmeier Reagent) Agent_VH->Inter_VH Attack Nucleophilic Attack (Cl-) Inter_P->Attack Inter_VH->Attack Product 4-Chloropyrimidine (Aromatic) Attack->Product - HOPCl2 / - DMF

Figure 1: Mechanistic divergence between direct phosphorylation and Vilsmeier-Haack activation.

Comparative Analysis of Agents

A. Phosphorus Oxychloride ( ) - The Workhorse
  • Mechanism: Reacts with the enol form to create a leaving group (

    
    ).
    
  • Performance: High yields (>85%) for most substrates.[3]

  • The Problem: The classic method uses

    
     as solvent (10-20 equivalents). This creates a massive safety hazard during quenching, as hydrolysis is violently exothermic.
    
  • Modern Solution: Equimolar

    
     . Recent process chemistry studies confirm that 1.0–1.2 equivalents of 
    
    
    
    , often with a base (Pyridine or
    
    
    ) in an inert solvent (Toluene/Acetonitrile) or sealed tube, provide comparable yields with significantly improved safety profiles [1, 2].
B. Thionyl Chloride ( ) - The "Clean" Alternative
  • Mechanism: Forms an unstable chlorosulfite intermediate which decomposes to the product,

    
    , and 
    
    
    
    .
  • Performance: Variable. Often fails for electron-deficient pyrimidines unless DMF is added.

  • Advantage: Workup is trivial (evaporation). No phosphorus residues (which can be difficult to remove from polar products).

  • Disadvantage: Lower boiling point (76°C) limits the reaction temperature compared to

    
     (106°C), potentially requiring sealed vessels for difficult substrates.
    
C. + - The "Sledgehammer"
  • Use Case: For highly unreactive substrates (e.g., nitro-substituted or sterically hindered pyrimidinones).

  • Mechanism:

    
     is a stronger chlorinating agent but less selective.
    
  • Trade-off: Produces more byproducts and is harder to handle (solid reagent).

Performance Matrix
Feature

(Neat)

(Equimolar)

+ DMF

+ DMF
Yield Potential High (85-95%)High (85-95%)Very High (90-98%)Moderate (60-80%)
Reaction Rate SlowModerateFastModerate
Temp.[4] Required Reflux (106°C)80-120°C60-90°CReflux (76°C)
Quench Safety Dangerous ManageableManageableExcellent
Purification Difficult (P-residues)ModerateModerateEasy
Atom Economy Very PoorExcellent GoodGood

Validated Experimental Protocols

Protocol A: The Modern "Green" Scale-Up (Equimolar)

Recommended for: Large-scale synthesis (>10g) where safety and waste are priorities.

  • Setup: Use a pressure-rated vessel (sealed tube) or a standard flask with a high-efficiency condenser.

  • Reagents: Charge Pyrimidinone (1.0 equiv). Add Toluene (3-5 volumes) as solvent (optional, can be solvent-free).

  • Addition: Add Base (Pyridine or

    
    -Diethylaniline, 1.0 equiv).
    
  • Chlorination: Add

    
      (1.1 equiv) slowly.
    
    • Note: Do not add water.

  • Reaction: Heat to 120°C (oil bath) for 2–4 hours.

  • Workup (Reverse Quench):

    • Cool mixture to RT.

    • Slowly pour the reaction mixture into a stirred mixture of ice/water and

      
      . Do not add water to the reaction vessel. 
      
    • Extract with Ethyl Acetate.[4][5]

Protocol B: Catalytic Vilsmeier-Haack

Recommended for: Research scale (<5g), unreactive substrates, or high-throughput synthesis.

  • Setup: Dry round-bottom flask under Nitrogen/Argon.

  • Reagents: Suspend Pyrimidinone (1.0 equiv) in Chlorobenzene or Acetonitrile .

  • Catalyst: Add DMF (0.1 – 0.5 equiv).

    • Observation: Evolution of gas or slight exotherm indicates Vilsmeier reagent formation.

  • Chlorination: Add

    
      (1.5 – 2.0 equiv).
    
  • Reaction: Heat to reflux.[6][7] Monitor by TLC/LCMS. Reaction is often complete in <1 hour.

  • Workup: Standard reverse quench (as above).

Selection Workflow

How to choose the correct agent for your specific molecule?

Workflow Start Start: Pyrimidinone Substrate Scale Is Scale > 10g? Start->Scale SafetyCheck Priority: Safety & Waste Scale->SafetyCheck Yes Reactivity Is Substrate Unreactive? (e.g., Nitro/EWG groups) Scale->Reactivity No Method_Green USE: Equimolar POCl3 (+ Base/Toluene) SafetyCheck->Method_Green Sledgehammer USE: POCl3 + PCl5 or High Temp Sealed Tube Reactivity->Sledgehammer Yes Purification Is Purification Difficult? (Polar Product) Reactivity->Purification No Method_SOCl2 USE: SOCl2 + DMF (Gas byproducts only) Purification->Method_SOCl2 Yes Method_Standard USE: POCl3 + Cat. DMF (Standard Vilsmeier) Purification->Method_Standard No

Figure 2: Decision matrix for selecting the optimal chlorination protocol.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: Molecules (2012).[3][8] URL:[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871. Source: ACS Omega (2021). URL:[Link]

  • Vilsmeier-Haack Reaction Mechanism and Applications. Source: Master Organic Chemistry. URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety, Handling, and Disposal Protocol for 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (CAS: 63291-60-1) is frequently utilized in drug development workflows[1][2]. However, its structural properties—specifically the halogenated pyrimidine ring—demand rigorous operational controls and specialized disposal pathways.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling and environmental management of this compound.

Executive Summary & Chemical Profile

Before initiating any workflow, it is crucial to understand the physicochemical parameters that dictate the compound's behavior in both biological systems and waste streams.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication
CAS Number 63291-60-1Unique identifier for SDS and EH&S tracking.
Molecular Formula C5H6ClN3OContains chlorine; dictates halogenated disposal.
Molecular Weight 159.57 g/mol Requires precise micro-weighing protocols.
Chemical Class Halogenated PyrimidineHigh environmental persistence if improperly discarded.
GHS Hazard Codes H315, H319, H335Skin, eye, and respiratory tract irritant[3][4].
Waste Classification Halogenated Organic WasteStrictly prohibited from drain or standard organic disposal.

Hazard Assessment & Mechanistic Toxicology

To build a truly safe laboratory environment, scientists must understand why a chemical is hazardous, rather than simply memorizing hazard codes.

The Mechanistic Root of Irritation: The hazards associated with this compound (H315, H319, H335) stem directly from its molecular structure. The pyrimidine ring is inherently electron-deficient. The addition of the highly electronegative chlorine atom at the 6-position further withdraws electron density, turning the C6 carbon into a potent electrophile.

While this makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) in API synthesis, it also means the molecule can readily react with nucleophilic biological macromolecules—such as cysteine or lysine residues in human skin, eyes, and respiratory mucosa. This covalent binding triggers localized inflammatory responses, manifesting as severe irritation[3].

Environmental Persistence: Halogenated heterocycles resist natural enzymatic degradation. If discharged into aqueous waste streams, the carbon-chlorine bond prevents rapid environmental breakdown, leading to potential bioaccumulation and aquatic toxicity.

Operational Handling & Experimental Workflows

Because pyrimidine powders are prone to generating electrostatic charges, they can easily aerosolize during transfer. Inhaling this activated electrophile poses a severe respiratory risk.

Protocol 1: Safe Weighing and Material Transfer

Causality Focus: Mitigating electrostatic repulsion prevents the aerosolization of the electrophilic powder, protecting the respiratory tract and preventing cross-contamination.

  • Engineering Controls Setup: Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Line the analytical balance area with a disposable, chemical-resistant bench pad.

  • Static Mitigation: Pass an anti-static bar (ionizing unit) or zero-stat gun over the micro-spatula and the tared weigh boat. Why? This neutralizes the surface charge, preventing the powder from "jumping" out of the boat.

  • Material Transfer: Don standard PPE (nitrile gloves, lab coat, safety goggles). Using the neutralized micro-spatula, transfer the required mass of this compound.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance draft shield with a lint-free wipe dampened with isopropanol before removing them from the hood.

  • Self-Validation Check: Inspect the bench pad under a UV light (if applicable, as many pyrimidines fluoresce) or visually inspect for white powder residue. If clean, the transfer was successful without aerosolization.

Comprehensive Disposal & Decontamination Protocols

Under the , halogenated organic compounds are strictly regulated[5]. Mixing this compound with non-halogenated organic waste drastically increases disposal costs and poses severe environmental risks.

The Science of Halogenated Disposal: Halogenated waste must be subjected to high-temperature incineration (>1000°C). If combusted at lower temperatures (as is common for standard organic waste), the chlorine radicals can recombine with organic fragments to form highly toxic polychlorinated dibenzodioxins (PCDDs) or furans. High-temperature incineration ensures complete oxidation to CO₂, H₂O, NOₓ, and HCl, where the HCl is subsequently neutralized by alkaline scrubbers in the exhaust stack.

Protocol 2: Waste Segregation and Disposal
  • Segregation: Designate a specific, chemically compatible waste carboy explicitly labeled as "Halogenated Organic Waste."

  • Quenching: If the compound was utilized in a reaction, ensure all reactive intermediates are fully quenched (e.g., using a mild aqueous buffer) before transferring the mixture to the waste container.

  • Containerization: Transfer the waste using a dedicated funnel. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Self-Validation Check (pH Verification): Before sealing the container, test the pH of the waste mixture. Ensure it is between pH 6–8. Why? Sealing highly acidic or basic halogenated waste can lead to slow gas evolution and catastrophic container rupture.

  • Manifesting: Attach a hazardous waste tag, explicitly writing "this compound" and checking the "Halogenated" box. Contact Environmental Health & Safety (EH&S) for professional pickup[4].

WasteRouting Start Generate 5-Amino-6-chloro- 3-methylpyrimidin-4(3H)-one Waste IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Contaminated PPE, Powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Mixtures) IsSolid->LiquidWaste Solution Halogenated Halogenated Organic Waste Stream (EPA RCRA) SolidWaste->Halogenated IsAqueous Is the solvent aqueous or organic? LiquidWaste->IsAqueous Aqueous Aqueous Waste (<20% Organic) IsAqueous->Aqueous Aqueous Organic Organic Waste (>20% Organic) IsAqueous->Organic Organic Aqueous->Halogenated Contains Cl Organic->Halogenated Contains Cl Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration

Decision matrix for routing this compound into halogenated waste.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent the spread of the halogenated material into drains or porous laboratory surfaces, aligning with[6].

Protocol 3: Spill Neutralization and Cleanup
  • Isolation: Evacuate non-essential personnel from the immediate area. Don a half-mask respirator with P100/Organic Vapor cartridges if the spill is large or outside a fume hood.

  • State Assessment & Containment:

    • For Powders: Do not dry-sweep. Lightly dampen the powder with water or a high-flashpoint solvent (like isopropanol) to suppress dust generation.

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the absorbed slurry or dampened powder into a secondary, sealable container.

  • Surface Decontamination: Wash the affected surface with an alkaline detergent solution. The alkalinity helps to hydrolyze residual traces of the activated pyrimidine ring, rendering it less hazardous.

  • Disposal: Seal all cleanup materials in the container, label as "Halogenated Spill Debris," and route to EH&S.

SpillResponse Spill Spill Event (Solid or Solution) Isolate Isolate Area & Don PPE (Respirator, Nitrile Gloves) Spill->Isolate Assess Assess Spill State Isolate->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid WetWipe Dampen with Water/Solvent (Prevent Dust) Powder->WetWipe Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Mechanically Collect (Non-sparking tools) WetWipe->Collect Absorb->Collect Decon Surface Decontamination (Alkaline detergent wash) Collect->Decon Waste Seal in Halogenated Waste Container Decon->Waste EHS EH&S Pickup for High-Temp Incineration Waste->EHS

Workflow for the containment, neutralization, and disposal of halogenated pyrimidine spills.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96141, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione." PubChem. URL:[Link]

  • American Chemical Society. "ACS Guidelines for Chemical Laboratory Safety." DCHAS. URL: [Link]

  • Temple University. "Compliance Regulations, Standards & Guidelines - Campus Operations." Temple University. URL:[Link]

  • University of South Carolina. "Regulations, Standards and Guidelines - Environmental Health and Safety." UofSC. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
Reactant of Route 2
5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.